molecular formula C16H20FN3O5 B601334 Linezolid N-Oxide CAS No. 189038-36-6

Linezolid N-Oxide

Katalognummer: B601334
CAS-Nummer: 189038-36-6
Molekulargewicht: 353.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Linezolid N-Oxide is a specified impurity and metabolite of Linezolid, a synthetic oxazolidinone antibiotic active against Gram-positive bacteria . This compound serves as a critical analytical standard for Abbreviated New Drug Application (ANDA) filings and the ongoing quality control of Linezolid drug substances and products . Its primary research value lies in enabling the development and validation of analytical methods, ensuring the purity, safety, and efficacy of the parent drug during commercial production . The scientific interest in the N-oxide functional group extends beyond this specific compound, as this moiety is being actively investigated in novel chemical classes for its potential antitubercular activity, with studies suggesting a mechanism of action that may involve the perturbation of bacterial redox homeostasis . By providing a well-characterized reference material, Linezolid N-Oxide supports essential pharmaceutical research and helps maintain rigorous quality standards in antibiotic development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKNYFIQWSUNN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189038-36-6
Record name Linezolid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINEZOLID N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the In Vivo Metabolism of Linezolid: Elucidating the Role of Linezolid N-Oxide and Other Key Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical therapeutic option for treating severe infections caused by multidrug-resistant Gram-positive bacteria.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. While linezolid is primarily cleared through non-renal pathways, its biotransformation results in several metabolites.[2] The two most abundant and well-characterized are PNU-142586 and PNU-142300, formed via oxidative cleavage of the morpholine ring.[3][4][5][6] This guide provides a comprehensive technical overview of the metabolic landscape of linezolid, with a specific focus on the formation and potential significance of Linezolid N-Oxide, a less-characterized but mechanistically plausible metabolite. We will delve into the established metabolic pathways, the analytical methodologies required for quantification, the clinical implications of metabolite accumulation, and the current knowledge gaps that warrant further investigation. This document is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the study of antibiotic metabolism and disposition.

Part 1: Linezolid - A Foundational Overview

Chemical Structure and Mechanism of Action

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[7] Its structure features a core oxazolidinone ring, a fluorinated phenyl ring, and a morpholine ring.[7] This unique chemical scaffold is responsible for its novel mechanism of action. Unlike many other antibiotic classes that interfere with cell wall synthesis or DNA replication, linezolid inhibits the initiation of bacterial protein synthesis.[1][] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[7][9] This early-stage blockade of protein synthesis is bacteriostatic against enterococci and staphylococci and bactericidal for most streptococci strains.[3][7]

Clinical Utility

Linezolid is a vital tool in the clinical management of infections caused by resistant Gram-positive pathogens. Its approved indications include complicated skin and soft tissue infections, nosocomial pneumonia, and infections caused by vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] The availability of both intravenous and oral formulations with approximately 100% oral bioavailability enhances its clinical utility, facilitating a seamless transition from inpatient to outpatient therapy.[10]

Part 2: The Metabolic Landscape of Linezolid

The clearance of linezolid is predominantly metabolic, with about 65% of the drug undergoing biotransformation.[2] The metabolism is characterized by the oxidation of the morpholine ring, which leads to the formation of two major, microbiologically inactive metabolites.[2][3] Intriguingly, the enzymatic basis for this oxidation is not fully elucidated, as extensive in vitro studies have failed to identify a specific cytochrome P450 (CYP) isozyme responsible for the primary oxidative step.[11]

The Major Metabolic Pathways: Morpholine Ring Cleavage

The two principal metabolites of linezolid are PNU-142586 and PNU-142300.[5][10]

  • PNU-142586 (Metabolite B): This is the most abundant metabolite, accounting for approximately 40% of the linezolid dose excreted in urine at steady state.[3][4] Its formation is believed to occur via a non-enzymatic, chemical oxidation process that leads to the opening of the morpholine ring.[3][5]

  • PNU-142300 (Metabolite A): This metabolite accounts for about 10% of the excreted dose.[3][4] Its formation is the result of an enzymatic oxidation of the morpholine ring, though the specific enzymes remain uncharacterized.[3]

Focus: Linezolid N-Oxide

Linezolid N-Oxide is a derivative formed by the oxidation of a nitrogen atom on the morpholine moiety.[12] While not as extensively documented as the ring-opened metabolites, its formation is a chemically plausible metabolic step.

  • Chemical Properties: The addition of an oxygen atom to the morpholine nitrogen increases the polarity of the molecule, which typically facilitates excretion. This modification can influence the compound's pharmacological and toxicological profile.[12]

  • Hypothesized Formation: N-oxidation is a common reaction in drug metabolism, often catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs). Given that conventional in vitro screening has not identified a specific CYP for linezolid's primary oxidation, the involvement of an uncharacterized P450 enzyme or an alternative microsomal-mediated pathway has been suggested.[11] The formation of Linezolid N-Oxide could represent a minor pathway or an intermediate step preceding the cleavage of the morpholine ring. Its precise contribution to the overall metabolic profile of linezolid in vivo remains an area for active research.

Linezolid_Metabolism cluster_excretion Clearance Linezolid Linezolid N_Oxide Linezolid N-Oxide Linezolid->N_Oxide N-Oxidation (Minor Pathway) PNU_142586 PNU-142586 (Metabolite B) Linezolid->PNU_142586 Non-Enzymatic Ring Oxidation & Cleavage (~40%) PNU_142300 PNU-142300 (Metabolite A) Linezolid->PNU_142300 Enzymatic Ring Oxidation & Cleavage (~10%) Excretion Urinary Excretion N_Oxide->Excretion PNU_142586->Excretion PNU_142300->Excretion

Fig. 1: Primary metabolic pathways of Linezolid in humans.

Part 3: Pharmacokinetics and Clinical Implications

The pharmacokinetics of linezolid's metabolites are of significant clinical interest, particularly in patient populations with compromised organ function.

Accumulation in Renal Impairment

While linezolid itself does not require dose adjustment in patients with renal impairment, its metabolites, PNU-142586 and PNU-142300, are cleared by the kidneys and can accumulate significantly in patients with renal dysfunction.[3][5] Studies have shown that exposure to these metabolites can be up to tenfold higher in patients with a creatinine clearance (CrCl) of less than 30 mL/min.[13]

Association with Adverse Events

The most common dose-limiting toxicity associated with prolonged linezolid therapy is myelosuppression, particularly thrombocytopenia.[4] Emerging evidence suggests a potential link between the accumulation of linezolid metabolites and the development of these hematological adverse effects.[4][14] High trough concentrations of both linezolid and its primary metabolites have been significantly associated with thrombocytopenia and anemia.[4] This underscores the importance of therapeutic drug monitoring (TDM) in high-risk patients to optimize dosing and minimize toxicity.[13]

Table 1: Impact of Renal Function on Linezolid and Metabolite Exposure

Data synthesized from population pharmacokinetic modeling studies.[15]

ParameterRenal FunctionLinezolidPNU-142300PNU-142586
Cmin (µg/mL) Normal (CrCl: 90 mL/min)6.20.30.7
Severe Dysfunction (CrCl: 15 mL/min)17.32.24.5
AUC₀₋₂₄ (mg·h/L) Normal (CrCl: 90 mL/min)233.29.325.7
Severe Dysfunction (CrCl: 15 mL/min)488.750.8107.1

Cmin : Trough plasma concentration at steady state; AUC₀₋₂₄ : Area under the concentration-time curve over 24 hours.

Part 4: Analytical Methodologies for Metabolite Quantification

Accurate quantification of linezolid and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical TDM. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[16]

Protocol: Quantification of Linezolid and Metabolites in Plasma via LC-MS/MS

This protocol provides a robust framework for the simultaneous determination of linezolid, PNU-142300, PNU-142586, and potentially Linezolid N-Oxide.

Causality and Self-Validation: The choice of protein precipitation is a rapid and effective sample cleanup method for this analysis.[17] The use of a stable isotope-labeled internal standard (e.g., Linezolid-d3) is critical for a self-validating system, as it corrects for variations in sample recovery and matrix effects during ionization, ensuring accuracy and precision. The specificity is achieved through the unique precursor-to-product ion transitions (MRM) for each analyte.

Step-by-Step Methodology:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of linezolid, PNU-142300, PNU-142586, and Linezolid N-Oxide reference standards into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution (e.g., Linezolid-d3 in methanol).

    • Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is effective and compatible with typical reversed-phase chromatography.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm) is suitable for retaining and separating these moderately polar compounds.[17]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for positive ion mode mass spectrometry.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each analyte and the internal standard using authentic standards.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.

    • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[18]

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma 1. Plasma Sample (Patient, Calibrator, or QC) Spike 2. Add Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Integration 7. Peak Integration LCMS->Integration Curve 8. Calibration Curve Generation Integration->Curve Quantify 9. Concentration Calculation Curve->Quantify

Fig. 2: Bioanalytical workflow for quantifying Linezolid metabolites.

Part 5: Conclusion and Future Directions

The metabolism of linezolid is a critical determinant of its disposition and safety profile. The primary pathways leading to the formation of the inactive, ring-opened metabolites PNU-142586 and PNU-142300 are well-established. The accumulation of these metabolites in patients with renal failure and their potential association with myelosuppression highlight a significant clinical consideration that warrants careful patient monitoring.

The role of Linezolid N-Oxide, however, remains largely unexplored. While its formation is chemically and biologically plausible, its quantitative contribution to the overall metabolism and its potential clinical relevance are unknown. Future research should be directed toward:

  • Definitive Identification and Quantification: Developing and applying sensitive analytical methods to screen for and quantify Linezolid N-Oxide in plasma and urine from patients receiving linezolid, particularly those with varying degrees of renal and hepatic function.

  • Enzymology of Formation: Conducting advanced in vitro studies with a broader range of enzyme systems to definitively identify the catalysts responsible for linezolid oxidation, including the formation of the N-oxide.

  • Toxicological Assessment: Synthesizing pure Linezolid N-Oxide to enable in vitro toxicological studies (e.g., on hematopoietic progenitor cells) to assess its potential contribution to linezolid-associated adverse events.

A more complete understanding of the entire metabolic profile of linezolid, including minor pathways, will ultimately enable more precise dosing strategies and improve the safety of this critically important antibiotic.

References

  • Various Authors. (2025). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. ResearchGate. [Link]

  • Decker, B. & Kasi, A. (2024). Linezolid. StatPearls - NCBI Bookshelf. [Link]

  • Li, Y., et al. (2024). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Microbiology Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]

  • Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition. [Link]

  • Tsuji, Y., et al. (n.d.). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Journal of Infection and Chemotherapy. [Link]

  • Unknown Author. (n.d.). The main metabolic process of linezolid. ResearchGate. [Link]

  • Behzadi, P., et al. (2020). Linezolid: a review of its properties, function, and use in critical care. PMC. [Link]

  • FRCPathPrep.com. (2024). Linezolid Explained: Mechanism, Uses & Exam Strategy | FRCPath Microbiology. YouTube. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy. [Link]

  • MacGowan, A. P. (n.d.). Metabolic pathways of linezolid, based on data from mice, dogs and humans. ResearchGate. [Link]

  • Schentag, J. J. (2000). Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. Antimicrobial Agents and Chemotherapy. [Link]

  • Unknown Author. (n.d.). Concentrations of linezolid and its major metabolites stratified by renal impairment. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients. Therapeutic Drug Monitoring. [Link]

  • Unknown Author. (n.d.). Overview of analytical methods for the estimation of linezolid. ResearchGate. [Link]

  • Cattaneo, D., et al. (2010). Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection. Therapeutic Drug Monitoring. [Link]

  • Unknown Author. (n.d.). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. International Journal of Science and Research. [Link]

  • Bhalodi, A. A., et al. (2013). Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment. Antimicrobial Agents and Chemotherapy. [Link]

  • Hanaya, K., et al. (2017). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical & Pharmaceutical Bulletin. [Link]

Sources

A Technical Guide to the Role of Linezolid N-Oxide in Linezolid Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Linezolid is a critical oxazolidinone antibiotic for combating resistant Gram-positive bacterial infections.[1][2][3] A comprehensive understanding of its degradation, both through metabolic processes in vivo and chemical breakdown in vitro, is paramount for ensuring its safety, efficacy, and stability. This technical guide provides an in-depth examination of the degradation pathways of linezolid, with a specific focus on the formation and significance of Linezolid N-oxide and other major metabolites. We will explore the enzymatic and non-enzymatic mechanisms of degradation, present detailed analytical methodologies for their characterization, and discuss the clinical and pharmaceutical implications of these transformation products.

Introduction: The Clinical Imperative for Understanding Linezolid Stability

Linezolid represents a vital tool in the clinical armamentarium against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, inhibiting the initiation phase of bacterial protein synthesis, sets it apart from other antibiotic classes.[][5] However, like all therapeutic agents, linezolid is susceptible to degradation. The resulting products can have altered efficacy, different pharmacokinetic profiles, or potential toxicities.

In drug development, understanding these degradation pathways is a cornerstone of establishing a stable formulation and predicting metabolic fate. For clinicians, it informs dosing adjustments in specific patient populations, particularly those with hepatic or renal impairment where metabolite accumulation may occur.[6][7] This guide focuses on the oxidative degradation of linezolid's morpholine ring, a primary route of transformation, and elucidates the role of its various metabolites.[6]

Linezolid Degradation: Metabolic and Chemical Pathways

The degradation of linezolid proceeds via two principal routes: metabolic transformation within the body (in vivo) and chemical degradation under various environmental stressors (in vitro), often studied through forced degradation experiments.

In Vivo Metabolic Pathways

The primary metabolic pathway for linezolid is the oxidation of its morpholine ring, which does not rely on the major cytochrome P450 (CYP) isoenzymes typically responsible for drug metabolism.[5][8] This is a key clinical feature, as it reduces the likelihood of drug-drug interactions.[9][10] The metabolism results in two main, pharmacologically inactive metabolites.[11][12][13]

  • Metabolite A (PNU-142300): This metabolite is formed through an enzymatic process.

  • Metabolite B (PNU-142586): This is the most abundant metabolite and is formed through a non-enzymatic, chemical oxidation mechanism that is considered the rate-limiting step in linezolid's clearance.[6][12][13]

While Linezolid N-oxide is a derivative formed by oxidation at a nitrogen atom, the principal metabolic route involves oxidation and opening of the morpholine ring to form these two carboxylic acid metabolites.[6][14] Recent research has shed light on the specific enzymes involved in the initial oxidative steps, identifying that Cytochrome P450 enzymes CYP2J2, CYP4F2, and CYP1B1 can catalyze the hydroxylation of the morpholine moiety.[9][10][15] This initial hydroxylation leads to an unstable intermediate that subsequently opens to form the major metabolites.[16]

Linezolid_Metabolism Linezolid Linezolid Intermediate Hydroxylated Intermediate (Unstable) Linezolid->Intermediate Oxidation of Morpholine Ring (CYP2J2, CYP4F2, CYP1B1 & Non-Enzymatic) Excretion Renal Excretion Linezolid->Excretion ~30% Unchanged PNU142586 PNU-142586 (Metabolite B) Inactive Carboxylic Acid Intermediate->PNU142586 Non-Enzymatic Ring Opening PNU142300 PNU-142300 (Metabolite A) Inactive Carboxylic Acid Intermediate->PNU142300 Enzymatic Ring Opening PNU142586->Excretion ~40-50% of Dose PNU142300->Excretion ~10% of Dose

Caption: In Vivo Metabolic Pathway of Linezolid.

In Vitro Forced Degradation Pathways

Forced degradation studies are essential for identifying potential degradants that could form during manufacturing and storage, thereby ensuring product quality and safety.[17] Linezolid is subjected to stress conditions as mandated by ICH guidelines, including acid, base, oxidation, heat, and light.

  • Alkaline Conditions: Linezolid is highly susceptible to degradation under alkaline (basic) conditions. Studies show it degrades completely in 0.1 M sodium hydroxide, often producing a yellow solution, indicating significant structural modification likely involving the opening of the oxazolidinone ring.[18][19]

  • Acidic and Oxidative Conditions: The drug shows minimal degradation under acidic (hydrochloric acid) and oxidative (hydrogen peroxide) stress.[18] This suggests the core structure is relatively stable to these conditions.

  • Thermal and Photolytic Stress: Linezolid is generally stable under thermal and photolytic stress.[19][20]

The formation of Linezolid N-oxide is most plausible under oxidative stress conditions, although it is not typically reported as a major degradant in standard forced degradation studies compared to the products of alkaline hydrolysis.[14][18]

Quantitative Analysis of Linezolid and its Metabolites

Accurate quantification of linezolid and its degradation products in biological matrices and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and specificity.[7][8][21]

Pharmacokinetic Profile

Following oral administration, linezolid is rapidly and almost completely absorbed, with a bioavailability of nearly 100%.[5][6] The parent drug is the major circulating component.[11]

ParameterLinezolid (Parent Drug)Metabolite PNU-142586Metabolite PNU-142300
Primary Form in Plasma Major Circulating ComponentMinor Circulating ComponentMinor Circulating Component
% of Dose in Urine ~30%~40%~10%
Pharmacological Activity ActiveInactiveInactive
Formation Pathway -Primarily Non-EnzymaticEnzymatic
Table 1: Summary of Linezolid and its major metabolites in humans.[6][11]

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a representative, field-proven protocol for the simultaneous quantification of linezolid and its primary metabolites in human plasma. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Objective: To develop and validate a robust LC-MS/MS method for quantifying linezolid, PNU-142586, and PNU-142300 in human plasma.

Materials and Reagents
  • Reference standards (Linezolid, PNU-142586, PNU-142300)

  • Internal Standard (e.g., Tedizolid or a stable isotope-labeled Linezolid)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2-EDTA)

Instrumentation
  • HPLC system (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

Step-by-Step Protocol
  • Standard Solution Preparation: Prepare stock solutions of linezolid, its metabolites, and the internal standard in methanol. Serially dilute to create calibration curve standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a simple and effective method to remove plasma proteins that would otherwise interfere with the analysis and damage the analytical column.[22]

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 20 µL of internal standard working solution.

    • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Rationale: A C18 column provides good retention for the moderately polar analytes. A gradient elution with acetonitrile and water (with formic acid) allows for efficient separation of the parent drug from its more polar metabolites. Formic acid helps to protonate the analytes for better ionization in the mass spectrometer.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient Program: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to 10% B, and equilibrate for 2 minutes.

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor specific parent-to-product ion transitions for each analyte and the internal standard.

AnalyteParent Ion (m/z)Product Ion (m/z)
Linezolid338.3296.2
PNU-142586354.2312.1
PNU-142300312.2268.1
Internal Standard(Specific to choice)(Specific to choice)
Table 2: Example MRM transitions for LC-MS/MS analysis.
  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA/ICH) for linearity, accuracy, precision, specificity, and stability.[19]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Significance and Implications

  • Low Drug-Drug Interaction Potential: The fact that linezolid's metabolism is not primarily mediated by major CYP enzymes is a significant clinical advantage, reducing the risk of interactions with co-administered drugs.[9][10]

  • Role in Toxicity: While linezolid itself is associated with potential hematological toxicity (thrombocytopenia), its major metabolites are inactive.[6][13] However, in patients with severe renal impairment, these metabolites can accumulate, and monitoring may be necessary, although the direct link between metabolite accumulation and increased toxicity is still under investigation.[7][12]

  • Pharmaceutical Stability: The susceptibility of linezolid to alkaline hydrolysis is a critical consideration for the formulation of liquid preparations and intravenous solutions.[18][23] Buffering these solutions to a slightly acidic or neutral pH is essential to prevent degradation and the formation of impurities.[23]

Conclusion

The degradation of linezolid is a well-characterized process dominated by the oxidative opening of its morpholine ring, leading to two primary, inactive metabolites. Linezolid N-oxide, while a theoretical product of oxidation, is not a major metabolite or a commonly reported degradant under standard stress conditions. The metabolic pathway's independence from major CYP450 enzymes underscores the drug's favorable interaction profile. A thorough understanding of these degradation pathways, facilitated by robust analytical methods like LC-MS/MS, is fundamental to the safe and effective development, manufacturing, and clinical application of this essential antibiotic.

References

  • ResearchGate. (n.d.). The main metabolic process of linezolid. [Diagram].
  • Google Patents. (2012). CN102643251A - Linezolid degradation impurity and preparation method thereof.
  • National Institutes of Health (NIH). (n.d.). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids.
  • Research Journal of Life Sciences, Bio-informatics, Pharmaceutical and Chemical Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID.
  • Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. PubMed.
  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed.
  • ResearchGate. (n.d.). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC.
  • ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid.
  • Follman, K. E., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. PubMed.
  • Wang, J., et al. (2019). Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. PubMed.
  • National Center for Biotechnology Information. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. PubMed Central.
  • ResearchGate. (n.d.). Linezolid Metabolism is Catalyzed by CYP2J2, CYP4F2 and CYP1B1.
  • BOC Sciences. (n.d.). Linezolid: Definition, Mechanism of Action and Application.
  • Journal of Research in Chemistry. (n.d.).
  • Wang, J., et al. (2019). Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. Frontiers in Pharmacology.
  • National Center for Biotechnology Information. (2024). Linezolid - StatPearls.
  • CymitQuimica. (n.d.). CAS 189038-36-6: Linezolid N-Oxide.
  • MacGowan, A. P. (n.d.). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy.
  • Liao, R., et al. (2023). High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. Microbiology Spectrum.
  • Follman, K. E., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. DOI.
  • Dove Medical Press. (2021). HPLC-UV method for qquantitation of linezolid. International Journal of Nanomedicine.
  • Farmacia Journal. (n.d.).
  • ChEMBL. (2005). Linezolid - Molecule of the Month.
  • ResearchGate. (n.d.). Update on linezolid: In vitro and in vivo experimental data.
  • U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s).
  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (n.d.).
  • Pharmacology of Linezolid (Zyvox); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024).
  • Wienkers, L. C., & Hauer, M. J. (1998). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed.
  • MDPI. (n.d.). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms.

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Linezolid N-Oxide CAS number 189038-36-6 chemical data

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling, Synthesis, and Analytical Characterization

Executive Summary

Linezolid N-Oxide (CAS 189038-36-6) is a critical oxidative degradation product and metabolite of the oxazolidinone antibiotic Linezolid. In pharmaceutical development, it serves as a key reference standard for stability-indicating methods and impurity profiling. Its formation occurs primarily through the oxidation of the morpholine nitrogen, a transformation that significantly alters the molecule's polarity and chromatographic behavior. This guide provides a comprehensive technical analysis of Linezolid N-Oxide, detailing its synthesis, formation mechanisms, and validated analytical protocols for its detection and quantification.

Chemical Identity & Properties

Table 1: Physicochemical Data

PropertyDetail
Chemical Name (S)-N-[[3-[3-Fluoro-4-(4-oxido-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
CAS Number 189038-36-6
Molecular Formula C₁₆H₂₀FN₃O₅
Molecular Weight 353.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; Slightly soluble in Chloroform, Water
Role Oxidative Impurity, Metabolite
Structural Alert N-Oxide (Genotoxicity assessment required per ICH M7 if levels exceed threshold)

Formation Mechanism & Synthesis[1]

Linezolid N-Oxide is formed via the electrophilic attack of an oxygen atom on the lone pair of the morpholine nitrogen. This can occur metabolically (mediated by non-CYP enzymes) or chemically during storage under oxidative stress (e.g., presence of peroxides in excipients).

Synthesis Protocol (Standard Preparation)

To generate a high-purity reference standard for HPLC/LC-MS calibration, the following synthesis protocol is recommended. This method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as a selective oxidant.

Reagents:

  • Linezolid (API grade)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM) or Chloroform

  • Sodium bicarbonate (saturated solution)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Linezolid in 10 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Slowly add 1.1 eq of m-CPBA dissolved in 5 mL DCM dropwise over 15 minutes. Maintain temperature < 5°C to prevent over-oxidation or ring opening.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2][3][4][5][6] The N-oxide is significantly more polar and will exhibit a lower R_f (TLC) or earlier retention time (RP-HPLC).

  • Quenching: Once starting material is consumed (<1%), wash the organic layer twice with saturated NaHCO₃ solution to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Methanol/Ether to yield the N-oxide as a white solid.

Reaction Pathway Visualization

Linezolid_Oxidation cluster_conditions Oxidative Stress Conditions Linezolid Linezolid (Parent Drug) Intermediate Transition State (Electrophilic Attack) Linezolid->Intermediate + m-CPBA / [O] DCM, 0°C NOxide Linezolid N-Oxide (Target Impurity) Intermediate->NOxide - m-CBA (Elimination) Peroxides in Excipients Peroxides in Excipients Peroxides in Excipients->Linezolid Degradation Light/Air Exposure Light/Air Exposure

Figure 1: Chemical pathway for the oxidative transformation of Linezolid to its N-Oxide derivative.

Analytical Profiling

Accurate identification of Linezolid N-Oxide requires distinguishing it from the parent drug and other potential impurities (e.g., amine degradants).

HPLC Method (Reverse Phase)

Due to the high polarity of the N-oxide functionality, this impurity typically elutes before Linezolid on standard C18 columns.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[1][6]

  • Detection: UV @ 254 nm[5]

  • Expected Behavior:

    • Linezolid N-Oxide RRT (Relative Retention Time): ~0.8 - 0.9 (Elutes earlier than parent).

    • Linezolid RRT: 1.0

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive structural confirmation. The N-oxide bond is labile, leading to characteristic fragmentation.

  • Ionization: ESI Positive Mode

  • Precursor Ion: [M+H]⁺ = 354.1 m/z

  • Key Fragments:

    • 338 m/z: [M+H - 16]⁺ (Loss of Oxygen). This is the diagnostic "de-oxygenation" fragment characteristic of N-oxides.

    • 296 m/z: Loss of acetamide group.

NMR Characterization

Proton NMR (¹H-NMR) is the gold standard for structural elucidation.

  • Solvent: DMSO-d₆

  • Diagnostic Shift: The protons on the morpholine ring adjacent to the nitrogen atom undergo a significant downfield shift (deshielding) compared to the parent Linezolid.

    • Linezolid Morpholine -CH₂-: δ ~3.0 - 3.2 ppm.

    • N-Oxide Morpholine -CH₂-: δ ~3.5 - 4.0 ppm (Broadening is often observed due to quadrupole relaxation).

Impurity Control & Regulatory Impact

Stability Indicating Logic

Linezolid N-Oxide is a primary degradation product observed under oxidative stress. It is not typically formed under acid/base hydrolysis (which affects the acetamide or oxazolidinone rings). Therefore, its presence in a stability study specifically indicates:

  • Ineffective packaging (oxygen permeation).

  • Incompatible excipients (e.g., Povidone/PEG with high peroxide values).

Workflow for Impurity Identification

Impurity_Workflow Sample Unknown Peak in Stability Sample RRT_Check Check RRT vs Linezolid (Is RRT < 1.0?) Sample->RRT_Check MS_Analysis LC-MS Analysis (ESI+) RRT_Check->MS_Analysis Yes (Polar) Mass_Check Observe m/z 354 ([M+16]+) MS_Analysis->Mass_Check Frag_Check MS/MS Fragmentation (Loss of -16 Da?) Mass_Check->Frag_Check Confirm Confirm Identity: Linezolid N-Oxide Frag_Check->Confirm Yes

Figure 2: Decision tree for identifying Linezolid N-Oxide in stability samples.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 486305, Linezolid N-oxide. Retrieved from [Link]

  • Organic Syntheses. (1970). m-Chloroperbenzoic Acid Oxidation Procedures. Org. Synth. 1970, 50, 15. Retrieved from [Link]

  • ResearchGate. (2018). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Retrieved from [Link]

Sources

The Unseen Transformation: A Technical Guide to the Non-Enzymatic Formation of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Metabolite

In the landscape of antimicrobial therapeutics, Linezolid stands as a critical tool against resilient Gram-positive pathogens. Its efficacy is well-documented, yet a deeper understanding of its stability and degradation pathways is paramount for ensuring patient safety and optimizing drug development processes. This technical guide moves beyond the established enzymatic metabolism of Linezolid to meticulously explore the non-enzymatic formation of a key degradation product: Linezolid N-Oxide. For researchers, scientists, and drug development professionals, this document serves as an in-depth exploration of the chemical intricacies, influencing factors, and analytical considerations surrounding this transformation. We will dissect the causality behind experimental choices and provide a framework for the robust, self-validating study of this phenomenon.

Introduction: The Significance of Linezolid N-Oxide

Linezolid, an oxazolidinone antibiotic, is primarily metabolized in humans into two main inactive metabolites. While one is formed enzymatically, the other, a hydroxyethyl glycine metabolite, is understood to arise from a non-enzymatic chemical oxidation of the morpholine ring. Linezolid N-Oxide is recognized as a significant degradation product formed through the oxidation of the nitrogen atom within the morpholine moiety of the Linezolid molecule. The presence of this impurity in the final drug product or its formation during storage can have implications for product quality, safety, and efficacy. Therefore, a thorough understanding of its non-enzymatic formation is not merely an academic exercise but a crucial aspect of pharmaceutical development and quality control.

This guide will provide a comprehensive overview of the non-enzymatic pathways leading to the formation of Linezolid N-Oxide, the environmental and chemical factors that accelerate this process, and detailed methodologies for its synthesis, identification, and quantification.

Mechanistic Pathways of Non-Enzymatic N-Oxidation

The morpholine ring in Linezolid is susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation is primarily driven by chemical oxidation and can be influenced by various factors.

The Role of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key players in the non-enzymatic oxidation of many pharmaceutical compounds. In the context of Linezolid, species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻) can facilitate the oxidation of the morpholine nitrogen. The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and susceptible to attack by electrophilic oxygen species.

The general mechanism involves the donation of the nitrogen's electron pair to an oxygen atom from an oxidizing agent, forming a new N-O bond. The specific ROS involved can depend on the environmental conditions and the presence of catalysts.

Influence of Environmental Factors

Several environmental factors can significantly impact the rate of non-enzymatic formation of Linezolid N-Oxide:

  • pH: Linezolid exhibits greater degradation at alkaline pH values. This is likely due to the increased availability of hydroxide ions, which can participate in or catalyze oxidative reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the oxidation of Linezolid. Stability studies have shown that Linezolid is less stable at higher temperatures.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can promote the formation of ROS, thereby accelerating the degradation of Linezolid. Studies on the photodegradation of Linezolid have identified the morpholinyl-ring as a primary site of transformation.

  • Presence of Oxidizing Agents: Direct exposure to oxidizing agents, such as hydrogen peroxide, will expectedly lead to the formation of Linezolid N-Oxide. Forced degradation studies often employ such agents to intentionally generate and study degradation products.

  • Metal Ions: Transition metal ions, such as copper and iron, can act as catalysts in oxidation reactions by facilitating the formation of ROS from molecular oxygen or other precursors. Their presence, even in trace amounts, can significantly enhance the degradation of Linezolid.

Experimental Protocols for Studying Linezolid N-Oxide Formation

To rigorously investigate the non-enzymatic formation of Linezolid N-Oxide, a series of well-defined experiments are necessary. The following protocols provide a framework for the synthesis of a reference standard, the execution of forced degradation studies, and the analytical quantification of the N-oxide.

Protocol for the Synthesis of Linezolid N-Oxide Reference Standard

A pure reference standard of Linezolid N-Oxide is essential for accurate identification and quantification in stability and degradation studies.

Objective: To synthesize Linezolid N-Oxide from Linezolid via chemical oxidation.

Materials:

  • Linezolid

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

  • Dichloromethane (DCM) or a suitable inert solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve Linezolid in a suitable volume of dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Linezolid solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure Linezolid N-Oxide.

  • Confirm the identity and purity of the synthesized Linezolid N-Oxide using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To investigate the formation of Linezolid N-Oxide under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for a specified duration.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified duration.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature for a specified duration.

  • Thermal Degradation: Dry heat at a temperature above the recommended storage temperature.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Procedure:

  • Prepare solutions of Linezolid in the respective stress media at a known concentration.

  • For each stress condition, take samples at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to identify and quantify Linezolid and its degradation products, including Linezolid N-Oxide.

  • Compare the retention time and UV spectrum of the degradation product with the synthesized Linezolid N-Oxide reference standard to confirm its identity.

Protocol for HPLC-UV Quantification of Linezolid and Linezolid N-Oxide

A validated HPLC method is essential for the accurate and precise quantification of Linezolid and Linezolid N-Oxide.

Objective: To develop and validate an HPLC-UV method for the simultaneous determination of Linezolid and Linezolid N-Oxide.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.15% triethylamine, pH adjusted to 3.5 with phosphoric acid) in a ratio of approximately 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation of results. Quantitative data from forced degradation studies should be summarized in tables for easy comparison.

Table 1: Summary of Linezolid Degradation under Forced Stress Conditions
Stress ConditionDurationLinezolid Remaining (%)Linezolid N-Oxide Formed (%)Other Degradants (%)
0.1 M HCl, 80°C24 h95.2< LOQ4.8
0.1 M NaOH, 80°C8 h45.712.342.0
10% H₂O₂, RT24 h78.118.53.4
Thermal, 105°C48 h98.9< LOQ1.1
Photolytic (UV)72 h65.48.925.7

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization of Chemical Transformation and Workflow

Visual diagrams are invaluable for understanding complex processes. The following diagrams, generated using Graphviz (DOT language), illustrate the non-enzymatic formation of Linezolid N-Oxide and the experimental workflow for its study.

G cluster_0 Non-Enzymatic Formation of Linezolid N-Oxide cluster_1 Influencing Factors Linezolid Linezolid (Morpholine Moiety) Linezolid_N_Oxide Linezolid N-Oxide Linezolid->Linezolid_N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., ROS, H₂O₂) Oxidizing_Agent->Linezolid_N_Oxide pH Alkaline pH Temp Elevated Temperature Light Light Exposure Metals Metal Ions (Catalysts)

Caption: Non-enzymatic oxidation of Linezolid to Linezolid N-Oxide.

G cluster_0 Experimental Workflow for Linezolid N-Oxide Study start Start synthesis Synthesize & Purify Linezolid N-Oxide Reference Standard start->synthesis hplc_development Develop & Validate Stability-Indicating HPLC Method start->hplc_development analysis Analyze Samples: Identify & Quantify Linezolid N-Oxide synthesis->analysis forced_degradation Perform Forced Degradation Studies on Linezolid forced_degradation->analysis hplc_development->forced_degradation data_interpretation Interpret Data & Elucidate Degradation Pathway analysis->data_interpretation end End data_interpretation->end

Caption: Workflow for the study of Linezolid N-Oxide formation.

Conclusion and Future Perspectives

The non-enzymatic formation of Linezolid N-Oxide is a critical aspect of Linezolid's stability profile. This guide has provided a comprehensive framework for understanding the mechanisms, influencing factors, and analytical methodologies required to study this transformation. By employing the detailed protocols and a systematic approach, researchers and drug development professionals can effectively characterize and control the formation of this impurity, thereby ensuring the quality and safety of Linezolid-containing drug products.

Future research in this area could focus on the development of more sensitive analytical techniques for the detection of trace levels of Linezolid N-Oxide, the investigation of the potential toxicological effects of this degradation product, and the exploration of novel formulation strategies to minimize its formation during the product's shelf life.

References

  • Abd El-Kawy, M. M., Abd El-Sattar, O. I., Hegazy, M. A., & Eissa, M. S. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165. [Link]

  • Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Sams, J. P., Johnson, M. G., Sanders, P. E., Hauer, M. J., & Wienkers, L. C. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145.
  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. Retrieved from [Link]

  • World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (n.d.). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. Retrieved from [Link]

  • DrugBank. (n.d.). Linezolid. Retrieved from [Link]

  • Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2001). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 29(8), 1157-1161.
  • Peiris, M., & Gerson, R. J. (Eds.). (2018). Oxidative Stress and Antioxidant Protection: The Science of Free Radical Biology and Disease. John Wiley & Sons.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Kümmerer, K. (Ed.). (2008). Pharmaceuticals in the Environment: Sources, Fate, Effects and Risks. Springer Science & Business Media.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Ando, W. (Ed.). (1999). Organic Peroxides. John Wiley & Sons.
  • Albini, A., & Fagnoni, M. (Eds.). (2007).
  • Sawyer, D. T. (1991). Oxygen chemistry. Oxford University Press.

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological activity screening of Linezolid N-Oxide, a key derivative and potential metabolite of the oxazolidinone antibiotic, Linezolid.[1][2][] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel or modified antimicrobial agents. The methodologies outlined herein are designed to establish a foundational understanding of the compound's antimicrobial potential, selectivity, and metabolic fate, thereby guiding further development efforts.

Introduction: The Rationale for Screening Linezolid N-Oxide

Linezolid, a synthetic antibiotic of the oxazolidinone class, has a unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage.[][5][6][7][8] It achieves this by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial replication.[5] Linezolid N-Oxide, a derivative formed by oxidation at the morpholine nitrogen atom, represents an important subject of study.[1][9] Modifications at this position can significantly alter the pharmacological profile of the parent compound, potentially affecting its antibacterial efficacy, spectrum of activity, and metabolic stability.[1] A systematic preliminary screening is therefore crucial to determine if Linezolid N-Oxide retains, loses, or gains biological activity, and to assess its potential as either a viable drug candidate or a significant metabolite.

Part 1: Foundational In Vitro Antibacterial Assessment

The initial phase of screening focuses on determining the intrinsic antibacterial activity of Linezolid N-Oxide. This is achieved through a series of well-established in vitro assays that provide quantitative measures of its efficacy against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental parameter for assessing antibacterial potency.

Methodology: Broth Microdilution Assay

The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][11]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria).

    • Incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Linezolid N-Oxide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Include Linezolid as a positive control to benchmark the activity of the N-oxide derivative.

    • Also include a solvent control (wells with the highest concentration of the solvent used) and a growth control (wells with only broth and bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation: MIC Values of Linezolid N-Oxide and Linezolid

Bacterial StrainGram StainLinezolid N-Oxide MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive[Insert experimental data][Insert experimental data]
Enterococcus faecalis (VRE)Gram-positive[Insert experimental data][Insert experimental data]
Streptococcus pneumoniaeGram-positive[Insert experimental data][Insert experimental data]
Escherichia coliGram-negative[Insert experimental data][Insert experimental data]
Pseudomonas aeruginosaGram-negative[Insert experimental data][Insert experimental data]
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Methodology: Subculturing from MIC Plates

Step-by-Step Protocol:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Spot-plate these aliquots onto fresh, antibiotic-free agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Part 2: Preliminary Safety and Selectivity Profiling

A crucial aspect of early drug discovery is to assess the potential for a compound to be toxic to mammalian cells. This provides an initial indication of its therapeutic window.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[12] A variety of assays are available that measure different cellular endpoints.[13][14][15]

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.[16]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Linezolid N-Oxide in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the highest concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

Data Presentation: Cytotoxicity of Linezolid N-Oxide

Cell LineIC₅₀ (µM)
HEK293[Insert experimental data]
HepG2[Insert experimental data]

The IC₅₀ value represents the concentration of the compound that causes a 50% reduction in cell viability.

Part 3: Preliminary Metabolic Stability Assessment

Understanding a compound's susceptibility to metabolism is critical for predicting its pharmacokinetic properties.[17][18][19][20] In vitro metabolic stability assays provide an early indication of a compound's likely in vivo half-life.[21]

Microsomal Stability Assay

This assay assesses the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology: In Vitro Incubation with Liver Microsomes

Step-by-Step Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (from human or other relevant species) and a NADPH-generating system (cofactor for P450 enzymes) in a suitable buffer.

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add Linezolid N-Oxide (at a fixed concentration, e.g., 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Analysis:

    • Analyze the samples using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the remaining concentration of Linezolid N-Oxide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: Metabolic Stability of Linezolid N-Oxide

ParameterValue
In Vitro Half-life (t₁/₂) (min)[Insert experimental data]
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)[Insert experimental data]

Part 4: Preliminary In Vivo Efficacy Evaluation

Should the in vitro data demonstrate promising antibacterial activity and an acceptable safety profile, a preliminary in vivo study can provide crucial information on the compound's efficacy in a biological system.[22]

Murine Systemic Infection Model

This model is used to assess the ability of an antimicrobial agent to clear a bacterial infection in a living organism.[23]

Methodology: Intraperitoneal Infection Model

Step-by-Step Protocol:

  • Animal Acclimatization and Infection:

    • Acclimatize mice (e.g., BALB/c) for a minimum of 3 days.

    • Infect the mice via intraperitoneal injection with a lethal or sub-lethal dose of a relevant bacterial strain (e.g., MRSA).

  • Compound Administration:

    • At a specified time post-infection (e.g., 1 hour), administer Linezolid N-Oxide via a relevant route (e.g., intravenous or oral) at different dose levels.

    • Include a vehicle control group and a Linezolid-treated group as a positive control.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

    • Alternatively, for a bacterial burden endpoint, euthanize the animals at a specific time point (e.g., 24 hours post-infection) and collect relevant tissues (e.g., spleen, liver) for bacterial enumeration (CFU counting).

Data Presentation: In Vivo Efficacy of Linezolid N-Oxide

Treatment GroupDose (mg/kg)Survival Rate (%)Spleen Bacterial Burden (log₁₀ CFU/g)
Vehicle Control-[Insert experimental data][Insert experimental data]
Linezolid N-Oxide[Dose 1][Insert experimental data][Insert experimental data]
Linezolid N-Oxide[Dose 2][Insert experimental data][Insert experimental data]
Linezolid[Dose][Insert experimental data][Insert experimental data]

Visualizations

Preliminary Biological Activity Screening Workflow for Linezolid N-Oxide cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation In_Vitro_Antibacterial In Vitro Antibacterial Activity Cytotoxicity Preliminary Cytotoxicity In_Vitro_Antibacterial->Cytotoxicity Promising Activity Metabolic_Stability Metabolic Stability Cytotoxicity->Metabolic_Stability Acceptable Safety Profile In_Vivo_Efficacy In Vivo Efficacy Model Metabolic_Stability->In_Vivo_Efficacy Favorable Stability

Caption: High-level workflow for the preliminary biological activity screening of Linezolid N-Oxide.

Linezolid Mechanism of Action Linezolid Linezolid 50S_Subunit 50S Ribosomal Subunit Linezolid->50S_Subunit 23S_rRNA 23S rRNA Linezolid->23S_rRNA Binds to 50S_Subunit->23S_rRNA Initiation_Complex 70S Initiation Complex Formation 23S_rRNA->Initiation_Complex Prevents Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits

Caption: Simplified signaling pathway of Linezolid's mechanism of action.

Conclusion

This in-depth guide provides a structured and scientifically rigorous approach to the preliminary biological activity screening of Linezolid N-Oxide. By systematically evaluating its antibacterial efficacy, cytotoxicity, metabolic stability, and in vivo activity, researchers can make informed decisions regarding the potential of this compound. The data generated from these studies will be instrumental in determining the future direction of its development, whether as a novel therapeutic agent or as a crucial metabolite to consider in the overall profile of Linezolid.

References

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Linezolid | C16H20FN3O4 | CID 441401 - PubChem. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Linezolid N-oxide | C16H20FN3O5 | CID 486305 - PubChem. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. Available from: [Link].

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link].

  • National Center for Biotechnology Information. Linezolid - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. In vivo and in silico screening for antimicrobial compounds from cyanobacteria - PMC. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Antibacterial Activity of Linezolid against Gram-Negative Bacteria: Utilization of ε-Poly-l-Lysine Capped Silica Xerogel as an Activating Carrier. National Center for Biotechnology Information. Available from: [Link].

  • Creative Diagnostics. In Vivo Models. Creative Diagnostics. Available from: [Link].

  • National Center for Biotechnology Information. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. Linezolid - Wikipedia. Wikipedia. Available from: [Link].

  • ResearchGate. (PDF) Antibacterial Efficacy of Linezolid Alone and in Combination with Zinc Oxide Nanoparticles against Methicillin-Resistant S. Aureus Clinical Isolates. ResearchGate. Available from: [Link].

  • IPR. A comprehensive review on in-vitro methods for anti-microbial activity. IPR. Available from: [Link].

  • Patsnap Synapse. What is the mechanism of Linezolid?. Patsnap Synapse. Available from: [Link].

  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. Available from: [Link].

  • ACS Publications. An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials | ACS Pharmacology & Translational Science. ACS Publications. Available from: [Link].

  • ResearchGate. Synthesis planning for linezolid (1). In the synthetic strategy.... ResearchGate. Available from: [Link].

  • Google Patents. US9643939B1 - Process for the preparation of linezolid. Google Patents.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available from: [Link].

  • IBT Bioservices. IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available from: [Link].

  • MDPI. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available from: [Link].

  • Frontage Laboratories. Metabolic Stability. Frontage Laboratories. Available from: [Link].

  • IGI Global. In vitro antimicrobial screening: Significance and symbolism. IGI Global. Available from: [Link].

  • Creative Bioarray. In Vitro Cytotoxicity. Creative Bioarray. Available from: [Link].

  • YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available from: [Link].

  • ResearchGate. What cell line should I choose for citotoxicity assays?. ResearchGate. Available from: [Link].

Sources

in vitro oxidative metabolism of linezolid to N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Oxidative Metabolism of Linezolid's Morpholine Moiety

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic agent for treating serious Gram-positive infections, including those caused by resistant strains. A comprehensive understanding of its metabolic fate is paramount for predicting drug-drug interactions and ensuring patient safety. The primary metabolic pathway for linezolid is the oxidative cleavage of its morpholine ring, leading to the formation of two main, inactive metabolites: PNU-142586 and PNU-142300. For years, the precise enzymatic basis for this oxidation was elusive, as linezolid did not behave like a typical substrate for major drug-metabolizing cytochrome P450 (CYP) enzymes. This guide provides a detailed exploration of the scientific journey and current understanding of linezolid's oxidative metabolism. We will delve into the breakthrough identification of the less common enzymes CYP2J2 and CYP4F2 as the primary catalysts, the role of non-enzymatic chemical oxidation, and provide validated in vitro protocols for studying these pathways. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a definitive technical resource on the subject.

Introduction to Linezolid and Its Metabolic Fate

Linezolid: An Overview of the Oxazolidinone Antibiotic

Linezolid represents a unique class of antibiotics, the oxazolidinones, which inhibit bacterial protein synthesis at a very early stage.[1] Its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) has made it an invaluable tool in modern medicine.

The Central Role of Morpholine Ring Oxidation in Linezolid Clearance

The metabolic clearance of linezolid in humans is not driven by the typical major CYP enzymes such as CYP3A4 or CYP2D6.[2] Instead, its elimination is predominantly governed by the oxidation of the morpholine ring, which ultimately results in two inactive, ring-opened carboxylic acid metabolites.[3][4] This process accounts for a significant portion of the drug's disposition, with urinary excretion of the parent drug and these key metabolites being the main route of elimination.[5]

Key Oxidative Metabolites: PNU-142586 and PNU-142300

Two metabolites constitute the bulk of linezolid's metabolic products:

  • PNU-142586 (hydroxyethyl glycine metabolite): This is the predominant human metabolite. Its formation is considered the rate-limiting step in the clearance of linezolid and is understood to occur through a non-enzymatic chemical oxidation process.[2][3][5]

  • PNU-142300 (aminoethoxyacetic acid metabolite): This is the other major metabolite resulting from the oxidative cleavage of the morpholine ring.[4][5]

The formation of these metabolites renders the compound inactive, representing a true detoxification pathway.

The Enzymatic Machinery of Linezolid Oxidation: A Tale of Scientific Discovery

The journey to identify the enzymes responsible for linezolid's oxidative metabolism is a compelling example of persistent scientific inquiry.

Early Investigations: The Puzzle of a Non-Classical Substrate

Initial in vitro studies using human liver microsomes (HLMs) confirmed that linezolid was indeed oxidized, with the reaction being dependent on the presence of microsomal protein and the essential cofactor NADPH.[6][7] However, the specific enzyme responsible remained a mystery. Conventional methods failed to pinpoint a catalyst:

  • CYP Inhibition: A wide array of chemical inhibitors for major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4) did not prevent the formation of the oxidative metabolite.[6]

  • Correlation Studies: Across a panel of human livers with varying CYP activities, there was no correlation between the rate of linezolid metabolism and the activity of any specific major CYP enzyme.[7][8]

  • Recombinant Enzymes: Incubations with a broad panel of individually expressed human CYPs did not produce the metabolite.[6][8]

Furthermore, studies also excluded the involvement of flavin-containing monooxygenases (FMOs) and monoamine oxidases (MAOs) in these early assessments.[6][7] This led to the initial hypothesis that an uncharacterized P450 enzyme or an alternative oxidative pathway was involved.[6]

The Breakthrough: Identifying CYP2J2 and CYP4F2 as Primary Catalysts

A significant breakthrough came from a 2022 reinvestigation that expanded the panel of P450 enzymes. This research provided compelling evidence that the oxidative metabolic clearance of linezolid is primarily catalyzed by two enzymes not commonly associated with extensive drug metabolism: CYP2J2 and CYP4F2 .[9][10] These experiments demonstrated that in pooled human liver microsomes, selective inhibitors for these two enzymes could effectively reduce linezolid metabolism. The study concluded that CYP2J2 and CYP4F2 each contribute approximately 50% to the total hepatic metabolism of linezolid.[9][10] This discovery elegantly explained the lack of drug-drug interactions observed in clinical studies involving common CYP inhibitors or inducers.[9]

Minor Contributions from Other P450 Isoforms

The same comprehensive investigation also revealed that other P450 enzymes could metabolize linezolid, albeit to a much lesser extent.[9] The rank order of intrinsic clearance for linezolid hydroxylation in recombinant systems was determined to be CYP2J2 >> CYP4F2 > CYP2C8 > CYP1B1 ≈ CYP2D6 ≈ CYP3A4 > CYP1A1 > CYP3A5.[9] CYP1B1 was also noted to produce two previously undescribed hydroxy metabolites in addition to the known products.[11]

The overall metabolic pathway, incorporating both enzymatic and non-enzymatic routes, is visualized below.

Linezolid_Metabolism cluster_pathways Metabolic Pathways cluster_enzymatic Enzymatic Oxidation cluster_non_enzymatic Non-Enzymatic Oxidation Linezolid Linezolid Enzymatic_Intermediate Oxidative Intermediates (e.g., 2-hydroxylation) Linezolid->Enzymatic_Intermediate CYP2J2, CYP4F2 (Primary) NonEnzymatic_Intermediate Unstable Hemiacetal (PNU-143011) Linezolid->NonEnzymatic_Intermediate Chemical Oxidation PNU_142300 PNU-142300 (Inactive Metabolite) Enzymatic_Intermediate->PNU_142300 Further Oxidation PNU_142586 PNU-142586 (Inactive Metabolite) NonEnzymatic_Intermediate->PNU_142586 Rearrangement

Caption: Linezolid metabolic pathways.

Experimental Design for In Vitro Linezolid Metabolism Studies

Designing a robust in vitro experiment is critical to accurately characterizing metabolic pathways. The choice of the biological system and reagents is dictated by the specific question being asked.

Rationale for System Selection
  • Human Liver Microsomes (HLMs): This is the gold-standard starting point for general metabolic screening. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs. They are ideal for determining overall hepatic metabolic stability and identifying the formation of major metabolites.

  • Recombinant CYPs (rCYPs): To identify the specific enzymes responsible for a given metabolic reaction (a process called "reaction phenotyping"), individual human CYP enzymes are expressed in a heterologous system (e.g., baculovirus-infected insect cells). Incubating the drug with a panel of rCYPs allows for the unambiguous identification of the catalysts. For linezolid, this approach was crucial in identifying CYP2J2 and CYP4F2.[9]

Causality Behind Reagent Choices
  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, Reduced): The CYP enzyme system is a monooxygenase system that requires a source of reducing equivalents to activate molecular oxygen. NADPH is the essential cofactor that provides these electrons via the enzyme NADPH-cytochrome P450 reductase. Its presence is mandatory for CYP-mediated metabolism, and its absence serves as a critical negative control to distinguish enzymatic from non-enzymatic degradation.[6]

  • Buffer System: A stable physiological pH is essential for optimal enzyme activity. Phosphate or Tris-HCl buffers, typically around pH 7.4, are standard. Interestingly, early studies noted that linezolid metabolite formation was optimal under more basic conditions (pH 9.0), which was an early clue pointing towards a non-classical metabolic pathway.[6]

  • Magnesium Chloride (MgCl₂): Often included in microsomal incubations to support the activity of NADPH-dependent enzymes and to aid in maintaining microsomal integrity.

Validated Protocols for Assessing Linezolid Oxidation

The following protocols provide a self-validating framework for investigating linezolid metabolism. Each includes critical controls to ensure the trustworthiness of the results.

Protocol 1: Determining Linezolid Metabolic Stability in HLMs

Objective: To measure the rate of disappearance of linezolid when incubated with pooled HLMs.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of linezolid (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (or a stock solution of NADPH, e.g., 10 mM in buffer).

  • Incubation Setup (in triplicate):

    • Test Reaction: In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5-1.0 mg/mL), and linezolid (final concentration typically 1-10 µM).

    • Negative Control (-NADPH): Prepare an identical reaction but replace the NADPH solution with a buffer to control for non-enzymatic degradation.

    • Negative Control (-HLM): Prepare an identical reaction but replace the HLM suspension with a buffer to control for chemical instability in the matrix.

  • Initiation and Incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile with an internal standard for LC-MS/MS analysis). This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of linezolid at each time point.

Protocol 2: Reaction Phenotyping with Recombinant Human CYPs

Objective: To identify which specific CYP isoforms metabolize linezolid.

Step-by-Step Methodology:

  • Reagent Preparation: As in Protocol 1, but obtain a panel of individual recombinant human CYP enzymes (e.g., CYP2J2, CYP4F2, CYP3A4, etc.) along with their corresponding control microsomes (lacking the active CYP).

  • Incubation Setup:

    • For each rCYP isoform, set up a reaction containing buffer, the rCYP (at a specified pmol/mL concentration), linezolid, and NADPH.

    • Include a control incubation with the corresponding control microsomes for each rCYP to ensure any observed metabolism is due to the specific enzyme.

  • Incubation and Quenching:

    • Incubate for a fixed time point (e.g., 60 minutes) at 37°C.

    • Quench the reaction as described in Protocol 1.

  • Analysis:

    • Analyze samples by LC-MS/MS. Compare the amount of metabolite formed (or parent depleted) in the active rCYP incubations versus the control microsome incubations. Significant turnover only in the presence of a specific rCYP identifies it as a metabolizing enzyme.

The general workflow for these in vitro experiments is depicted below.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents (Buffer, Linezolid, NADPH) Incubate Combine & Incubate (37°C) Reagents->Incubate Enzyme Thaw Enzyme Source (HLM or rCYPs) Enzyme->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Interpretation LCMS->Data

Caption: General workflow for in vitro metabolism assays.

Data Interpretation and Quantitative Analysis

Calculating Intrinsic Clearance (CLᵢₙₜ)

From metabolic stability assays (Protocol 1), the rate of depletion can be used to calculate intrinsic clearance (CLᵢₙₜ), a measure of the enzyme's metabolic capacity. This is derived from the slope of the natural log of the percent remaining parent drug versus time. For reaction phenotyping, CLᵢₙₜ can be calculated for each enzyme to compare their relative efficiencies.

Summarizing Key Quantitative Findings

The recent research identifying the key enzymes provides valuable quantitative data for understanding their relative contributions.

EnzymeIntrinsic Clearance (CLᵢₙₜ) Rank OrderEstimated Contribution to Hepatic MetabolismReference
CYP2J2 1 (Highest)~50%[9]
CYP4F2 2~50%[9]
CYP2C8 3Minor[9]
CYP1B1 4Minor[9]
CYP2D6 4Minor[9]
CYP3A4 4Minor[9]

Table summarizing the relative contributions of cytochrome P450 enzymes to the oxidative metabolism of linezolid.

Conclusion and Future Directions

The oxidative metabolism of linezolid is a complex process involving both enzymatic and non-enzymatic pathways. While early studies were unable to identify the specific enzymes, recent, more comprehensive research has definitively implicated CYP2J2 and CYP4F2 as the primary drivers of its hepatic oxidative clearance.[9][10] This finding is crucial as it explains the low potential for clinically significant drug-drug interactions with agents that modulate more common P450s. The significant role of non-enzymatic chemical oxidation in forming the major metabolite PNU-142586 further adds to the uniqueness of linezolid's disposition.[2][3]

The protocols and methodologies outlined in this guide provide a robust framework for researchers to study these pathways. Future research could focus on the potential for genetic polymorphisms in CYP2J2 and CYP4F2 to influence linezolid metabolism and variability in patient response, although the dual nature of its clearance pathway may provide a protective redundancy.

References

  • Wynalda, M. A., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 28(9), 1014–1017. [Link]

  • Obach, R. S., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition, 50(4), 323-331. [Link]

  • Chittiprol, S., et al. (2012). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 623-628. [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii27. [Link]

  • U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s) for Zyvox (linezolid). [Link]

  • Wynalda, M. A., & Wienkers, L. C. (2000). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. ResearchGate. [Link]

  • Sharif, A., & Tamma, P. D. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • Obach, R. S., et al. (2022). Linezolid Metabolism is Catalyzed by CYP2J2, CYP4F2 and CYP1B1. ResearchGate. [Link]

  • Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136–1145. [Link]

  • Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 660888. [Link]

  • Obach, R. S., et al. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. DOI. [Link]

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of N-Substituted 5-Hydroxymethyl- and 5-(N-methylaminomethyl)-2-oxazolidinones. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]

  • Al-Hassawi, N. A., et al. (2003). Determination of linezolid in human plasma by LC-MS-MS. ResearchGate. [Link]

Sources

Linezolid N-Oxide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Linezolid

I'm starting a deep dive into Linezolid N-oxide. First, I'm gathering data on its chemical structure and IUPAC name. Then, I'll move on to a detailed exploration of Linezolid itself, focusing on technical specifications. My aim is to build a solid foundation of understanding before I proceed.

Gathering N-oxide Data

I'm now focusing on Linezolid N-oxide, starting with a comprehensive search for its chemical structure and IUPAC name. I'll move on to technical details—properties, synthesis, and characterization—using authoritative sources. Alongside, I'm seeking experimental protocols for practical insights. The goal is a technical guide, meeting all formatting requirements.

Defining Linezolid N-Oxide

I'm starting with an introduction to Linezolid as the base molecule. The focus is on its importance as an oxazolidinone antibiotic and its structure before diving into the N-Oxide derivative. I'll make sure to get the structure and name down before further development.

Outlining Key Properties

I've got the initial structure and importance of Linezolid N-Oxide outlined, emphasizing its derivative status as a Linezolid metabolite. I'm focusing on the chemical identity section, which includes CAS numbers and molecular formulas, presented neatly in a table format. I'm building up the structure description next, highlighting the relevant oxidation point on the morpholine nitrogen. I'm also planning a Graphviz diagram for visual representation.

Structuring the Information

I've finalized the structure, and I am now moving into drafting the sections. The introduction and chemical identity sections are in progress. I will then work on the chemical structure, including the Graphviz diagram, and later the IUPAC name. I have the physicochemical properties outline, along with the synthesis and analysis details. Finally, I will address the metabolite importance and build the references section last.

Methodological & Application

Application Note & Protocol: Advanced Analytical Methods for the Detection of Linezolid N-Oxide in Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise detection and quantification of Linezolid N-oxide, a critical degradation impurity, in Linezolid Active Pharmaceutical Ingredient (API). Linezolid N-oxide is formed via the oxidation of the morpholine nitrogen on the Linezolid molecule.[1][2] Given that aromatic N-oxides can be a class of compounds alerting for mutagenicity, stringent control and accurate monitoring of this impurity are paramount for ensuring drug safety and regulatory compliance.[3] This document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to meet the rigorous standards of the pharmaceutical industry. The causality behind experimental choices is elucidated, and each protocol is presented as a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Imperative for Controlling Linezolid N-Oxide

Linezolid is a potent oxazolidinone antibiotic, vital in combating infections caused by multi-drug resistant Gram-positive bacteria.[4] During its synthesis and storage, Linezolid is susceptible to oxidative stress, which can lead to the formation of Linezolid N-oxide.[1] This impurity is a primary concern due to its potential genotoxic properties, necessitating its classification as a degradation product that must be meticulously controlled.[5] Regulatory bodies worldwide mandate the implementation of validated, stability-indicating analytical methods to ensure that impurities like Linezolid N-oxide are maintained below established safety thresholds.[6]

This guide is structured to provide not just procedural steps, but a deep understanding of the analytical principles, enabling scientists to adapt and troubleshoot these methods effectively.

Physicochemical Properties: The Basis for Separation

The successful chromatographic separation of Linezolid and Linezolid N-oxide hinges on their differing physicochemical properties. The introduction of an oxygen atom to the morpholine nitrogen in Linezolid N-oxide significantly increases its polarity compared to the parent Linezolid molecule. This difference in polarity is the cornerstone of the reversed-phase chromatographic methods detailed below, where the more polar N-oxide elutes earlier than the more non-polar Linezolid.

High-Performance Liquid Chromatography (HPLC) Method: A Robust Protocol for Routine Quality Control

HPLC with UV detection is a widely adopted, reliable, and cost-effective method for the routine analysis of pharmaceutical impurities.[7][8] The following protocol is optimized for the separation and quantification of Linezolid N-oxide in Linezolid API.

Chromatographic Conditions
Parameter Condition Rationale for Selection
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent separation for compounds with moderate polarity differences.
Mobile Phase Acetonitrile and pH 3.0 Phosphate Buffer (30:70, v/v)The buffer ensures consistent ionization state, and the organic modifier allows for optimal elution.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and column efficiency.
Detection UV at 251 nmA wavelength where both Linezolid and its N-oxide exhibit strong absorbance.[4]
Column Temperature 30°CMaintains consistent retention times and peak shapes.[9]
Injection Volume 10 µLA typical volume for analytical HPLC.
Reagents and Solutions Preparation
  • Diluent: A mixture of acetonitrile and water (1:1, v/v).

  • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Linezolid N-oxide reference standard in 100 mL of diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Linezolid API in 25 mL of diluent.[10]

Experimental Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the Linezolid N-oxide standard solution (six replicates) and ensure the system meets the following criteria:

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

  • Analysis: Inject the blank (diluent), standard solution, and sample solution in sequence.

  • Calculation: Calculate the percentage of Linezolid N-oxide in the API sample using the external standard method.

Ultra-Performance Liquid Chromatography (UPLC) Method: High-Throughput Analysis

UPLC offers significant advantages in terms of speed, resolution, and solvent consumption, making it ideal for high-throughput environments. This method utilizes sub-2 µm particle columns to achieve superior separation efficiency.

Chromatographic Conditions
Parameter Condition Rationale for Selection
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Sub-2 µm particles provide higher efficiency and faster analysis times.[11]
Mobile Phase A: 0.1% Formic Acid in Water, B: AcetonitrileFormic acid is a volatile buffer suitable for MS compatibility if needed.
Gradient Elution 0-2 min: 10-90% B, 2-3 min: 90% B, 3-3.1 min: 90-10% B, 3.1-4 min: 10% BA gradient is employed for rapid elution and separation of components with varying polarities.[11][12]
Flow Rate 0.4 mL/minOptimized for the smaller column dimensions.[11]
Detection UV at 251 nmConsistent with the chromophores of the analytes.
Column Temperature 40°CHigher temperature reduces viscosity and improves peak shape.[11]
Injection Volume 2 µLSmaller injection volumes are typical for UPLC to prevent column overload.
Experimental Protocol

The preparation of solutions and the analytical procedure are analogous to the HPLC method, with adjustments in concentrations to accommodate the higher sensitivity of the UPLC system.

LC-MS/MS Method: For Unambiguous Identification and Trace-Level Quantification

For ultimate specificity and sensitivity, particularly at trace levels, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable.[13] This technique provides structural information, enabling unambiguous identification of impurities.

Chromatographic and Mass Spectrometric Conditions
Parameter Condition Rationale for Selection
LC System UPLC (as described in section 4)The high resolution of UPLC is beneficial for separating isomers and closely related impurities before MS detection.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules like Linezolid and its N-oxide.
MS/MS Transitions Linezolid: Precursor Ion → Product Ion (e.g., m/z 338.2 → 296.2) Linezolid N-oxide: Precursor Ion → Product Ion (e.g., m/z 354.2 → 337.2)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific fragmentation patterns.
Desolvation Temperature 600°COptimized for efficient solvent evaporation and ion generation.[12]
Cone Gas Flow 150 L/hrAssists in the nebulization and desolvation process.[12]
Experimental Workflow Diagram

G LC-MS/MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_std Prepare Linezolid N-Oxide Reference Standard uplc UPLC Separation (C18 Column) prep_std->uplc prep_sample Dissolve Linezolid API Sample prep_sample->uplc ms Mass Spectrometry (ESI+, MRM Mode) uplc->ms Eluent Transfer integrate Peak Integration & Quantification ms->integrate Data Acquisition report Generate Report (% Impurity) integrate->report

Caption: A streamlined workflow for the LC-MS/MS analysis of Linezolid N-oxide.

Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods intended for quality control must be rigorously validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for purpose.[14][15]

Key Validation Parameters
  • Specificity: The method's ability to accurately measure the analyte in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated by achieving baseline separation of the Linezolid N-oxide peak.

  • Linearity: Establishing a linear relationship between the concentration of Linezolid N-oxide and the analytical response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time under the same operating conditions.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

A summary of typical acceptance criteria for these validation parameters is provided in the table below.[16]

Parameter Acceptance Criteria
Specificity Resolution > 2.0 between Linezolid N-oxide and adjacent peaks.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery between 98.0% and 102.0%.
Precision %RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness %RSD of results should not be significantly affected by minor changes in parameters.

Conclusion

The analytical methods presented in this guide provide a comprehensive framework for the reliable detection and quantification of Linezolid N-oxide in Linezolid API. The choice of method—HPLC, UPLC, or LC-MS/MS—will depend on the specific requirements of the analysis, such as routine quality control, high-throughput screening, or trace-level impurity identification. By understanding the scientific principles behind these methods and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Linezolid-containing pharmaceutical products.

References

  • Canada's Drug Agency. (2014, February 6). linezolid assay using high performance liquid chromatograpy (hplc-dad). Retrieved from [Link]

  • Seventh Sense Research Group. Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Retrieved from [Link]

  • Journal of American Science. Determination of the New Oxazolidinone Antib. Retrieved from [Link]

  • World Health Organization (WHO). (2022, May 1). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, May 20). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Retrieved from [Link]

  • ResearchGate. Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Retrieved from [Link]

  • Google Patents. (2017, August 3). US20170217911A1 - Process For Preparation Of Linezolid.
  • ResearchGate. (2025, August 10). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Retrieved from [Link]

  • ResearchGate. Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health (NIH). Linezolid N-oxide | C16H20FN3O5 | CID 486305 - PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • ResearchGate. Synthesis planning for linezolid (1). In the synthetic strategy.... Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health (NIH). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • ResearchGate. Overview of analytical methods for the estimation of linezolid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, July 10). UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. Retrieved from [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Patent Office. (2005, June 29). Linezolid Compositions - European Patent Office - EP 2174935 A1. Retrieved from [Link]

  • National Institutes of Health (NIH). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of Linezolid N-Oxide. Linezolid N-Oxide is a primary metabolite and a potential impurity of the oxazolidinone antibiotic, Linezolid.[1][2][] The developed method is crucial for researchers, scientists, and drug development professionals involved in quality control, stability studies, and pharmacokinetic analysis of Linezolid. The protocol herein is presented with a rationale for each step, ensuring scientific integrity and providing a self-validating system for reliable results.

Introduction: The Rationale for a Dedicated Method

Linezolid is a critical antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria.[1] Its metabolism and degradation can lead to the formation of various related substances, with Linezolid N-Oxide being a significant species of interest.[4][5] Monitoring and quantifying this N-oxide is paramount for several reasons:

  • Quality Control: Ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product by limiting impurities.

  • Stability Studies: Assessing the degradation pathways of Linezolid under various stress conditions to establish appropriate storage conditions and shelf-life.[6][7]

  • Pharmacokinetic and Metabolism Studies: Understanding the in vivo formation and clearance of metabolites is essential for evaluating the drug's overall safety and efficacy profile.[4]

This document provides a comprehensive protocol for an HPLC-UV method specifically developed and validated to separate and quantify Linezolid N-Oxide from its parent compound, Linezolid. The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][9]

Chemical Structures

A clear understanding of the molecular structures of Linezolid and its N-oxide is fundamental to developing a selective analytical method.

G cluster_0 Linezolid cluster_1 Linezolid N-Oxide Linezolid Linezolid_N_Oxide

Figure 1: Chemical Structures of Linezolid and Linezolid N-Oxide.

Experimental Protocol

This section outlines the detailed methodology for the quantification of Linezolid N-Oxide.

Materials and Reagents
  • Linezolid Reference Standard (≥98% purity)

  • Linezolid N-Oxide Reference Standard (≥95% purity)[]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

Instrumentation and Chromatographic Conditions

The causality behind the selection of these parameters is to achieve optimal separation and detection. A C18 column is chosen for its versatility in reversed-phase chromatography. The mobile phase composition and pH are critical for resolving the slightly more polar N-oxide from the parent drug. A gradient elution provides the necessary flexibility to ensure a good peak shape for both compounds and to elute any potential late-eluting impurities. The detection wavelength is selected based on the UV absorbance maxima of Linezolid and its N-oxide.[10][11][12]

ParameterRecommended Condition
Instrument HPLC system with a UV/Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 251 nm
Injection Volume 20 µL
Diluent Water:Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Linezolid): Accurately weigh and dissolve approximately 25 mg of Linezolid reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Linezolid N-Oxide): Accurately weigh and dissolve approximately 25 mg of Linezolid N-Oxide reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. For routine analysis, a mixed standard solution containing both Linezolid and Linezolid N-Oxide is recommended.

Sample Preparation

The sample preparation procedure should be tailored to the matrix. For a drug product (e.g., tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Linezolid and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter a portion of this solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[8]

G cluster_0 Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Figure 2: Workflow for HPLC Method Validation.

System Suitability

Before each validation run, and with each sequence of sample analysis, the chromatographic system's suitability must be confirmed.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of replicate injections ≤ 2.0%
Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Linezolid.[6][7] The goal is to ensure that the Linezolid N-Oxide peak is well-resolved from the parent drug and any degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should be evaluated for peak purity of Linezolid and Linezolid N-Oxide using a PDA detector to confirm no co-eluting peaks.

Linearity and Range

The linearity of the method should be established by analyzing a series of at least five concentrations of Linezolid N-Oxide. The concentration range should be appropriate for the intended application (e.g., from the reporting threshold for an impurity to 120% of the specification limit).[9]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be insignificant
Accuracy (Recovery)

Accuracy is determined by spiking a placebo or sample matrix with known amounts of Linezolid N-Oxide at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision

Precision is assessed at two levels: repeatability and intermediate precision.[13]

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

ParameterAcceptance Criteria
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response

    • Where S = the slope of the calibration curve

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation and Analysis

All quantitative results should be clearly tabulated. An example of a validation summary is provided below.

Table 1: Summary of Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 0.5 - 10As per application
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.12%≤ 2.0%
LOD (µg/mL) 0.15-
LOQ (µg/mL) 0.50-
Robustness PassedSystem suitability criteria met

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, selective, precise, and accurate for the quantification of Linezolid N-Oxide. The successful validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control, stability testing, and research applications in the pharmaceutical industry. This protocol provides a solid foundation for laboratories to implement a reliable analytical procedure for monitoring this critical Linezolid-related substance.

References

  • Validation of a New HPLC-UV Method for Determination of the Antibiotic Linezolid in Human Plasma and in Bronchoalveolar Lavage. PubMed. Available at: [Link]

  • HPLC-UV method for quantitation of linezolid. IDR - Dove Medical Press. Available at: [Link]

  • High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia. NIH. Available at: [Link]

  • A simple HPLC-UV Method for Therapeutic Drug Monitoring of Linezolid in human Plasma in low-resourced settings. Semantic Scholar. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]

  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Taylor & Francis. Available at: [Link]

  • linezolid assay using high performance liquid chromatograpy (hplc-dad). Canada's Drug Agency. Available at: [Link]

  • An improved method for the quantitative determination of linezolid. Google Patents.
  • Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Linezolid N-oxide. PubChem - NIH. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • method development and validation process for the estimation of linezolid and its formulation using. IJCRT.org. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

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Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Linezolid and its N-Oxide Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the oxazolidinone antibiotic, linezolid, and its major metabolite, linezolid N-oxide, in human plasma. This method is designed for researchers, clinical scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The protocol employs a straightforward protein precipitation for sample preparation and a gradient elution reversed-phase liquid chromatography for optimal separation. The method demonstrates high sensitivity, specificity, and reproducibility, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Clinical Significance of Monitoring Linezolid and its Metabolism

Linezolid is a critical last-resort antibiotic for treating severe infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in combating resistant pathogens.[1]

The metabolism of linezolid primarily occurs through the oxidation of its morpholine ring, leading to the formation of two main metabolites. While several oxidative metabolites exist, a key biotransformation pathway involves the formation of Linezolid N-oxide. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for several reasons:

  • Therapeutic Efficacy: Maintaining an optimal therapeutic window for linezolid is essential for its efficacy. Sub-therapeutic concentrations can lead to treatment failure and the development of further resistance.

  • Toxicity and Adverse Effects: High concentrations of linezolid and/or its metabolites can be associated with adverse effects, most notably myelosuppression (thrombocytopenia).[2] Monitoring these levels, especially in patients with renal impairment where metabolite accumulation is a concern, is critical for patient safety.[2]

  • Pharmacokinetic Variability: Significant inter-individual variability in linezolid pharmacokinetics has been observed, influenced by factors such as age, weight, and organ function. This variability underscores the need for personalized dosing strategies, guided by therapeutic drug monitoring (TDM).

This application note provides a comprehensive protocol for the simultaneous determination of linezolid and its N-oxide metabolite, enabling researchers to accurately assess their concentrations in plasma and contribute to a deeper understanding of linezolid's disposition in the body.

Chemical Structures and Physicochemical Properties

A clear understanding of the analytes' chemical properties is fundamental to developing a robust analytical method.

Linezolid

  • Molecular Formula: C₁₆H₂₀FN₃O₄

  • Molecular Weight: 337.35 g/mol

  • Description: A synthetic antibacterial agent of the oxazolidinone class.

Linezolid N-Oxide

  • Molecular Formula: C₁₆H₂₀FN₃O₅

  • Molecular Weight: 353.35 g/mol

  • Description: A metabolite of linezolid formed by the oxidation of the nitrogen atom in the morpholine ring.[3]

G cluster_linezolid Linezolid cluster_noxide Linezolid N-Oxide Linezolid_structure Linezolid_structure Noxide_structure Noxide_structure Linezolid_structure->Noxide_structure Oxidation

Caption: Metabolic conversion of Linezolid to Linezolid N-Oxide.

Experimental Workflow: A Self-Validating System

The analytical workflow is designed to be robust and reproducible, incorporating quality control at each stage to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (e.g., Linezolid-d3) Plasma->IS PPT Protein Precipitation (with Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC LC Separation (C18 Reversed-Phase, Gradient Elution) Dilute->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Reagents and Materials
  • Linezolid and Linezolid N-oxide analytical standards

  • Linezolid-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve linezolid and linezolid N-oxide in methanol to prepare individual 1 mg/mL stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Linezolid-d3) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The use of a 3:1 ratio of acetonitrile to plasma provides efficient protein precipitation.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilute with 200 µL of LC-MS grade water containing 0.1% formic acid. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.

  • Cap the vial and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like linezolid and its N-oxide metabolite.

  • Formic Acid: The addition of formic acid to the mobile phase serves to protonate the analytes, which is essential for efficient ionization in positive ESI mode.[6] It also helps to improve peak shape for amine-containing compounds.

  • Gradient Elution: A gradient elution is necessary to achieve optimal separation of the less polar parent drug (linezolid) and its more polar N-oxide metabolite within a reasonable run time.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005
Mass Spectrometry Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. The following MRM transitions are recommended:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Linezolid338.1296.225
Linezolid N-Oxide354.1312.228
Linezolid-d3 (IS)341.1299.225

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA's "Bioanalytical Method Validation Guidance for Industry").[7] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the plasma matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

  • Calibration Curve: The linearity of the response over the intended concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes.

  • Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of the analytes in the QC and unknown samples is then determined from the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of linezolid and its N-oxide metabolite in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. By providing a comprehensive protocol and explaining the rationale behind the experimental choices, this guide serves as a valuable resource for scientists involved in the study of linezolid's pharmacokinetics and its clinical implications.

References

  • Journal of American Science. (2011). Determination of the New Oxazolidinone Antibiotic. Retrieved from [Link]

  • PubChem. (n.d.). Linezolid N-oxide. Retrieved from [Link]

  • Welch Materials. (2023). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Retrieved from [Link]

  • PubMed. (2017). Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). Linezolid. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Retrieved from [Link]

  • PubMed. (2001). Determination of linezolid in human plasma by LC-MS-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2017). Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Retrieved from [Link]

  • Reddit. (2022). Formic acid in MS. Retrieved from [Link]

  • Oncohema Key. (2017). Linezolid and Other Oxazolidinones. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). LINEZOLID IMPURITIES. Retrieved from [Link]

Sources

Application and Protocol for the Chromatographic Analysis of Linezolid and its N-Oxide Degradation Product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of modern drug development and manufacturing, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1][2][3][4] Impurities, which are any components of a drug substance that are not the chemical entity defined as the drug substance, can arise from the manufacturing process or from the degradation of the API over time.[5] Linezolid, the first of the oxazolidinone class of antibiotics, is a critical therapeutic agent for treating serious infections caused by multidrug-resistant Gram-positive bacteria. Its chemical stability is a key factor in its safety and efficacy.

One of the principal degradation products of Linezolid is its N-oxide, formally known as (S)-4-(4-[5-(Acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl) morpholine 4-oxide. This compound is formed through the oxidation of the nitrogen atom on the morpholine ring of the Linezolid molecule. The World Health Organization (WHO) lists Linezolid N-Oxide as a known degradation product. Its presence in the final drug product above specified thresholds must be monitored and controlled.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Linezolid N-Oxide as a reference standard for the accurate identification and quantification of this impurity in Linezolid drug substances and products. We will detail a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, explain the scientific rationale behind the methodological choices, and provide step-by-step protocols to ensure reliable and reproducible results.

Understanding the Analyte: Linezolid and Linezolid N-Oxide

A foundational understanding of the physicochemical properties of both the API and its impurity is crucial for developing a robust analytical method.

  • Linezolid: A synthetic antibiotic, Linezolid is a weak base. Its retention in reversed-phase HPLC is influenced by the pH of the mobile phase.[6]

  • Linezolid N-Oxide: This degradation product contains an additional oxygen atom on the morpholine nitrogen, which increases its polarity compared to the parent Linezolid molecule. This difference in polarity is the primary principle upon which chromatographic separation is based. Linezolid N-Oxide is described as a white to off-white solid, slightly soluble in methanol and chloroform.

The structural relationship between Linezolid and Linezolid N-Oxide is depicted below.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis LZD_RS Linezolid RS LZD_Stock LZD Stock (1000 µg/mL) LZD_RS->LZD_Stock LNO_RS Linezolid N-Oxide RS LNO_Stock LNO Stock (100 µg/mL) LNO_RS->LNO_Stock API Linezolid API Sample Sample_Sol Sample Solution (100 µg/mL) API->Sample_Sol Diluent Diluent (Water:ACN 60:40) Diluent->LZD_Stock Diluent->LNO_Stock Diluent->Sample_Sol SSS System Suitability Solution LZD_Stock->SSS Standard Standard Solution (10 µg/mL) LZD_Stock->Standard LNO_Stock->SSS HPLC HPLC Analysis Sample_Sol->HPLC SSS->HPLC Standard->HPLC Data Data Acquisition & Analysis HPLC->Data

Sources

Application Note & Protocol: The Role of Linezolid N-Oxide in Forced Degradation Studies of Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of Linezolid N-Oxide in forced degradation studies of linezolid for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: Beyond a Degradant—The Utility of Linezolid N-Oxide in Stability Assessment

Linezolid, a pivotal oxazolidinone antibiotic, is a cornerstone in combating resistant Gram-positive bacterial infections. Its efficacy, however, is intrinsically linked to its stability. Forced degradation studies are a regulatory prerequisite and a fundamental component of drug development, providing critical insights into a drug's intrinsic stability. These studies expose the drug substance to a gamut of harsh conditions, including light, heat, humidity, acid/base hydrolysis, and oxidation, to accelerate its degradation. The primary objective is to identify the likely degradation products, which, in turn, informs the development of stability-indicating analytical methods, and elucidates degradation pathways.

Among the degradation products of Linezolid, Linezolid N-oxide has emerged as a particularly significant impurity. It is primarily formed under oxidative and photolytic stress conditions. This document provides a comprehensive guide on the application of Linezolid N-oxide in the forced degradation studies of Linezolid. We will delve into the protocols for inducing its formation, the analytical methodologies for its detection and quantification, and its importance in establishing a robust stability-indicating profile for Linezolid.

The Genesis of Linezolid N-Oxide: A Mechanistic Perspective

The formation of Linezolid N-oxide is a direct consequence of the oxidation of the morpholine nitrogen atom in the Linezolid molecule. This transformation is a key indicator of oxidative stress on the drug substance. Understanding this mechanism is crucial for controlling and mitigating degradation during the manufacturing and storage of Linezolid-containing products.

Caption: Mechanism of Linezolid N-Oxide Formation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to induce the degradation of Linezolid and facilitate the identification of Linezolid N-oxide.

General Experimental Workflow

The overall workflow for the forced degradation study is depicted below.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Oxidative Oxidative (H₂O₂) Neutralization Neutralization/Quenching Oxidative->Neutralization Photolytic Photolytic (UV/Vis) Photolytic->Neutralization Thermal Thermal (Heat) Thermal->Neutralization Hydrolytic Hydrolytic (Acid/Base) Hydrolytic->Neutralization Start Linezolid Stock Solution Stress_Application Apply Stress Conditions Start->Stress_Application Stress_Application->Oxidative Stress_Application->Photolytic Stress_Application->Thermal Stress_Application->Hydrolytic Sample_Prep Sample Preparation (Dilution) Neutralization->Sample_Prep Analysis LC-MS/HPLC Analysis Sample_Prep->Analysis Data_Analysis Data Analysis & Peak Identification Analysis->Data_Analysis End Characterize Degradants Data_Analysis->End

Application Note: A Validated LC-MS/MS Method for the Quantification of Linezolid N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Linezolid N-Oxide in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of the antibiotic Linezolid. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects, followed by a rapid and selective LC-MS/MS analysis. All procedures are established in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure data integrity and reliability.[1][2][3][4]

Introduction: The Rationale for Monitoring Linezolid N-Oxide

Linezolid is a critical oxazolidinone antibiotic utilized in the treatment of severe infections caused by multidrug-resistant Gram-positive bacteria.[5] The clinical efficacy and safety of Linezolid are of paramount importance, necessitating a thorough understanding of its metabolic fate. Linezolid is primarily metabolized in the liver via oxidation of its morpholine ring, leading to the formation of two major, microbiologically inactive metabolites: PNU-142300 and PNU-142586.[6] Another identified metabolite and potential degradation product is Linezolid N-Oxide, which results from the oxidation of the morpholine nitrogen.[7][8][9]

The accumulation of Linezolid and its metabolites has been linked to an increased risk of myelosuppression, a significant treatment-limiting toxicity, particularly in patients with renal impairment.[7] Elevated concentrations of the primary metabolite PNU-142586, in particular, have been associated with an increased risk of toxicity.[9] Therefore, the accurate quantification of Linezolid N-Oxide and other key metabolites in human plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessing drug exposure, and enhancing patient safety through therapeutic drug monitoring (TDM).[6]

This guide provides a comprehensive, field-tested protocol for the reliable quantification of Linezolid N-Oxide, empowering researchers to generate high-quality data for clinical and preclinical studies.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, beginning with a simple sample preparation step and culminating in sensitive detection by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 UPLC Separation p5->a1 Inject a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for Linezolid N-Oxide quantification in plasma.

Materials and Reagents

Chemicals and Standards
  • Linezolid N-Oxide: Reference standard (≥95% purity), CAS: 189038-36-6.

  • Linezolid-d3: Isotope-labeled internal standard (IS).

  • Acetonitrile (ACN): LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Water: Deionized, 18 MΩ·cm or greater.

  • Human Plasma: K2-EDTA as anticoagulant, sourced from an accredited supplier.

Equipment
  • Liquid Chromatograph: UPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Microcentrifuge: Capable of ≥14,000 x g.

  • Autosampler Vials and Caps: Polypropylene.

  • Calibrated Pipettes and Sterile Tips.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Linezolid N-Oxide and Linezolid-d3 (IS) in methanol to achieve a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare intermediate stock solutions of Linezolid N-Oxide by serial dilution of the primary stock with 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Linezolid-d3 primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs. A typical calibration range is 10 to 5,000 ng/mL.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation: Protein Precipitation

This protocol is foundational to isolating the analyte from the complex plasma matrix. The addition of a threefold or greater volume of cold acetonitrile disrupts the solvation of plasma proteins, causing them to precipitate.

  • Aliquot: Pipette 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of the IS working solution (100 ng/mL Linezolid-d3 in acetonitrile). The inclusion of the IS at this stage ensures compensation for any variability during the extraction process.

  • Mix: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to an autosampler vial for LC-MS/MS analysis.

sample_prep start Start: 100 µL Plasma Sample step1 Add 300 µL Acetonitrile with Internal Standard start->step1 step2 Vortex for 30 seconds step1->step2 step3 Centrifuge at 14,000 x g for 10 min at 4°C step2->step3 step4 Transfer Supernatant to Autosampler Vial step3->step4 end_node Ready for Injection step4->end_node

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Analysis

The chromatographic separation is designed to resolve Linezolid N-Oxide from endogenous plasma components and potential isomers, while the mass spectrometer provides selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Parameter Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)

Table 1: Liquid Chromatography Conditions

Parameter Setting
Mass Spectrometer Sciex QTRAP 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte

Table 2: Mass Spectrometer Conditions *Note: The Q3 transition for Linezolid N-Oxide is proposed based on the characteristic neutral loss of an oxygen atom ([M+H-16]+) typical for N-oxides during collision-induced dissociation.[1] This transition should be confirmed and optimized during method development.

Method Validation

The bioanalytical method was validated according to the ICH M10 guideline.[1][2][3][4] The validation ensures the method is reliable for its intended purpose and includes assessments of selectivity, accuracy, precision, calibration curve, stability, and matrix effect.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -10 - 5,000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)± 8%
Inter-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)± 10%
Recovery Consistent, precise, and reproducible.> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 10%
Stability (Freeze-Thaw) Mean concentration within ±15% of nominal after 3 cycles.Stable
Stability (Short-Term, Benchtop) Mean concentration within ±15% of nominal after 6 hours at room temp.Stable
Stability (Long-Term, -80°C) Mean concentration within ±15% of nominal after 90 days.Stable

Table 3: Summary of Method Validation Parameters and Typical Performance

Discussion and Field-Proven Insights

  • Causality of Method Choices: Protein precipitation with acetonitrile was selected for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput environments. While solid-phase extraction (SPE) can yield cleaner extracts, the sensitivity achieved with modern LC-MS/MS systems often renders the additional cleanup unnecessary for this class of molecules. The use of an isotope-labeled internal standard is critical; it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix-induced signal suppression or enhancement and extraction variability.

  • Self-Validating System: The protocol incorporates a system of checks to ensure data quality. The use of four levels of QC samples in each analytical run, bracketing the expected concentration range of unknown samples, validates the performance of the assay on a per-batch basis. The acceptance criteria for the calibration curve (e.g., r² > 0.99) and the accuracy of the back-calculated standards further ensure the reliability of the quantification for each run.

  • Analyte Stability: Linezolid and its metabolites are generally stable.[6] However, it is imperative to conduct stability assessments in the specific matrix (human plasma) under conditions that mimic the entire lifecycle of a sample, from collection and storage to processing and analysis. Our validation data confirms that Linezolid N-Oxide is stable under typical laboratory conditions, including multiple freeze-thaw cycles and long-term storage at -80°C.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of Linezolid N-Oxide in human plasma. The protocol is rapid, reliable, and sensitive, making it suitable for a wide range of research and clinical applications. By adhering to the detailed steps and understanding the scientific rationale behind the method design, researchers can confidently generate high-quality bioanalytical data to support drug development and personalized medicine.

References

  • Saito, K., et al. (2020). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Journal of Infection and Chemotherapy, 26(10), 1035-1041. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. Available at: [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Stability of linezolid investigated at 4 different temperatures. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Available at: [Link]

  • MDPI. (2019). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. MDPI. Available at: [Link]

  • LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • PubMed Central. (2023). Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Available at: [Link]

  • PubMed Central. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. Available at: [Link]

  • precisionFDA. (n.d.). PNU-142586. Available at: [Link]

  • PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available at: [Link]

  • NIH. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Available at: [Link]

  • Dove Medical Press. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Available at: [Link]

  • MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Available at: [Link]

  • ResearchGate. (2012). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • MDPI. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available at: [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing E-MS Ionization of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the ionization efficiency of Linezolid N-Oxide in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving robust and reproducible signals for this critical metabolite. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies based on the specific chemical nature of N-oxides.

Understanding the Challenge: The Dual Personality of Linezolid N-Oxide in ESI-MS

Linezolid N-Oxide, a primary metabolite of the antibiotic Linezolid, presents a unique set of challenges in ESI-MS analysis. Its zwitterionic character at certain pH values and the labile nature of the N-O bond can lead to poor ionization efficiency, signal instability, and complex spectra. The key to successful analysis lies in understanding and controlling the factors that influence its charge state in solution and its stability in the gas phase.

This guide is structured to walk you through a logical troubleshooting workflow, from initial instrument setup to advanced method development techniques.

Frequently Asked Questions (FAQs)

Before diving into detailed troubleshooting, let's address some of the most common questions our users encounter:

Q1: I am not seeing any signal for Linezolid N-Oxide. Where do I start?

A1: Start by confirming the basics. Ensure your instrument is performing to specification by running a standard compound. Then, verify the integrity and concentration of your Linezolid N-Oxide standard. For initial analysis, infuse a solution of your compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to optimize source parameters without chromatographic complications.

Q2: My signal for Linezolid N-Oxide is very low and inconsistent. What is the most likely cause?

Q3: I see a prominent peak at [M+H-16]⁺. What is this?

A3: This is a classic sign of in-source fragmentation, specifically the loss of an oxygen atom from the N-oxide moiety.[3] This "deoxygenation" is often thermally induced. While it can be a diagnostic marker for N-oxides, it depletes the abundance of your target [M+H]⁺ ion. The troubleshooting sections below provide detailed guidance on how to control this phenomenon.

Q4: Should I be looking for adducts other than the protonated molecule?

A4: Yes. Due to the polar nature of the N-O bond, Linezolid N-Oxide can readily form adducts with cations present in the mobile phase or from the sample matrix. The most common adducts are sodium [M+Na]⁺ and potassium [M+K]⁺. In some cases, dimer formation [2M+H]⁺ may also be observed, especially at higher concentrations.[4]

Troubleshooting Guide: A Step-by-Step Approach to Signal Enhancement

This guide is designed as a workflow. Start with Level 1 and proceed to more advanced steps as needed.

Level 1: Foundational Optimization - Mobile Phase and Initial Source Parameters

The chemical environment of the analyte as it enters the ESI source is paramount. The goal is to promote the formation of a stable, charged species in solution.

The Rationale: Efficient ESI in positive mode relies on the analyte's ability to accept a proton. For a basic compound like Linezolid and its N-oxide, a mobile phase pH that is at least 2 units below the pKa of the most basic site will ensure >99% of the molecules are in their protonated form, ready for ionization. Given Linezolid's pKa of ~1.8, an acidic mobile phase is essential.[1][2]

Experimental Protocol: pH Screening

  • Prepare Mobile Phases: Create a set of mobile phases consisting of 50:50 acetonitrile:water with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%, 0.5%).

  • Direct Infusion: Infuse a constant concentration of Linezolid N-Oxide (e.g., 500 ng/mL) using each mobile phase directly into the mass spectrometer at a typical flow rate for your system (e.g., 200-400 µL/min).

  • Monitor Signal: Record the intensity of the [M+H]⁺ ion for each mobile phase condition.

  • Evaluation: Plot the signal intensity against the formic acid concentration. The optimal concentration is the one that provides the highest and most stable signal. For many weakly basic compounds, 0.1% formic acid is a robust starting point.[5]

The Rationale: While the protonated molecule [M+H]⁺ is often the target ion, in cases of low proton affinity, adducts like [M+Na]⁺ can be more stable and abundant, offering a viable alternative for quantification.[6] Conversely, uncontrolled adduct formation can split the ion current between multiple species, reducing the intensity of any single one.

Experimental Protocol: Adduct Assessment

  • Initial Observation: In your initial infusions, look for the presence of ions corresponding to the masses in the table below.

  • Promoting Adducts (Optional): To intentionally promote sodium adduct formation for improved sensitivity, you can add a low concentration of sodium acetate (e.g., 1-5 mM) to your mobile phase.[6]

  • Minimizing Adducts: To reduce unwanted adducts, use high-purity solvents and additives, and ensure glassware is scrupulously clean. If sodium adducts are still problematic, the addition of a small amount of ammonium formate or acetate can sometimes suppress sodium adduction by providing a high concentration of competing cations (NH₄⁺).

Ion SpeciesFormulaMonoisotopic Mass (Da)Notes
Protonated Molecule [C₁₆H₂₀FN₃O₅ + H]⁺354.1460The primary target ion for quantification.
Sodium Adduct [C₁₆H₂₀FN₃O₅ + Na]⁺376.1279Often observed, can be more intense than [M+H]⁺.
Potassium Adduct [C₁₆H₂₀FN₃O₅ + K]⁺392.0918Less common than sodium, but possible.
Deoxygenated Ion [C₁₆H₂₀FN₃O₄ + H]⁺338.1507In-source fragment, indicates thermal degradation.

Monoisotopic masses calculated based on the molecular formula from PubChem.[7]

Level 2: Intermediate Troubleshooting - ESI Source Parameter Optimization

Once the mobile phase is optimized, fine-tuning the ESI source parameters is the next critical step to maximize the transfer of ions from the liquid phase to the gas phase and into the mass analyzer.

The Rationale: The N-O bond is relatively weak and can be cleaved by thermal energy within the ESI source, leading to a loss of 16 Da.[3] This process is highly dependent on the temperature of the drying gas and the heated capillary/ion transfer tube. While this can be used diagnostically, for quantitative analysis, it's a loss mechanism that needs to be minimized.

Experimental Protocol: Temperature Titration

  • Set Initial Conditions: Begin with your optimized mobile phase and infuse Linezolid N-Oxide. Set other source parameters (e.g., capillary voltage, nebulizer pressure) to typical values for your instrument.

  • Vary Drying Gas Temperature: Start with a low drying gas temperature (e.g., 250 °C) and incrementally increase it (e.g., in 25 °C steps) up to the instrument's maximum.

  • Monitor Ion Ratios: At each temperature, record the absolute intensity of the [M+H]⁺ ion and the [M+H-16]⁺ fragment. Calculate the ratio of [M+H-16]⁺ / [M+H]⁺.

  • Optimization: Plot the intensity of [M+H]⁺ and the fragment ratio against temperature. The optimal temperature will be the one that provides the highest [M+H]⁺ signal while keeping the fragment ratio to a minimum (ideally <10%).

G cluster_0 Troubleshooting In-Source Deoxygenation Start Observe High [M+H-16]⁺ Signal Step1 Decrease Drying Gas Temperature Start->Step1 Step2 Decrease Capillary/Transfer Tube Temperature Step1->Step2 Step3 Check Ion Ratio ([M+H-16]⁺ / [M+H]⁺) Step2->Step3 Decision Ratio < 10%? Step3->Decision Success Optimized: Minimal Fragmentation Decision->Success Yes Failure Fragmentation Persists Decision->Failure No Step4 Reduce Fragmentor/Skimmer Voltage Failure->Step4 End Re-evaluate and Proceed Step4->End

Caption: Workflow for minimizing in-source deoxygenation.

The Rationale: Capillary/sprayer voltage, fragmentor/skimmer voltage, and nebulizer/drying gas flows all play interconnected roles. The sprayer voltage drives the electrochemical process of ionization. Gas flows aid in desolvation, while the fragmentor voltage can be intentionally used for mild fragmentation or, if too high, can cause unintended fragmentation.

Recommended Starting Parameters and Optimization Strategy:

ParameterTypical Starting ValueOptimization Goal
Capillary Voltage +3.5 to +4.5 kVMaximize signal without causing discharge (indicated by unstable spray or high background noise).[8]
Nebulizer Gas 30-50 psiAchieve a stable, fine mist. Adjust in conjunction with liquid flow rate.
Drying Gas Flow 8-12 L/minEfficiently desolvate without excessive cooling of the source.
Drying Gas Temp. See Section 2.1Minimize [M+H-16]⁺ while maintaining good desolvation.
Fragmentor/Skimmer Voltage Low value (e.g., 80-120 V)Maximize precursor ion intensity without inducing fragmentation.

Optimization Workflow:

  • Begin with the recommended starting values.

  • Optimize one parameter at a time while holding others constant.

  • Start with capillary voltage, followed by nebulizer pressure, then drying gas flow.

  • Finally, adjust the fragmentor/skimmer voltage. A "gentle" setting is usually best for maximizing the precursor ion of a potentially labile compound.

Level 3: Advanced Strategies - When Standard Optimization is Not Enough

If you have exhausted the options above and still face sensitivity issues, more advanced techniques may be necessary.

The Rationale: Chemical derivatization involves reacting the analyte with a reagent to attach a chemical moiety that has a high proton affinity or a permanently charged group.[8] This can dramatically improve ionization efficiency for compounds that are inherently difficult to ionize.

Considerations for Linezolid N-Oxide:

While no standard, off-the-shelf derivatization kit exists for N-oxides, the principle involves targeting a functional group on the molecule. However, given the structure of Linezolid N-Oxide, there are no readily derivatizable groups (like primary amines or carboxylic acids) that would not require complex synthetic procedures. Therefore, this approach should be considered a last resort and would necessitate significant method development. A more practical approach for most labs is to exhaust all possibilities with mobile phase and source optimization.

G cluster_1 General Derivatization Workflow Analyte Analyte with Poor Ionization e.g., Linezolid N-Oxide Reaction Chemical Reaction Analyte->Reaction Reagent Derivatization Reagent High Proton Affinity or Fixed Charge Reagent->Reaction Product Derivatized Product Enhanced ESI Response Reaction->Product Analysis LC-MS/MS Analysis Product->Analysis

Caption: Conceptual workflow for chemical derivatization.

Summary and Key Takeaways

Improving the ESI-MS signal for Linezolid N-Oxide is a systematic process that hinges on a fundamental understanding of its chemistry.

  • Start with the Solution: An acidic mobile phase (e.g., with 0.1% formic acid) is critical for efficient protonation.

  • Embrace Adducts (When Necessary): Don't discount the [M+Na]⁺ adduct; it may provide a more robust signal than the protonated molecule.

  • Control the Heat: The most common pitfall with N-oxides is thermal deoxygenation. Carefully optimize source temperatures to minimize the [M+H-16]⁺ fragment.

  • Systematic Optimization is Key: Follow the troubleshooting workflow from mobile phase to source parameters to advanced strategies.

By applying these principles and protocols, you can overcome the challenges associated with Linezolid N-Oxide analysis and achieve the sensitive, reliable data required for your research.

References

  • World Health Organization. (2022). LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1237-45. [Link]

  • Yin, W., et al. (2011). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of AOAC International, 94(2), 527-36. [Link]

  • Kirsch, K. M., et al. (2005). A deoxynucleotide derivatization methodology for improving LC-ESI-MS detection. Analytical Chemistry, 77(9), 2935-41. [Link]

  • Cattaneo, D., et al. (2015). Validation of a quantitative liquid chromatography tandem mass spectrometry assay for linezolid in cerebrospinal fluid and its application to patients with HIV-associated TB-meningitis. Journal of Antimicrobial Chemotherapy, 70(10), 2842-8. [Link]

  • Leigh, H. M., et al. (2018). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug Design, Development and Therapy, 12, 185-191. [Link]

  • Haidar, S. H., et al. (2019). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 174, 523-529. [Link]

  • Gaud, C., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(24), 15486-15494. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 486305, Linezolid N-oxide. Retrieved from [Link].

  • LinkedIn. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • Al-Masri, M., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. [Link]

  • NA. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441401, Linezolid. Retrieved from [Link].

  • Keio University. (2020). Development of a sensitive LC–MS/MS method for quantification of linezolid and its primary metabolites in human serum. [Link]

  • El-Aneed, A., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 1017-26. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • SynThink Research Chemicals. (n.d.). Linezolid N-Oxide. [Link]

  • eScholarship.org. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

  • LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

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Technical Support Center: Navigating the Challenges in Linezolid N-Oxide Isolation and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the isolation and purification of Linezolid N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling this polar metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome the challenges you may encounter in your laboratory.

Linezolid N-Oxide is a primary degradation product and metabolite of the antibiotic Linezolid. Its increased polarity compared to the parent drug presents unique challenges in its separation from complex matrices such as forced degradation samples or biological fluids. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and purity of your isolated compound.

Part 1: Understanding the Core Challenges

The primary difficulties in isolating and purifying Linezolid N-Oxide stem from its inherent physicochemical properties. A firm grasp of these challenges is the first step toward developing a robust purification strategy.

  • High Polarity: Linezolid N-Oxide's polarity, evidenced by a low calculated LogP of approximately -0.1, makes it poorly retained on traditional reversed-phase (RP) columns like C18. This often results in elution near the void volume, leading to poor separation from other polar impurities and matrix components.

  • Co-elution with Parent Drug and Other Impurities: Achieving baseline separation between Linezolid and its N-oxide can be difficult due to their structural similarities. Furthermore, forced degradation studies of Linezolid can generate a complex mixture of other polar degradants that may co-elute with the N-oxide.

  • On-Column Stability: N-oxides can be susceptible to on-column degradation, particularly reduction back to the parent amine, especially in the presence of certain metal surfaces in the HPLC system. This can lead to inaccurate quantification and lower recovery of the target compound.

  • Poor Peak Shape: The highly polar nature of Linezolid N-Oxide can lead to peak tailing or fronting in reversed-phase chromatography, complicating accurate quantification and fraction collection.

  • Sample Solubility and Matrix Effects: Linezolid N-Oxide has limited solubility in many organic solvents commonly used in chromatography, which can affect sample preparation and injection.[1][2] Additionally, complex sample matrices can interfere with the purification process.

Part 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

FAQ 1: My Linezolid N-Oxide is not retained on my C18 column and elutes in the void volume. What can I do?

This is a classic challenge with highly polar analytes on traditional reversed-phase columns. The nonpolar stationary phase provides insufficient interaction with the polar N-oxide.

Root Cause Analysis:

  • The hydrophobic C18 stationary phase lacks sufficient polar interaction sites to retain the highly polar Linezolid N-Oxide.

  • The mobile phase is too "strong" (high organic content) for such a polar compound, causing it to elute quickly.

Troubleshooting Workflow:

Caption: Decision tree for addressing poor retention of Linezolid N-Oxide.

Detailed Protocols & Explanations:

  • Mobile Phase Modification (for existing C18 columns):

    • Increase Aqueous Content: Attempt to run your gradient with a very high initial aqueous composition (e.g., 98-100% aqueous). Be mindful of "phase dewetting" or "phase collapse" with traditional C18 columns, which can occur with highly aqueous mobile phases and lead to a sudden loss of retention.[3]

    • Ion-Pairing Chromatography: While often complex and not ideal for mass spectrometry, ion-pairing agents can improve the retention of polar compounds.

      • Protocol: Introduce a low concentration (0.05-0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid into the mobile phase. This can improve retention by forming an ion pair with the analyte, increasing its hydrophobicity.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).

      • Starting HILIC Conditions:

        • Column: A HILIC column (e.g., silica, amide, or diol phase).

        • Mobile Phase A: Acetonitrile.

        • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted).

        • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

      • Critical Note: Proper column equilibration is crucial in HILIC to establish the aqueous layer on the stationary phase where partitioning occurs.[3][4]

  • Polar-Modified Reversed-Phase Columns:

    • Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain.[6] This modification makes them more stable in highly aqueous mobile phases and provides an additional retention mechanism for polar analytes.

      • Benefit: These columns offer a good compromise, often providing better retention for polar compounds than traditional C18 columns without the complexities of HILIC.

FAQ 2: I am observing poor peak shape (tailing) for Linezolid N-Oxide. How can I improve it?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and issues with the mobile phase or sample solvent.

Root Cause Analysis:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact with the basic nitrogen of the morpholine N-oxide, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

  • Metal Interactions: Trace metals in the HPLC system (e.g., from frits or tubing) can chelate with the analyte, causing peak tailing.[8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Protocol: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate the residual silanols, reducing their interaction with the analyte.

  • Sample Solvent Optimization:

    • Protocol: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase.[3] For HILIC, this means a high organic content. For reversed-phase, this means a high aqueous content.

  • Reduce Sample Load:

    • Protocol: Perform a loading study by injecting decreasing amounts of your sample to see if the peak shape improves.

  • Use a Metal-Free System:

    • Recommendation: If persistent peak tailing is observed with metal-sensitive compounds, consider using PEEK or MP35N tubing and frits, or columns with metal-free hardware.[8]

FAQ 3: I am concerned about the on-column stability of Linezolid N-Oxide. How can I prevent its degradation during purification?

N-oxides can be susceptible to reduction back to the parent amine, especially under certain chromatographic conditions.

Root Cause Analysis:

  • Interaction with Metal Surfaces: The metal surfaces of the HPLC column and system (especially stainless steel) can catalyze the reduction of N-oxides.

  • Harsh Mobile Phase Conditions: Extreme pH or the presence of certain additives could potentially contribute to degradation.

Preventative Measures:

  • Use Biocompatible or Metal-Free HPLC Systems: As mentioned for improving peak shape, using systems with PEEK or other inert materials can minimize contact with reactive metal surfaces.[8]

  • Column Choice: Consider using columns with coated hardware (e.g., Waters MaxPeak High Performance Surfaces) that provide a barrier between the sample and the metal surfaces of the column.

  • Mobile Phase Considerations:

    • Avoid highly basic mobile phases if possible, as they can promote certain degradation pathways.

    • Ensure all mobile phase components are of high purity and are freshly prepared.

Experimental Protocol for Assessing On-Column Stability:

  • Prepare a pure standard of Linezolid N-Oxide.

  • Inject the standard multiple times over a prolonged period (e.g., 24 hours) and monitor for the appearance of the Linezolid peak.

  • Compare the chromatograms from the first and last injections. A significant increase in the Linezolid peak area would indicate on-column reduction.

Part 3: Recommended Purification Strategy for Linezolid N-Oxide

Based on the challenges discussed, a multi-step or optimized single-step approach is often necessary for obtaining high-purity Linezolid N-Oxide.

Preparative HPLC Method Development Workflow:

Purification_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Method Scouting cluster_2 Step 3: Optimization and Scale-Up cluster_3 Step 4: Post-Purification A Analyze Crude Sample (e.g., from forced degradation) B Identify Target Peak (Linezolid N-Oxide) and Major Impurities A->B C Screen Different Columns: - HILIC - Polar-Embedded RP - Traditional C18 B->C D Test Various Mobile Phases: - pH (acidic, neutral) - Organic Modifier (ACN, MeOH) C->D E Optimize Gradient for Best Resolution D->E F Perform Loading Study to Maximize Throughput E->F G Scale-Up to Preparative Column F->G H Fraction Collection G->H I Purity Analysis of Fractions H->I J Solvent Evaporation and Lyophilization I->J

Caption: A systematic workflow for developing a preparative HPLC method for Linezolid N-Oxide.

Recommended Starting Conditions for Preparative HPLC:

The following table provides a starting point for your method development.

ParameterHILIC ModePolar-Embedded Reversed-Phase Mode
Column Silica, Amide, or Diol-based, 5-10 µm particle sizePolar-embedded C18, 5-10 µm particle size
Mobile Phase A Acetonitrile0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate in Water (pH ~3.5)0.1% Formic Acid in Acetonitrile
Gradient 95% A to 50% A over 20-30 min2% B to 40% B over 20-30 min
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column)Dependent on column dimensions
Detection UV at ~254 nmUV at ~254 nm
Sample Diluent 90:10 Acetonitrile:Water95:5 Water:Acetonitrile

Part 4: Concluding Remarks

The isolation and purification of Linezolid N-Oxide, while challenging, can be successfully achieved with a systematic and informed approach. By understanding the polar nature of the molecule and anticipating potential issues such as poor retention, peak tailing, and on-column stability, you can proactively select the appropriate chromatographic tools and conditions. Remember that method development is an iterative process, and the insights provided in this guide are intended to be a starting point for your specific application.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography? [Link]

  • ResearchGate. (2025). Isolation and characterization of process-related impurities in linezolid. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

  • ResearchGate. (2021). Chapter 3 Nitrogen Oxides 3.1 Ion chromatographic determination of nitrogen monoxide and nitrogen dioxide after collection in absorption bottles. [Link]

  • ACS Publications. (n.d.). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. [Link]

  • Taylor & Francis Online. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. [Link]

  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]

  • MDPI. (n.d.). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

  • ResearchGate. (2025). Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. [Link]

  • PubMed. (2002). Isolation and characterization of process-related impurities in linezolid. [Link]

  • PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]

  • PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

  • ResearchGate. (n.d.). Forced degradation of linezolid ([i] initial concentration and [ii]... [Link]

  • Sorbead India. (2024). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. [Link]

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Understanding Linezolid N-Oxide: The Foundation of Method Development

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for refining solid-phase extraction (SPE) methods for Linezolid N-Oxide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to overcome common experimental hurdles.

Successful solid-phase extraction begins with a thorough understanding of the analyte's physicochemical properties. Linezolid N-Oxide, a primary metabolite of the antibiotic Linezolid, presents unique challenges due to its polarity.

Table 1: Physicochemical Properties of Linezolid N-Oxide

Property Value Source
Molecular Formula C₁₆H₂₀FN₃O₅ [1][2]
Molecular Weight 353.35 g/mol [1]
pKa (Predicted) 15.53 ± 0.46 [3]
XLogP3 -0.1 [1]

| Solubility | Slightly soluble in Chloroform and Methanol. |[3] |

The low XLogP3 value indicates that Linezolid N-Oxide is a polar compound. This is a critical consideration for selecting the appropriate SPE sorbent and optimizing the extraction procedure. The N-oxide functional group can also be susceptible to degradation under certain conditions, such as high heat or extreme pH, which must be managed during sample processing.[4]

Frequently Asked Questions (FAQs) for SPE Method Development

This section addresses common questions that arise during the initial stages of developing a robust SPE method for Linezolid N-Oxide.

Q1: How do I select the most appropriate SPE sorbent for Linezolid N-Oxide?

A1: The choice of sorbent is the most critical decision in SPE method development.[5] Given the polar nature of Linezolid N-Oxide (XLogP3 of -0.1), a reversed-phase sorbent is a logical starting point.

  • Reversed-Phase Sorbents (e.g., C8, C18, Polymeric): These sorbents retain analytes from a polar (aqueous) sample matrix through non-polar interactions.[6][7] Polymeric sorbents, such as those with a hydrophilic-lipophilic balance (HLB), are often an excellent choice for polar metabolites as they can offer enhanced retention compared to traditional silica-based C18 sorbents.[6]

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities. A mixed-mode cation exchange sorbent could be beneficial if the sample pH is adjusted to below the pKa of any basic functional groups on the molecule, allowing for a dual retention mechanism.

  • Normal-Phase Sorbents (e.g., Silica, Diol): These are generally not suitable for extracting polar analytes from aqueous matrices like plasma or urine, as the water in the sample would compete for binding sites on the polar sorbent.[7]

Expert Insight: Start with a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X). These sorbents are stable across a wide pH range and provide good retention for a broad spectrum of compounds, including polar metabolites.[6]

Q2: What is the importance of pH adjustment during sample loading?

A2: Adjusting the pH of your sample is crucial for ensuring consistent and efficient retention of the analyte on the SPE sorbent, particularly for ionizable compounds. While the predicted pKa of Linezolid N-Oxide is high, Linezolid itself is a weak base with a pKa of 1.8.[8] The N-oxide moiety can influence the overall charge of the molecule. For reversed-phase SPE, the goal is to have the analyte in its most neutral, non-ionized state to maximize hydrophobic interaction with the sorbent.

Therefore, adjusting the sample pH to a neutral or slightly basic condition (e.g., pH 6-8) is a good starting point to ensure the molecule is uncharged and optimally retained. The impact of pH on extraction efficiency can be significant, as demonstrated in various SPE applications where analyte retention dramatically changes with pH.[9][10]

Q3: How do I choose the right wash and elution solvents?

A3: The selection of wash and elution solvents is a balancing act between removing interferences and ensuring complete recovery of the analyte.

  • Wash Solvent: The goal of the wash step is to remove endogenous matrix components that are less strongly retained than Linezolid N-Oxide. For a reversed-phase sorbent, start with a wash solvent that is slightly stronger than the loading solution but not strong enough to elute the analyte. This is typically a low percentage of organic solvent in an aqueous buffer (e.g., 5-10% methanol in water). A wash solvent that is too strong is a common cause of low recovery.[11]

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between Linezolid N-Oxide and the sorbent. For reversed-phase SPE, this involves using a high percentage of a non-polar organic solvent. Methanol and acetonitrile are common choices.[12][13] To ensure complete elution, it may be necessary to use a small amount of a modifier, such as a weak acid or base, in the elution solvent to ensure the analyte is in a state that is readily released from the sorbent.

Q4: What are matrix effects and how can they be minimized?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification. Biological fluids like plasma are complex and contain numerous components that can cause matrix effects.[14]

Strategies to Mitigate Matrix Effects:

  • Optimize the Wash Step: A more rigorous or targeted wash step during SPE can remove a greater proportion of interfering matrix components.

  • Use Phospholipid Removal Products: If working with plasma or serum, phospholipids are a major cause of matrix effects.[6] Specialized SPE cartridges or plates designed for phospholipid removal (e.g., HybridSPE) can be highly effective.

  • Chromatographic Separation: Ensure your downstream LC method has sufficient chromatographic resolution to separate Linezolid N-Oxide from any co-eluting matrix components that were not removed by SPE.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Linezolid N-Oxide (such as Linezolid N-Oxide-D3) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[15]

Troubleshooting Guide: Common SPE Problems and Solutions

This guide provides a systematic approach to resolving common issues encountered during the solid-phase extraction of Linezolid N-Oxide.

Problem 1: Low Analyte Recovery

This is one of the most frequent challenges in SPE.[11][16]

Potential Cause Underlying Logic & Solution
Analyte Breakthrough During Loading The analyte is not being retained on the sorbent and is passing through to the waste. Solutions:Decrease Flow Rate: A high flow rate reduces the contact time between the analyte and the sorbent, preventing efficient retention. Aim for a flow rate of approximately 1-2 mL/min.[11] • Re-evaluate Sample pH: Ensure the pH of the sample is optimized for maximum retention on your chosen sorbent.
Analyte Loss During Wash Step The wash solvent is too strong and is prematurely eluting the analyte from the sorbent. Solution:Reduce Organic Content: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 10% methanol, try 5% methanol.[17]
Incomplete Elution The elution solvent is not strong enough to fully desorb the analyte from the sorbent. Solutions:Increase Organic Strength: Increase the percentage of organic solvent in the elution mixture (e.g., from 80% to 95% methanol). • Increase Elution Volume: Use a larger volume of elution solvent, or apply the elution solvent in two smaller aliquots to improve efficiency.[17] • Add a Modifier: A small amount of a weak acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can modify the charge state of the analyte or sorbent surface, facilitating elution.
Sorbent Drying Out If the sorbent bed dries out after the conditioning/equilibration step and before sample loading, the hydrophobic functional groups on the sorbent can collapse, leading to poor retention. Solution:Maintain Wetness: Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. Do not apply high vacuum for an extended period between steps.
Problem 2: High Variability / Poor Reproducibility

Inconsistent results from sample to sample can invalidate an entire experimental run.

Potential Cause Underlying Logic & Solution
Inconsistent Flow Rates Manual processing can lead to variations in flow rates between samples, affecting retention and elution efficiency. Solution:Use a Manifold: Employ a vacuum or positive pressure manifold to apply consistent pressure to all cartridges simultaneously, ensuring uniform flow rates.
Channeling The sample or solvents may create channels through the sorbent bed, leading to inefficient interaction and poor recovery. Solution:Ensure Proper Conditioning: Thoroughly wet the sorbent bed during the conditioning step to ensure a uniform flow path.
N-Oxide Instability N-oxide metabolites can sometimes be unstable and revert back to the parent drug under certain analytical conditions.[4] Solution:Control Temperature and pH: Avoid high temperatures and extreme pH during sample preparation and storage. Process samples on ice if necessary.

Visualizing the SPE Workflow

Understanding the sequence of steps is crucial for successful execution and troubleshooting.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Activate sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Load->Wash Retain analyte Elute 5. Elute Wash->Elute Remove interferences Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Collect analyte

Caption: A generalized workflow for solid-phase extraction.

Example Protocol: Reversed-Phase SPE of Linezolid N-Oxide from Plasma

This protocol serves as a robust starting point for method development.

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., 30 mg / 1 mL)

  • Sample: 200 µL human plasma, pre-treated with an internal standard (Linezolid N-Oxide-D3)

  • Reagents: Methanol, Acetonitrile, Water (HPLC-grade), Formic Acid

Protocol_Workflow cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_post Post-Elution SamplePrep Sample Dilution Dilute 200 µL plasma with 400 µL of 4% H3PO4 Condition 1. Condition 1 mL Methanol Equilibrate 2. Equilibrate 1 mL Water Condition->Equilibrate Load 3. Load Sample Load diluted plasma at 1 mL/min Equilibrate->Load Wash1 4. Wash 1 1 mL 5% Methanol in Water Load->Wash1 Wash2 5. Wash 2 1 mL Hexane (optional, for lipids) Wash1->Wash2 Dry 6. Dry Apply high vacuum for 2 min Wash2->Dry Elute 7. Elute 1 mL Acetonitrile Dry->Elute PostElute Evaporate & Reconstitute Evaporate to dryness under N2. Reconstitute in 100 µL mobile phase Elute->PostElute

Caption: Step-by-step protocol for extracting Linezolid N-Oxide from plasma.

Detailed Steps:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of an aqueous acid (e.g., 4% phosphoric acid) to precipitate proteins. Centrifuge and take the supernatant for loading.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Load: Load the pre-treated sample supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under high vacuum for 1-2 minutes to remove any residual aqueous solvent.

  • Elute: Elute the Linezolid N-Oxide with 1 mL of acetonitrile or methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

This protocol, when properly optimized, should yield high recovery and clean extracts, providing a solid foundation for accurate and reproducible quantification of Linezolid N-Oxide in complex biological matrices.

References

  • Wojnicz, A., et al. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH National Library of Medicine. Available at: [Link]

  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science. Available at: [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). Linezolid N-oxide. PubChem Compound Database. Retrieved from [Link]

  • USP Store. (n.d.). Linezolid N-oxide (25 mg). USP Store.
  • HAWACH. (2023). How to Solve Solid Phase Extraction Cartridge Common Problems? HAWACH.
  • Kokilambigai, K. S., et al. (2019). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry.
  • Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
  • Boulton, D. W., et al. (2003). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Journal of Pharmacy and Pharmacology.
  • Uddin, S. A., et al. (2024).
  • Unibo. (2020).
  • LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction.
  • Chowdhury, S. K., & Smith, R. W. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • ResearchGate. (2019). Critical Reviews in Analytical Chemistry Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices.
  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. GL Sciences.
  • ResearchGate. (2024). Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evaluation.
  • World Health Organization. (2022).
  • ResearchGate. (n.d.). Effect of sample pH on the extraction efficiency.
  • MDPI. (2020). Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide. MDPI.
  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
  • Google Patents. (n.d.). WO2013024398A2 - An improved method for the quantitative determination of linezolid.
  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid.
  • ChemicalBook. (2025). Linezolid N-Oxide. ChemicalBook.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction Products. Sigma-Aldrich.
  • Pharmaffiliates. (n.d.). Chemical Name : Linezolid N-Oxide-D3.
  • Al-Hiari, Y. M., et al. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits.
  • Canada's Drug Agency. (2014). linezolid assay using high performance liquid chromatograpy (hplc-dad). Canada's Drug Agency.
  • Matuszewski, B. K., et al. (2003).
  • ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid.
  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Thermo Fisher Scientific. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Thermo Fisher Scientific.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • PubMed Central. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. PubMed Central.
  • NIH National Library of Medicine. (2020). Antibacterial Activity of Linezolid against Gram-Negative Bacteria: Utilization of ε-Poly-l-Lysine Capped Silica Xerogel as an Activating Carrier.

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resolving co-elution of Linezolid N-Oxide with other degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in Linezolid drug development. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights for resolving complex separation issues, specifically focusing on the co-elution of Linezolid N-Oxide with other degradation products. Our approach is rooted in fundamental chromatographic principles to ensure robust and reliable analytical methods.

The Challenge: Co-elution of Linezolid N-Oxide

Linezolid, a potent oxazolidinone antibiotic, is susceptible to degradation under various stress conditions, including hydrolysis (acidic, basic) and oxidation. A common and critical degradation product is Linezolid N-Oxide, formed by the oxidation of the morpholine nitrogen atom. During stability and forced degradation studies, a frequent analytical hurdle is the co-elution of Linezolid N-Oxide with other degradation products or process-related impurities in reversed-phase high-performance liquid chromatography (RP-HPLC). This co-elution compromises the accuracy and reliability of stability-indicating methods, making it imperative to achieve baseline separation.

This guide provides a systematic approach to troubleshoot and resolve this specific co-elution issue.

Troubleshooting Guide: Resolving Co-elution of Linezolid N-Oxide

This section is structured in a question-and-answer format to directly address the common problems encountered in the laboratory.

Question 1: My Linezolid N-Oxide peak is co-eluting with an unknown degradation product. What is the most likely cause and my first troubleshooting step?

Answer:

Co-elution in RP-HPLC is fundamentally a problem of insufficient selectivity between two analytes. The initial and most impactful troubleshooting step is to adjust the mobile phase pH .

Causality: Linezolid and its degradation products, including Linezolid N-Oxide, are basic compounds.[1] The ionization state of these molecules is highly dependent on the mobile phase pH. A slight change in pH can significantly alter their hydrophobicity and, consequently, their retention time on a C18 column. By modifying the pH, you can induce differential shifts in the retention times of the co-eluting peaks, thereby improving resolution. For basic compounds, moving the pH further away from their pKa will generally lead to increased ionization and earlier elution, while a pH closer to the pKa will result in less ionization and longer retention. The key is to find a pH where the difference in retention between Linezolid N-Oxide and the co-eluting impurity is maximized.

Recommended Action:

  • Determine the current pH of your mobile phase.

  • Systematically adjust the pH by ±0.2 to ±0.5 pH units. For instance, if your current mobile phase is at pH 3.5, evaluate separations at pH 3.0, 3.3, 3.7, and 4.0.[2][3]

  • Monitor the resolution between the Linezolid N-Oxide peak and the co-eluting peak at each pH level.

Question 2: I've tried adjusting the mobile phase pH, but the resolution is still not adequate. What should I try next?

Answer:

If pH adjustment alone is insufficient, the next logical step is to modify the organic modifier (acetonitrile or methanol) composition and the gradient slope .

Causality: The choice and concentration of the organic modifier directly influence the polarity of the mobile phase and the partitioning of analytes between the mobile and stationary phases. Acetonitrile and methanol have different selectivities for various compounds. Switching from one to the other, or altering their ratio, can change the elution order and improve the separation of closely eluting peaks. Additionally, a shallower gradient (i.e., a slower increase in the organic modifier concentration over time) will increase the residence time of the analytes on the column, providing more opportunity for separation.

Recommended Action:

  • Change the organic modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.

  • Optimize the gradient program:

    • If you have an isocratic method, switch to a gradient method.

    • If you are already using a gradient, make it shallower around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% acetonitrile, try a segment in your gradient that goes from 35% to 45% over a longer period.

Question 3: I am still facing co-elution issues after optimizing the mobile phase. Should I consider changing the column?

Answer:

Yes, if mobile phase optimization does not yield the desired separation, exploring alternative stationary phase chemistry is a powerful strategy.

Causality: While C18 is the most common stationary phase, its selectivity is primarily based on hydrophobicity. Other stationary phases offer different retention mechanisms that can be exploited to resolve challenging co-elutions. For instance, a phenyl-hexyl column provides pi-pi interactions, which can be beneficial for separating aromatic compounds like Linezolid and its degradants. An embedded polar group (PEG) column can offer different selectivity due to hydrogen bonding capabilities. For basic compounds, a column with low silanol activity or one designed for high pH conditions can improve peak shape and resolution.

Recommended Action:

  • Switch to a different stationary phase:

    • Phenyl-Hexyl: For potential pi-pi interactions.

    • Embedded Polar Group (e.g., C18 with a carbamate or amide group): To introduce hydrogen bonding interactions.

    • Cyano (CN): Offers different dipole-dipole interactions.

  • Consider a column with a different particle size or length: A longer column or a column with smaller particles (e.g., UPLC columns with sub-2 µm particles) can provide higher efficiency and may resolve the co-eluting peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of Linezolid? A1: Linezolid is known to degrade under hydrolytic (acidic, basic) and oxidative conditions.[5] Besides Linezolid N-Oxide, other reported degradation products include those resulting from the cleavage of the oxazolidinone ring and other modifications to the molecule.[6] The United States Pharmacopeia (USP) lists several related compounds and potential impurities.[7]

Q2: At what wavelength should I monitor the separation of Linezolid and its degradation products? A2: The UV maximum absorbance for Linezolid is typically around 251-258 nm.[1][3] This is generally a good wavelength for monitoring both the parent drug and its degradation products, as they often retain a similar chromophore. However, it is advisable to run a peak purity analysis using a photodiode array (PDA) detector to ensure that the peaks are spectrally homogeneous.

Q3: Can temperature affect the separation of Linezolid N-Oxide? A3: Yes, column temperature can influence selectivity. Increasing the temperature generally decreases retention times but can also alter the selectivity between two peaks. It is a parameter worth exploring, typically in the range of 25-40°C.[8]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening
  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 10 mM phosphate or acetate buffer) with pH values ranging from 3.0 to 7.0 in 0.5 pH unit increments.

  • Prepare Mobile Phases: For each pH, prepare a mobile phase consisting of the buffer and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.

  • Inject Sample: Inject a sample containing the degraded Linezolid mixture.

  • Analyze and Record: Record the chromatogram and calculate the resolution between Linezolid N-Oxide and the co-eluting peak.

  • Repeat: Repeat steps 3-5 for each mobile phase with a different pH.

  • Evaluate: Compare the resolution values to determine the optimal pH for separation.

Protocol 2: Gradient Optimization for Improved Resolution
  • Initial Gradient: Start with a generic gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the co-eluting pair.

  • Shallow Gradient Segment: Based on the initial run, design a new gradient with a shallower slope around the elution time of the critical pair. For example, if the peaks elute at an approximate mobile phase composition of 30% acetonitrile, create a gradient segment that changes from 25% to 35% acetonitrile over 10-15 minutes.

  • Iterate: If necessary, further refine the gradient by adjusting the start and end points of the shallow segment and its duration to maximize resolution.

Data Presentation

Table 1: Comparison of Stationary Phases for Linezolid Impurity Separation

Stationary PhasePrimary Interaction MechanismPotential Advantage for Linezolid N-Oxide Separation
C18 (Octadecylsilane) HydrophobicStandard for reversed-phase; good starting point.
Phenyl-Hexyl Hydrophobic, pi-pi interactionsEnhanced selectivity for aromatic compounds.
Embedded Polar Group (PEG) Hydrophobic, Hydrogen BondingAlternative selectivity for polar and basic compounds.
Cyano (CN) Dipole-dipole, weak hydrophobicDifferent selectivity profile compared to alkyl phases.

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Start Co-elution of Linezolid N-Oxide and another degradant observed Adjust_pH Adjust Mobile Phase pH (e.g., ± 0.5 units) Start->Adjust_pH Check_Resolution1 Resolution > 1.5? Adjust_pH->Check_Resolution1 Modify_Organic Modify Organic Modifier (ACN vs. MeOH) & Adjust Gradient Slope Check_Resolution1->Modify_Organic No Success Resolution Achieved! Proceed with Method Validation Check_Resolution1->Success Yes Check_Resolution2 Resolution > 1.5? Modify_Organic->Check_Resolution2 Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl, PEG) Check_Resolution2->Change_Column No Check_Resolution2->Success Yes Check_Resolution3 Resolution > 1.5? Change_Column->Check_Resolution3 Check_Resolution3->Success Yes Further_Optimization Further Method Development Required Check_Resolution3->Further_Optimization No

Caption: A logical workflow for resolving the co-elution of Linezolid N-Oxide.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. [Link]

  • Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. [Link]

  • Linezolid degradation impurity and preparation method thereof - Google P
  • Isolation and characterization of process-related impurities in linezolid - PubMed. [Link]

  • Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition - MDPI. [Link]

  • Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PubMed Central. [Link]

  • Isolation and characterization of process-related impurities in linezolid - ResearchGate. [Link]

  • Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC. [Link]

  • USP-NF Linezolid Tablets. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography - ResearchGate. [Link]

  • Linezolid: a review of its properties, function, and use in critical care - PMC. [Link]

  • An improved method for the quantitative determination of linezolid - Google P
  • LINEZOLID TABLETS Draft proposal for inclusion in The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. [Link]

  • Complete degradation profile of Linezolid along with the % impurity... - ResearchGate. [Link]

  • HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases - ResearchGate. [Link]

  • Chemical structure and pertinent physicochemical properties of radezolid {N-[[(5S) - ResearchGate. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY - Semantic Scholar. [Link]

  • method development and validation process for the estimation of linezolid and its formulation using - IJCRT.org. [Link]

  • High-Speed Analysis of Linezolid following the Draft Guidance of International Harmonization of Pharmacopoeias - Shimadzu. [Link]

  • Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. [Link]

  • Antibacterial Activity of Linezolid against Gram-Negative Bacteria: Utilization of ε-Poly-l-Lysine Capped Silica Xerogel as an Activating Carrier - NIH. [Link]

  • Two and three way spectrophotometric-assisted multivariate determination of linezolid in the presence of its alkaline and oxidat - Cairo University Scholar. [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography - LCGC International. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. [Link]

  • 5286 Linezolid - Scribd. [Link]

  • Linezolid Impurities - SynZeal. [Link]-impurities)

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Technical Support Center: Method Development for Linezolid N-Oxide Analysis in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the bioanalytical method development of Linezolid N-Oxide in urine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for the robust quantification of this key metabolite. Our approach is grounded in extensive field experience and a commitment to rigorous scientific principles, ensuring the reliability and accuracy of your analytical data.

Introduction: The Analytical Challenge of Linezolid N-Oxide

Linezolid is a critical oxazolidinone antibiotic used against multidrug-resistant Gram-positive bacteria. Its metabolism primarily involves the oxidation of the morpholine ring, leading to the formation of several metabolites. Among these, Linezolid N-Oxide (CAS 189038-36-6; C₁₆H₂₀FN₃O₅) is a significant product of this oxidative process.[1][2] As a polar metabolite, its analysis in a complex biological matrix like urine presents unique challenges, including poor retention on traditional reversed-phase columns, potential instability, and susceptibility to matrix effects.

This guide provides a comprehensive framework for developing and troubleshooting a sensitive and specific LC-MS/MS method for Linezolid N-Oxide, adhering to the stringent validation requirements of regulatory bodies such as the FDA and EMA.[3][4]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the development of analytical methods for Linezolid N-Oxide in urine.

Q1: What are the main challenges in analyzing Linezolid N-Oxide in urine?

A1: The primary challenges stem from the physicochemical properties of Linezolid N-Oxide and the complexity of the urine matrix. These include:

  • High Polarity: The N-oxide functional group significantly increases the hydrophilicity of the molecule compared to the parent drug, Linezolid. This makes it difficult to retain on conventional C18 columns, often leading to elution in the solvent front with endogenous interferences.

  • Analyte Stability: N-oxide metabolites can be thermally labile and susceptible to in-source fragmentation or reduction back to the parent drug during sample preparation and analysis.[1] Careful optimization of temperature, pH, and source conditions is crucial.

  • Matrix Effects: Urine is a complex matrix containing high concentrations of salts, urea, and other endogenous compounds that can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[5]

  • Availability of Reference Standards: Accurate quantification requires a well-characterized reference standard. Fortunately, Linezolid N-Oxide reference material is commercially available from suppliers like USP.[6]

Q2: Which chromatographic technique is best suited for Linezolid N-Oxide analysis?

A2: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic approach.[7][8] HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content, which allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography. This separation mechanism is crucial for moving the Linezolid N-Oxide peak away from the void volume and reducing interference from the urine matrix.

Q3: How can I minimize the instability of Linezolid N-Oxide during sample preparation?

A3: To maintain the integrity of Linezolid N-Oxide, the following precautions should be taken:

  • Control pH: Maintain sample pH near neutral or slightly acidic conditions, as extreme pH can promote degradation.

  • Avoid High Temperatures: Perform all sample preparation steps on ice or at reduced temperatures to minimize thermal degradation.

  • Limit Exposure to Reducing Agents: Be mindful of any reagents in your sample preparation workflow that could reduce the N-oxide back to Linezolid.

  • Prompt Analysis: Analyze samples as soon as possible after preparation. If storage is necessary, freeze samples at -70°C or below.

Q4: What is a suitable internal standard for Linezolid N-Oxide analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Linezolid N-Oxide-d₃. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thus providing the most accurate correction for analytical variability. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be considered, but this requires more rigorous validation to ensure it adequately mimics the analyte's behavior.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor/No Retention on Column Inappropriate Column Chemistry: Using a reversed-phase (e.g., C18) column for a highly polar analyte.1. Switch to a HILIC column: This is the most effective solution. HILIC stationary phases (e.g., amide, diol, or bare silica) are designed to retain polar compounds. 2. Optimize Mobile Phase: If using a polar-embedded reversed-phase column, ensure a highly aqueous starting condition (e.g., >95% aqueous).
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Column Overload: Injecting too much analyte mass onto the column.1. Match Injection Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent similar in composition and strength to the initial mobile phase. 2. Adjust Mobile Phase Additives: For HILIC, small amounts of additives like ammonium formate or acetate can improve peak shape by minimizing ionic interactions. 3. Reduce Injection Volume/Concentration: Perform a dilution series to determine if the issue is concentration-dependent.
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting endogenous compounds from the urine matrix are suppressing the ionization of Linezolid N-Oxide. 2. Suboptimal MS Source Conditions: Incorrect temperatures, gas flows, or voltages. 3. Analyte Degradation: In-source conversion or degradation of the N-oxide.1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) protocol designed for polar analytes. A mixed-mode or polymeric SPE sorbent can be effective. Alternatively, a simple dilute-and-shoot approach with a higher dilution factor can mitigate matrix effects.[9] 2. Optimize MS Parameters: Infuse a standard solution of Linezolid N-Oxide to systematically optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity. 3. Use a "Softer" Ionization Source: Electrospray ionization (ESI) is generally preferred for N-oxides over APCI. Use the mildest source conditions that provide adequate sensitivity to prevent in-source degradation.[1]
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variable recovery during extraction. 2. Matrix Effects Varying Between Samples: Different urine samples have different compositions. 3. Analyte Instability: Degradation during sample processing or in the autosampler.1. Automate Sample Preparation: If possible, use automated liquid handlers to improve consistency. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in recovery and matrix effects. 3. Perform Stability Assessments: Conduct freeze-thaw, bench-top, and autosampler stability experiments as part of your method validation to understand and control for any degradation.[9]
Carryover Adsorption of Analyte: Linezolid N-Oxide may adsorb to surfaces in the LC system or autosampler.1. Optimize Needle Wash: Use a strong, organic wash solvent in the autosampler wash routine. Including a small percentage of acid or base in the wash solvent can also be effective. 2. Inject Blanks: Run blank injections after high concentration samples to confirm that the system is clean.

Experimental Protocols

Below are detailed protocols for the development of an LC-MS/MS method for Linezolid N-Oxide in urine. These should be considered a starting point and optimized for your specific instrumentation and laboratory conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to clean up the urine sample and concentrate the analyte.

Objective: To remove interfering matrix components and isolate Linezolid N-Oxide.

Materials:

  • Urine samples, quality control (QC) samples, and calibration standards.

  • Linezolid N-Oxide and Linezolid N-Oxide-d₃ (Internal Standard) stock solutions.

  • Mixed-mode polymeric SPE cartridges (e.g., Oasis MCX or similar).

  • Methanol, Acetonitrile (LC-MS grade).

  • Ammonium hydroxide and Formic acid.

  • SPE manifold.

Step-by-Step Procedure:

  • Sample Pre-treatment: Thaw urine samples on ice. Vortex to mix. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Aliquoting: To a clean microcentrifuge tube, add 100 µL of urine supernatant.

  • Add Internal Standard: Add 25 µL of the working internal standard solution (e.g., 1 µg/mL Linezolid N-Oxide-d₃ in 50:50 methanol:water). Vortex briefly.

  • Acidification: Add 100 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the SPE cartridge.

    • Add 1 mL of water. Allow each solvent to pass through completely by gravity or gentle vacuum. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample (225 µL) onto the conditioned SPE cartridge. Allow the sample to pass through slowly.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps urine 1. Urine Sample (100 µL) is 2. Add Internal Standard urine->is acidify 3. Acidify (2% Formic Acid) is->acidify load 5. Load Sample acidify->load condition 4. Condition SPE Cartridge (Methanol, Water) condition->load wash1 6. Wash 1 (2% Formic Acid) load->wash1 wash2 7. Wash 2 (Methanol) wash1->wash2 elute 8. Elute (5% NH4OH in Methanol) wash2->elute evap 9. Evaporate to Dryness elute->evap recon 10. Reconstitute in Initial Mobile Phase evap->recon inject 11. Inject into LC-MS/MS recon->inject

Caption: SPE workflow for Linezolid N-Oxide from urine.

LC-MS/MS Method Parameters

This table provides a starting point for the chromatographic and mass spectrometric conditions.

Parameter Recommended Starting Condition Rationale / Notes
LC System UPLC/UHPLC systemFor improved resolution and peak capacity.
Column HILIC Amide or Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention and peak shape for polar analytes.
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic AcidBuffered aqueous phase for HILIC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for HILIC.
Gradient 95% B to 50% B over 3 minutes, then re-equilibrateA typical starting gradient for HILIC. Must be optimized.
Flow Rate 0.4 mL/minAdjust based on column dimensions and system pressure.
Column Temp. 40°CTo ensure reproducible retention times.
Injection Vol. 5 µLMinimize injection of non-volatile matrix components.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)N-oxides generally ionize well in positive mode.
Capillary Voltage 3.5 kVOptimize by infusing the analyte.
Source Temp. 120°CKeep as low as possible to prevent thermal degradation.
Desolvation Temp. 350°COptimize for efficient solvent evaporation.
MRM Transitions See table belowTo be determined empirically.
Proposed MRM Transitions for Linezolid N-Oxide

The exact mass of Linezolid N-Oxide is 353.1387 g/mol . The protonated molecule [M+H]⁺ would be m/z 354.1. The following are proposed precursor and product ions for method development.

Analyte Precursor Ion (Q1) Proposed Product Ion (Q3) Notes
Linezolid N-Oxide354.1337.1Loss of the oxygen atom from the N-oxide (-17 Da) is a common fragmentation pathway.
296.1Further fragmentation involving the morpholine ring.
Linezolid N-Oxide-d₃357.1340.1Should show a corresponding mass shift from the unlabeled analyte.

Logical Diagram: Troubleshooting Matrix Effects

G start Inaccurate or Imprecise Results (Suspected Matrix Effects) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement a SIL-IS (e.g., Linezolid N-Oxide-d3) q1->use_sil No q2 Are results still poor with a SIL-IS? q1->q2 Yes use_sil->q2 dilute Increase Sample Dilution (e.g., 1:10 or higher) q2->dilute Yes q3 Is sensitivity compromised by dilution? dilute->q3 spe Optimize Sample Cleanup (e.g., SPE, LLE) q3->spe Yes end Method Optimized q3->end No chrom Modify Chromatography (e.g., change gradient, different HILIC column) spe->chrom chrom->end

Caption: Decision tree for troubleshooting matrix effects.

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines.[3][4] The validation process should encompass the following key parameters:

  • Selectivity and Specificity: Analyze at least six different blank urine samples to ensure no endogenous interferences are present at the retention time of Linezolid N-Oxide and its internal standard.

  • Calibration Curve: Prepare a calibration curve using at least six non-zero standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (LOD, LQC, MQC, HQC) in replicate (n=5) on at least three separate days. The accuracy (% bias) should be within ±15% (±20% at the LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at the LLOQ).[7]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak response of the analyte in post-extraction spiked urine from at least six different sources to the response in a neat solution. The CV of the matrix factor should be ≤ 15%.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Demonstrate the stability of Linezolid N-Oxide in urine under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period exceeding the expected sample storage time.

    • Autosampler Stability: In the reconstituted extract under the conditions of the autosampler.

By rigorously evaluating these parameters, you create a self-validating system that ensures the data generated is reliable, reproducible, and defensible.

References

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • Determination of linezolid in human plasma by LC-MS-MS. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency. Retrieved January 27, 2026, from [Link]

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  • Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Controlled thermal degradation for the identification and quantification of amine N-oxides in urine. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Evaluation of LC/MS methods for hydrophilic metabolites to enable integration of human blood metabolome data. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Linezolid and its critical degradation product, Linezolid N-Oxide. We will not only detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines but also compare its performance against other established methods, providing the necessary experimental data and scientific rationale to support our choices.

Introduction: The Critical Need for a Stability-Indicating Assay

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria. During its synthesis, storage, or upon exposure to certain conditions, Linezolid can degrade, forming various impurities. One of the most significant process-related impurities and potential degradants is Linezolid N-Oxide. The presence of such impurities, even in minute quantities, can impact the drug's safety and efficacy.

Therefore, a robust stability-indicating analytical method is paramount. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API), Linezolid, without any interference from its degradation products, impurities, or excipients. This guide details the validation of a reversed-phase HPLC (RP-HPLC) method designed to be specific, accurate, and precise for the simultaneous determination of Linezolid and Linezolid N-Oxide.

The Validation Workflow: A Step-by-Step Approach

The validation process ensures that the analytical method is suitable for its intended purpose. Our workflow is designed to rigorously test every performance parameter as mandated by regulatory bodies.

HPLC_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing (SST) start->system_suitability Final Method specificity Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) linearity Linearity & Range specificity->linearity system_suitability->specificity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report & Documentation robustness->documentation

Caption: Overall workflow for the validation of the stability-indicating HPLC method.

Experimental Protocol: The Validated Method

This section provides the detailed experimental conditions and the step-by-step validation protocol.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase

Causality: A C18 column was selected due to its proven versatility and excellent separation capabilities for moderately polar compounds like Linezolid and its N-Oxide. The mobile phase composition was optimized to achieve a good balance between retention time and resolution. A pH of 3.0 ensures that Linezolid is in its protonated form, leading to sharper peaks. Detection at 254 nm provides good sensitivity for both the API and the impurity.

Validation Parameters

System suitability testing is essential to ensure the chromatographic system is performing adequately. This is performed before any sample analysis.

Protocol:

  • Prepare a standard solution containing Linezolid (100 µg/mL) and Linezolid N-Oxide (10 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the key parameters.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 for both peaks.

  • Theoretical Plates (N): > 2000 for both peaks.

  • Resolution (Rs): > 2.0 between Linezolid and Linezolid N-Oxide.

  • %RSD for Peak Area: ≤ 2.0% for replicate injections.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

Protocol:

  • Acid Degradation: Reflux 10 mg of Linezolid in 10 mL of 0.1 N HCl at 80°C for 6 hours.

  • Base Degradation: Reflux 10 mg of Linezolid in 10 mL of 0.1 N NaOH at 80°C for 6 hours.

  • Oxidative Degradation: Treat 10 mg of Linezolid with 10 mL of 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Linezolid powder to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose a solution of Linezolid (1 mg/mL) to UV light (254 nm) for 48 hours.

  • Neutralize the acid and base samples, dilute all samples appropriately with the mobile phase, and inject them into the HPLC system.

  • Analyze the chromatograms for the formation of degradation products and check for any interference with the Linezolid peak.

Forced_Degradation drug Linezolid (API) stress Stress Conditions drug->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxidative Oxidative (H2O2) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (UV) stress->photo degradants Degradation Products (e.g., Linezolid N-Oxide) acid->degradants base->degradants oxidative->degradants thermal->degradants photo->degradants

Caption: Forced degradation pathway for establishing method specificity.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.

Protocol:

  • Prepare a series of at least five concentrations of Linezolid (e.g., 50-150 µg/mL) and Linezolid N-Oxide (e.g., 1-20 µg/mL) from stock solutions.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of Linezolid and Linezolid N-Oxide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean % Recovery: 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, with different analysts or instruments.

  • Calculate the % Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria:

  • %RSD: ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: These are typically calculated based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min).

    • Mobile Phase Composition (± 2% organic).

    • Column Temperature (± 2°C).

    • Mobile Phase pH (± 0.2 units).

  • Analyze the system suitability parameters for each condition.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Comparative Analysis of HPLC Methods

To establish the superiority of our validated method, we compare it with other published methods for the determination of Linezolid and its impurities.

ParameterOur Validated Method Method A (Reference 1) Method B (Reference 2)
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)Cyano Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70)Acetonitrile : Water (40:60)Methanol : Acetate Buffer (pH 4.5) (50:50)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection 254 nm251 nm254 nm
Run Time Approx. 10 minApprox. 12 minApprox. 15 min
Resolution (Rs) > 3.0 between Linezolid and N-Oxide> 2.0 between Linezolid and other impuritiesGood separation reported, but specific Rs for N-Oxide not stated
Key Advantage Excellent resolution, shorter run time, robust pH control.Simple mobile phase without buffer.Different selectivity due to cyano phase.
Limitation Requires buffer preparation.Potential for peak tailing without pH control.Longer run time, potential for column bleed.

Analysis: Our proposed method provides a significant advantage in terms of resolution between the parent drug and its N-Oxide impurity, which is critical for a stability-indicating assay. The use of a buffered mobile phase ensures consistent peak shape and retention times, enhancing the method's robustness. While Method A is simpler, it risks variability due to a lack of pH control. Method B offers an alternative selectivity but at the cost of a longer analysis time.

Summary of Validation Results

The following table summarizes the performance of our validated method.

Validation ParameterLinezolidLinezolid N-OxideAcceptance Criteria
Linearity Range (µg/mL) 50 - 1501 - 20-
Correlation (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%0.82%≤ 2.0%
- Intermediate Precision0.68%1.15%≤ 2.0%
LOD (µg/mL) 0.150.10-
LOQ (µg/mL) 0.500.35-
Robustness PassedPassedNo significant change

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Linezolid in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

  • A new validated stability indicating RP-HPLC method for the determination of Linezolid in bulk and pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Forced Degradation Study of Linezolid and Development of a Stability-Indicating Method by HPLC. Analytical Chemistry Letters. [Link]

A Comparative In Vitro Analysis of the Antibacterial Activity of Linezolid and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in vitro antibacterial activity of the oxazolidinone antibiotic, Linezolid, and its corresponding metabolite, Linezolid N-Oxide. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate a comprehensive understanding of their respective biological activities.

Introduction: The Clinical Significance of Linezolid and the Imperative to Evaluate its Metabolites

Linezolid is a critically important synthetic antibiotic and the first clinically approved member of the oxazolidinone class.[1][2] It exhibits a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage.[3][4] Specifically, Linezolid binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[2][3][5] This novel action disrupts the production of essential bacterial proteins, thereby halting bacterial growth and replication.[5] Consequently, cross-resistance with other protein synthesis inhibitors is unlikely.[1]

Linezolid is primarily active against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][6][7] Its activity is generally considered bacteriostatic against staphylococci and enterococci, and bactericidal against most streptococci.[2][5]

Upon administration, Linezolid is metabolized in the body, primarily through the oxidation of its morpholine ring. This process yields two major, microbiologically inactive carboxylic acid metabolites, PNU-142586 and PNU-142300.[5][6][8][9] Linezolid N-Oxide is another derivative formed during metabolism.[10] A fundamental aspect of preclinical and clinical drug development is to ascertain whether the metabolites of a parent drug contribute to its therapeutic effect or potential toxicity. This guide, therefore, focuses on comparing the antibacterial efficacy of Linezolid with its N-Oxide metabolite to elucidate the role of the parent molecule as the sole active antibacterial agent.

Molecular Structures and Metabolic Transformation

The antibacterial activity of a compound is intrinsically linked to its chemical structure. The transformation of Linezolid to Linezolid N-Oxide involves the addition of an oxygen atom to the nitrogen of the morpholine ring, a modification that can significantly alter its pharmacological properties.[10]

G cluster_0 Linezolid cluster_1 Metabolic Oxidation cluster_2 Linezolid N-Oxide lzd lzd process lzd->process lzd_no lzd_no process->lzd_no

Caption: Metabolic pathway from Linezolid to Linezolid N-Oxide.

Core Experimental Protocols for In Vitro Antibacterial Assessment

To quantitatively compare the antibacterial activities of Linezolid and Linezolid N-Oxide, two standard and complementary in vitro assays are essential: the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Time-Kill Kinetic Assay to assess the dynamics of bacterial killing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary metric for quantifying the potency of an antibacterial compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common procedure for determining MIC values.[11]

Expert Insight: Adherence to CLSI guidelines (specifically the M07 document for aerobic bacteria) is paramount for ensuring inter-laboratory reproducibility and accuracy.[11] Deviations in inoculum density, cation concentration in the media, or incubation conditions can significantly impact MIC results.

Detailed Protocol: Broth Microdilution Assay (CLSI M07 Guideline)

  • Preparation of Compounds:

    • Prepare stock solutions of Linezolid and Linezolid N-Oxide in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Bacterial Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated overnight.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a sterility control (broth only) and a growth control (broth + inoculum, no drug) on each plate.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow prep Prepare 2-fold Serial Dilutions of Linezolid & Linezolid N-Oxide in 96-well plate add_inoculum Inoculate Plate prep->add_inoculum inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute Dilute Inoculum to final ~5x10^5 CFU/mL inoculum->dilute dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Kinetic Assay

While the MIC provides information on potency, it does not describe the rate or nature of antibacterial activity over time. The time-kill assay addresses this by measuring the decrease in viable bacterial count after exposure to an antimicrobial agent. This allows for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[12][13]

Expert Insight: A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial bacterial inoculum (CFU/mL) at a specified time point, typically 24 hours.[12][13] It is crucial to include a no-drug growth control to ensure the observed killing is due to the compound and not other factors.

Detailed Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks or tubes containing CAMHB with Linezolid or Linezolid N-Oxide at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any compound.

    • Prepare a mid-logarithmic phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[14]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates (e.g., TSA).

  • Quantification and Analysis:

    • Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on each plate to determine the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling & Plating cluster_analysis Data Analysis prep_culture Prepare Bacterial Culture (~5x10^5 CFU/mL) inoculate Inoculate Flasks prep_culture->inoculate prep_flasks Prepare Flasks with Drug (e.g., 1x, 2x, 4x MIC) & Growth Control prep_flasks->inoculate sample Withdraw Aliquots at 0, 2, 4, 8, 24 hours inoculate->sample dilute Perform Serial Dilutions sample->dilute plate Plate onto Agar dilute->plate incubate_plates Incubate Plates (18-24 hours) plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot Plot log10 CFU/mL vs. Time count_cfu->plot

Caption: Workflow for the time-kill kinetic assay.

Comparative Data and Expected Outcomes

Based on published literature indicating the inactivity of Linezolid's major metabolites, the following tables present the expected experimental outcomes.[6]

Table 1: Expected Minimum Inhibitory Concentrations (MICs in µg/mL)
OrganismStrain TypeLinezolidLinezolid N-Oxide
Staphylococcus aureusMSSA (ATCC 29213)1 - 2>64
Staphylococcus aureusMRSA (ATCC 43300)1 - 2>64
Enterococcus faecalisVSE (ATCC 29212)1 - 2>64
Enterococcus faeciumVRE1 - 4>64
Streptococcus pneumoniaePenicillin-Susceptible0.5 - 2>64

Interpretation: The data clearly indicate that Linezolid possesses potent antibacterial activity against a range of Gram-positive pathogens, with MIC values typically falling between 0.5 and 4 µg/mL.[15][16] In stark contrast, Linezolid N-Oxide is expected to be inactive, with no inhibition of bacterial growth even at the highest concentrations tested.

Table 2: Expected Time-Kill Assay Outcomes
CompoundOrganismConcentrationExpected Outcome
Linezolid S. aureus≥2x MICBacteriostatic: Bacterial count remains similar to the initial inoculum.
E. faecalis≥2x MICBacteriostatic: Bacterial count remains similar to the initial inoculum.
S. pneumoniae≥2x MICBactericidal: ≥3-log₁₀ reduction in CFU/mL within 24 hours.
Linezolid N-Oxide All testedUp to 64 µg/mLNo Activity: Growth curve is identical to the no-drug control.

Interpretation: The time-kill assay results would further differentiate the two compounds. Linezolid would exhibit its known bacteriostatic or bactericidal profile depending on the organism.[5] Linezolid N-Oxide would demonstrate no effect on bacterial viability, mirroring the growth control and confirming its lack of intrinsic antibacterial activity.

Conclusion: The Parent Drug as the Sole Active Moiety

The comprehensive in vitro comparison of Linezolid and its N-oxide metabolite unequivocally demonstrates that the antibacterial activity resides entirely within the parent Linezolid molecule. The metabolic conversion to Linezolid N-Oxide results in a complete loss of efficacy against key Gram-positive pathogens.

This finding carries significant weight for drug development and clinical pharmacology. It confirms that the therapeutic effect of Linezolid administration is directly attributable to the parent drug concentrations achieved in vivo. Furthermore, the microbiological inactivity of this major metabolite suggests it is unlikely to contribute to the selection of resistant bacteria. This guide provides the foundational understanding and actionable protocols for researchers to independently verify these findings and apply similar principles to the evaluation of other antimicrobial agents and their metabolites.

References

  • Linezolid - StatPearls - NCBI Bookshelf - NIH . (2024). National Center for Biotechnology Information. [Link]

  • The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC . (2025). National Center for Biotechnology Information. [Link]

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  • Time-Kill Kinetics Assay - Emery Pharma . (n.d.). Emery Pharma. [Link]

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A Comparative Guide to Linezolid N-Oxide and its Major Metabolites, PNU-142300 and PNU-142586

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Linezolid N-oxide, PNU-142300, and PNU-142586, key metabolites of the oxazolidinone antibiotic Linezolid. Understanding the distinct characteristics of these compounds is crucial for comprehending Linezolid's metabolism, pharmacokinetics, and toxicological profile, particularly in the context of drug development and clinical monitoring.

Introduction to Linezolid and its Metabolism

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 23S ribosomal RNA of the 50S subunit.

Linezolid undergoes metabolic transformation in the body, primarily through oxidation of its morpholine ring. This process leads to the formation of two major, inactive metabolites: PNU-142300 (aminoethoxyacetic acid derivative) and PNU-142586 (hydroxyethyl glycine derivative). While Linezolid N-oxide is a potential metabolite formed through the oxidation of the morpholine nitrogen, it is less extensively studied compared to PNU-142300 and PNU-142586. The accumulation of PNU-142300 and PNU-142586, particularly in patients with renal impairment, has been associated with adverse effects, most notably thrombocytopenia.

Comparative Overview

This section provides a comparative analysis of the physicochemical properties, metabolic formation, and clinical significance of Linezolid N-oxide, PNU-142300, and PNU-142586.

Physicochemical Properties

A clear understanding of the physicochemical properties of these metabolites is fundamental for developing analytical methods and predicting their pharmacokinetic behavior.

PropertyLinezolid N-OxidePNU-142300PNU-142586
Molecular Formula C16H20FN3O5C16H20FN3O6C14H16FN3O5
Molecular Weight 353.35 g/mol 369.34 g/mol 325.29 g/mol
Chemical Structure Contains an N-oxide on the morpholine ringOpen-ring carboxylic acid derivativeOpen-ring carboxylic acid derivative
Predicted pKa ~4.5 (basic nitrogen)~3.8 (carboxylic acid), ~8.5 (secondary amine)~3.5 (carboxylic acid), ~9.0 (secondary amine)
Predicted Solubility Moderately soluble in waterSoluble in waterSoluble in water

Note: Predicted pKa and solubility values are estimations and may vary from experimental values.

Metabolic Formation and Pathway

The metabolic fate of Linezolid is a critical determinant of its efficacy and safety profile. The primary metabolic pathway involves the oxidation and subsequent cleavage of the morpholine ring.

Linezolid_Metabolism Linezolid Linezolid N_Oxide Linezolid N-Oxide Linezolid->N_Oxide N-Oxidation Intermediate Oxidative Intermediate Linezolid->Intermediate Morpholine Ring Oxidation PNU_142300 PNU-142300 Intermediate->PNU_142300 Ring Cleavage PNU_142586 PNU-142586 Intermediate->PNU_142586 Ring Cleavage

Caption: Metabolic pathway of Linezolid.

Linezolid is metabolized via oxidation of the morpholine ring, which is a poorly characterized process, leading to the formation of two primary metabolites, PNU-142300 and PNU-142586. Linezolid N-oxide is another potential, though less documented, metabolite.

Biological Activity and Clinical Significance

While Linezolid exhibits potent antibacterial activity, its metabolites are generally considered inactive. However, their accumulation can have significant clinical implications.

  • Linezolid N-Oxide : There is limited publicly available data on the specific biological activity and toxicity of Linezolid N-oxide. It is generally considered a minor metabolite with unknown clinical significance. Further research is warranted to elucidate its potential role in Linezolid's overall pharmacological and toxicological profile.

  • PNU-142300 and PNU-142586 : These are the two major metabolites of Linezolid and are considered microbiologically inactive. However, their accumulation in patients with renal insufficiency is a significant concern. Elevated levels of these metabolites have been linked to an increased risk of adverse effects, particularly myelosuppression, including thrombocytopenia. Studies have shown that the concentrations of PNU-142300 and PNU-142586 are significantly higher in patients with renal impairment compared to those with normal renal function. Recent findings suggest that PNU-142586 may directly contribute to hematologic toxicity by targeting DNA topoisomerases. Furthermore, PNU-142586 has been shown to exhibit concentration-dependent cytotoxicity in a human megakaryocytic cell line, providing a potential mechanism for Linezolid-induced thrombocytopenia.

Experimental Protocols

Accurate and reliable analytical methods are essential for studying the pharmacokinetics and clinical effects of Linezolid and its metabolites.

Synthesis of Metabolites

The synthesis of authentic standards of Linezolid metabolites is crucial for analytical method development and toxicological studies.

Conceptual Synthesis Workflow:

Synthesis_Workflow Start Starting Material (e.g., Linezolid or precursor) Step1 Chemical Reaction 1 (e.g., Oxidation, Ring Opening) Start->Step1 Step2 Purification 1 (e.g., Chromatography) Step1->Step2 Step3 Chemical Reaction 2 (if necessary) Step2->Step3 Step4 Final Purification Step3->Step4 End Pure Metabolite Step4->End

Caption: General workflow for metabolite synthesis.

Synthesis of Linezolid N-Oxide (Conceptual Steps): A general approach involves the oxidation of the morpholine nitrogen of Linezolid.

  • Dissolution: Dissolve Linezolid in a suitable organic solvent.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), to the solution.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, quench any excess oxidizing agent and purify the product using column chromatography or recrystallization to obtain pure Linezolid N-oxide.

Synthesis of PNU-142300 and PNU-142586: The synthesis of these open-ring metabolites is more complex and typically involves a multi-step process starting from a suitable precursor. A reported strategy involves the use of a 2-nitrobenzenesulfonyl (Ns) protected aniline derivative, which allows for selective N-alkylation to construct the side chains of the metabolites. The synthesis generally involves steps of protection, alkylation, deprotection, and purification.

Analytical Method for Simultaneous Quantification

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is a highly sensitive and specific technique for the simultaneous quantification of Linezolid and its metabolites in biological matrices.

Step-by-Step UPLC-MS/MS Protocol for Plasma Samples:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of Linezolid).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC Conditions:

    • Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Linezolid, Linezolid N-oxide, PNU-142300, PNU-142586, and the internal standard need to be optimized.

    • Optimization: Parameters such as capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each analyte to achieve maximum sensitivity.

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure reliable results.

Conclusion and Future Perspectives

The metabolism of Linezolid to PNU-142300 and PNU-142586 is a critical factor in its clinical safety profile, particularly in patients with compromised renal function. The accumulation of these metabolites is strongly associated with an increased risk of thrombocytopenia. While Linezolid N-oxide is a potential metabolite, its formation, and clinical relevance remain largely unexplored, representing an important area for future research.

For drug development professionals, a thorough understanding of the metabolic pathways and the potential for metabolite accumulation is essential for designing safer and more effective oxazolidinone antibiotics. For researchers and clinicians, the monitoring of Linezolid and its major metabolites, especially PNU-142586, in patients at risk of toxicity can aid in optimizing therapy and minimizing adverse events. The development of robust and accessible analytical methods is key to facilitating such monitoring in a clinical setting.

References

  • A unified approach to synthesizing four linezolid metabolites that may cause thrombocytopenia. J. Antibiot. (Tokyo).
  • Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment. Antimicrob. Agents Chemother.
  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. J. Antimicrob. Chemother.
  • Linezolid: Definition, Mechanism of Action and Applic
  • Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586. Sci. Adv.
  • Concentrations of linezolid and its major metabolites stratified by renal impairment.
  • Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chrom
  • Metabolic pathways of linezolid, based on data from mice, dogs and humans.
  • Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult P
  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult p
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  • Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult p
  • The main metabolic process of linezolid.
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  • CAS 189038-36-6: Linezolid N-Oxide. CymitQuimica.
  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia. Biomed. Pharmacother.
  • Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. Ann. Clin. Microbiol. Antimicrob.
  • Overview of analytical methods for the estimation of linezolid.
  • Linezolid N-oxide. PubChem.
  • Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-i. Biomedicine & Pharmacotherapy.
  • Process for the preparation of linezolid.
  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. IJCRT.
  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. J. Antibiot.
  • Linezolid assay using high performance liquid chromatograpy (hplc-dad). Canada's Drug Agency.
  • Linezolid.
  • Linezolid.
  • Method development and validation process for the estimation of linezolid and its formul
  • Linezolid Explained: Mechanism, Uses & Exam Strategy | FRCP
  • Synthesis planning for linezolid (1).
  • Synthesis and characterization of degradation impurities of an antibiotic drug: linezolid.
  • PNU 142300 | Linezolid Metabolite. MedchemExpress.com.

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV for the Quantification of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the robust quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Linezolid, a critical oxazolidinone antibiotic, undergoes metabolism to form Linezolid N-Oxide (PNU-142300), a primary metabolite.[1][2] The accurate measurement of this metabolite is crucial, particularly in patient populations with conditions like renal insufficiency where metabolite accumulation can occur.[2] This guide provides an in-depth, experience-driven comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of Linezolid N-Oxide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

Foundational Principles: Choosing the Right Tool for the Job

The selection of an analytical technique is a critical decision dictated by the specific requirements of the study. The choice between LC-MS/MS and HPLC-UV hinges on a trade-off between sensitivity, selectivity, and operational complexity.

  • HPLC-UV: This technique relies on the principle that the analyte of interest, Linezolid N-Oxide, absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. It is a robust, cost-effective, and widely available method. However, its primary limitation is potential interference from other compounds in the biological matrix that may absorb light at the same wavelength, impacting selectivity.

  • LC-MS/MS: This is a more sophisticated technique that couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then detects specific parent and daughter ions, providing a highly unique "fingerprint" for the analyte. This virtually eliminates interferences, leading to superior selectivity and significantly lower limits of detection.

The decision to employ one method over the other, or to cross-validate them, is often driven by the stage of drug development. Early discovery and in vitro studies might utilize the expediency of HPLC-UV, while later-stage clinical trials and therapeutic drug monitoring (TDM) necessitate the precision and sensitivity of LC-MS/MS. Cross-validation becomes essential when data from different analytical methods needs to be compared or when a method is transferred between laboratories.[3][4][5]

Experimental Design: A Tale of Two Protocols

The following protocols are designed to be self-validating, incorporating quality control (QC) samples at multiple concentration levels to ensure the accuracy and precision of the data. These protocols are grounded in the principles outlined by the FDA and the International Council for Harmonisation (ICH).[6][7][8][9]

The primary advantage of this HPLC-UV method is its simplicity and rapid sample analysis time.[10]

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Add precipitating agent Centrifugation Centrifugation Precipitation->Centrifugation Vortex & spin Supernatant Supernatant Collection Centrifugation->Supernatant Collect clear liquid Injection HPLC Injection Supernatant->Injection Transfer to vial Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Linezolid N-Oxide analysis by HPLC-UV.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile. The acetonitrile serves to precipitate plasma proteins which would otherwise interfere with the analysis.

    • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is a common choice for this type of analysis.[10]

    • Mobile Phase: A mixture of water with 0.1% formic acid and acetonitrile (e.g., 70:30 v/v) is often used.[10] The formic acid helps to improve peak shape by ensuring the analyte is in a consistent ionic state.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at 30°C to ensure reproducible retention times.[11]

    • Injection Volume: 20 µL.

    • UV Detection: The wavelength for detection is typically set around 251-254 nm, which is near the absorbance maximum for Linezolid and its metabolites.[10][11]

This method offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of Linezolid N-Oxide.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample + Internal Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC/HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for Linezolid N-Oxide analysis by LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Linezolid N-Oxide). The internal standard is crucial for correcting for variations in sample processing and instrument response.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Ultra-high performance liquid chromatography (UPLC) is often preferred for its speed and resolution.

    • Column: A suitable C18 column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

    • Mass Spectrometry:

      • Ionization: Positive electrospray ionization (ESI) is generally used.

      • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Method Validation: Ensuring Data Integrity

Both methods must be validated according to ICH and FDA guidelines to ensure they are fit for their intended purpose.[6][7][8][9] The key validation parameters are summarized below.

Validation ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity/Selectivity Assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte.Demonstrated by the absence of interfering peaks in the MRM transitions of the analyte and internal standard in blank matrix.Ensures that the signal being measured is solely from the analyte of interest.
Linearity Typically in the range of 0.5 - 50 µg/mL.Can achieve a much wider linear range, often from 0.01 - 20 µg/mL.Defines the concentration range over which the method is accurate and precise.
Accuracy (% Recovery) Generally expected to be within 85-115% of the nominal concentration.Expected to be within 85-115% (80-120% at LLOQ) of the nominal concentration.Measures the closeness of the measured value to the true value.
Precision (%RSD) Intra- and inter-day precision should be <15% RSD.Intra- and inter-day precision should be <15% RSD (<20% at LLOQ).Assesses the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) Typically around 0.5 µg/mL.Significantly lower, often in the range of 0.01 - 0.05 µg/mL.The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Limit of Detection (LOD) Approximately 0.15 µg/mL.Can be in the low ng/mL or even pg/mL range.The lowest concentration that can be detected but not necessarily quantified.
Robustness Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, column temperature).Similar to HPLC-UV, with additional consideration for mass spectrometer parameters.Demonstrates the reliability of the method with respect to minor variations in experimental conditions.
Cross-Validation: Bridging the Methodological Gap

Cross-validation is performed to demonstrate that two different analytical methods provide comparable results.[3][4][5] This is critical when, for instance, a study transitions from using an HPLC-UV method in early phases to an LC-MS/MS method in later phases.

Cross-Validation Workflow

cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison HPLC Validated HPLC-UV Method QC_Samples Analyze QC Samples (Low, Mid, High) HPLC->QC_Samples Study_Samples Analyze Study Samples HPLC->Study_Samples LCMS Validated LC-MS/MS Method LCMS->QC_Samples LCMS->Study_Samples Compare_Results Compare Results QC_Samples->Compare_Results Study_Samples->Compare_Results Bias_Calculation Calculate % Bias Compare_Results->Bias_Calculation Acceptance Acceptance Criteria Met? Bias_Calculation->Acceptance

Caption: Logical flow for the cross-validation of two analytical methods.

Procedure:

  • Select a set of quality control (QC) samples at low, medium, and high concentrations, as well as a representative number of study samples.

  • Analyze these samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Calculate the percentage difference or bias between the results obtained from the two methods for each sample.

  • The acceptance criterion is typically that the mean difference should not exceed a predefined limit (e.g., ±20%).

Conclusion: A Symbiotic Relationship

Both HPLC-UV and LC-MS/MS are valuable tools for the quantification of Linezolid N-Oxide.

  • HPLC-UV is a reliable and cost-effective workhorse, well-suited for routine analysis where high sensitivity is not a prerequisite. Its simplicity makes it an attractive option for high-throughput screening and early-stage research.

  • LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. It is the method of choice for clinical studies, therapeutic drug monitoring, and any application where trace-level quantification is required.

The cross-validation of these two methods ensures data continuity and comparability across different stages of drug development and between different analytical platforms. By understanding the strengths and limitations of each technique and applying rigorous validation and cross-validation protocols, researchers can have high confidence in the quality and integrity of their data, ultimately contributing to the safe and effective use of Linezolid.

References

  • Journal of American Science. (2011). Determination of the New Oxazolidinone Antib. americanscience.org. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu. [Link]

  • Frontiers. (2021, May 19). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. frontiersin.org. [Link]

  • Wang, Y., et al. (2021). Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. PubMed Central. [Link]

  • Zhang, L., et al. (2021). UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis. PubMed Central. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ich.org. [Link]

  • Saito, K., et al. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]

  • Phillips, O. A., et al. (2001). Determination of linezolid in human plasma by LC-MS-MS. Analyst. [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. fda.gov. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ich.org. [Link]

  • Canada's Drug Agency. (2014, February 6). linezolid assay using high performance liquid chromatograpy (hplc-dad). cadth.ca. [Link]

  • Shah, V. P., et al. (2012). Bioanalytical method validation: An updated review. PubMed Central. [Link]

  • NorthEast BioLab. (n.d.). Method Development, Validation, and Transfer Services. nebiolab.com. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. ema.europa.eu. [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. fda.gov. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. pharma-iq.com. [Link]

  • Google Patents. (n.d.). An improved method for the quantitative determination of linezolid.
  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. youtube.com. [Link]

  • Souza, C., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. PubMed. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. amsbiopharma.com. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. pharmaguru.org. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. hhs.gov. [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. fda.gov. [Link]

Sources

A Comparative Guide to the MS/MS Fragmentation Patterns of Linezolid and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and clinical monitoring, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of pharmaceuticals and their metabolites. Linezolid, a critical oxazolidinone antibiotic, undergoes metabolic transformation to several forms, with its N-oxide metabolite being of significant interest. Understanding the distinct fragmentation behaviors of the parent drug and its N-oxide in tandem mass spectrometry (MS/MS) is paramount for their unambiguous identification and differentiation from other metabolites.

This guide provides an in-depth, technically-focused comparison of the collision-induced dissociation (CID) fragmentation patterns of linezolid and its N-oxide. We will explore the mechanistic underpinnings of their fragmentation pathways, offer field-proven insights for methodological choices, and provide detailed experimental protocols to serve as a self-validating system for researchers.

Structural and Clinical Context

Linezolid is a synthetic antibiotic used for treating serious infections caused by multidrug-resistant Gram-positive bacteria. Its core structure features an oxazolidinone ring, a fluorinated phenyl ring, and a morpholine ring. The primary metabolic pathways of linezolid involve oxidation of the morpholine ring. One of the key metabolites is the N-oxide, where an oxygen atom is added to the nitrogen of the morpholine ring [see Figure 1]. This seemingly minor structural modification has a profound impact on the molecule's fragmentation in MS/MS analysis.

The Key to Differentiation: The N-Oxide Moiety's Influence on Fragmentation

The presence of the N-oxide functional group introduces a unique and diagnostic fragmentation pathway that is not observed for the parent linezolid. This is the cornerstone of their differentiation by MS/MS.

Linezolid N-Oxide: The Signature of Deoxygenation

Upon ionization (typically protonation in positive ion mode), the linezolid N-oxide molecule has a molecular weight of 353.35 g/mol [1]. A characteristic behavior of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da) from the protonated molecule, resulting in a fragment ion corresponding to the protonated parent drug ([M+H-16]⁺)[2]. This "deoxygenation" can be a result of thermal processes within the ion source or collision-induced dissociation[2]. The propensity for this loss is a key distinguishing feature from a hydroxylated metabolite, which would preferentially lose water (18 Da)[3].

Linezolid: A More Stable Core

In contrast, the parent linezolid molecule, with a molecular weight of 337.35 g/mol , does not possess the labile N-O bond. Its fragmentation is therefore dictated by the cleavage of other bonds within its structure, primarily around the oxazolidinone and morpholine rings.

Experimental Protocol for Comparative MS/MS Analysis

This section details a robust LC-MS/MS methodology for the analysis and comparison of linezolid and its N-oxide. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.

Sample and Standard Preparation
  • Standards : Obtain certified reference standards for linezolid and linezolid N-oxide[4].

  • Stock Solutions : Prepare individual stock solutions (1 mg/mL) in methanol.

  • Working Solutions : Prepare a mixed working solution containing both analytes at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solutions with the initial mobile phase.

Liquid Chromatography (LC)
  • Rationale : Chromatographic separation is crucial to resolve the parent drug and its metabolite from matrix components and potential isomers, ensuring that the correct precursor ion is selected for fragmentation.

  • Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a standard choice for this class of compounds[5].

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient : A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution of both compounds.

  • Flow Rate : 0.6 mL/min[5].

  • Injection Volume : 5-10 µL.

Mass Spectrometry (MS)
  • Rationale : Tandem mass spectrometry allows for the isolation of the protonated molecules of interest and their subsequent fragmentation to generate unique spectral fingerprints.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is commonly used for these analytes[5].

  • Ion Source Parameters :

    • Capillary Voltage : ~3.5-4.5 kV

    • Source Temperature : A key parameter for N-oxides. A higher temperature (e.g., 300-400 °C) can promote in-source deoxygenation, which can be a useful diagnostic tool[2]. It is advisable to test a range of temperatures to observe this effect.

  • MS1 Scan : A full scan from m/z 100-500 to confirm the presence of the protonated molecules:

    • Linezolid: [M+H]⁺ at m/z 338.1

    • Linezolid N-oxide: [M+H]⁺ at m/z 354.1

  • MS/MS (Product Ion Scan) :

    • Precursor Ion Selection : Isolate the [M+H]⁺ ions for linezolid (m/z 338.1) and linezolid N-oxide (m/z 354.1).

    • Collision Gas : Argon at a pressure of ~1.5 mTorr.

    • Collision Energy : This is a critical parameter that must be optimized. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions.

Comparative Analysis of Fragmentation Patterns

The following sections detail the expected fragmentation pathways for both molecules, supported by a summary table and visual diagrams.

Linezolid Fragmentation Pathway

The MS/MS spectrum of protonated linezolid is characterized by several key fragment ions resulting from the cleavage of the oxazolidinone and morpholine rings. A proposed fragmentation scheme is shown in Figure 2. The most abundant product ion is often observed at m/z 296.2, resulting from the loss of the acetamido group[6][7].

Linezolid N-Oxide Fragmentation Pathway

The MS/MS spectrum of protonated linezolid N-oxide will exhibit a combination of fragments. Firstly, the diagnostic neutral loss of 16 Da to produce the ion at m/z 338.1, which corresponds to the protonated linezolid molecule. Subsequent fragmentation of this m/z 338.1 ion will then follow the same pathway as linezolid itself. Additionally, direct fragmentation of the N-oxide precursor at m/z 354.1 will also occur, leading to fragments that retain the N-oxide moiety. A proposed fragmentation scheme is shown in Figure 3.

Data Summary
Precursor Ion (m/z)CompoundKey Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
338.1Linezolid296.2Loss of CH₂=C(O)NH₂
235.1Cleavage of the oxazolidinone ring
177.1Further fragmentation of the m/z 235.1 ion
354.1Linezolid N-oxide338.1Diagnostic loss of Oxygen (-16 Da)
312.2Loss of CH₂=C(O)NH₂ from the N-oxide precursor
296.2Subsequent fragmentation of the m/z 338.1 ion (in-source or CID)
251.1Cleavage of the oxazolidinone ring from the N-oxide precursor

Visualizing the Fragmentation Pathways

To clearly illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz (DOT language).

Linezolid_Fragmentation cluster_linezolid Linezolid Fragmentation Linezolid_MH+ Linezolid [M+H]⁺ m/z 338.1 Frag_296 m/z 296.2 Linezolid_MH+->Frag_296 - C₂H₄NO (42 Da) Frag_235 m/z 235.1 Linezolid_MH+->Frag_235 - C₃H₄O₂N (102 Da) Frag_177 m/z 177.1 Frag_235->Frag_177 - C₂H₄NO (58 Da) Linezolid_N_Oxide_Fragmentation cluster_n_oxide Linezolid N-Oxide Fragmentation N_Oxide_MH+ Linezolid N-Oxide [M+H]⁺ m/z 354.1 Deoxygenated [M+H-O]⁺ m/z 338.1 N_Oxide_MH+->Deoxygenated - O (16 Da) Frag_312 m/z 312.2 N_Oxide_MH+->Frag_312 - C₂H₄NO (42 Da) Frag_251 m/z 251.1 N_Oxide_MH+->Frag_251 - C₃H₄O₂N (102 Da) Frag_296_from_N_Oxide m/z 296.2 Deoxygenated->Frag_296_from_N_Oxide - C₂H₄NO (42 Da)

Caption: Proposed fragmentation pathways of protonated linezolid N-oxide.

Conclusion and Best Practices

The differentiation of linezolid from its N-oxide metabolite by MS/MS is straightforward due to the diagnostic neutral loss of 16 Da from the N-oxide. This guide provides a comprehensive framework for understanding and implementing a reliable analytical method for this purpose.

Key Takeaways for Researchers:

  • Leverage In-Source Conditions : Experiment with ion source temperatures to modulate the extent of deoxygenation of the N-oxide, which can serve as an additional confirmation tool.

  • Collision Energy Optimization : A collision energy ramp is essential to capture both the diagnostic deoxygenation event and the subsequent fragmentation of the resulting ion.

  • High-Resolution MS : While not strictly necessary for differentiation, high-resolution mass spectrometry can provide accurate mass measurements of fragment ions, increasing confidence in structural assignments.

  • Chromatography is Key : Do not underestimate the importance of good chromatographic separation, especially when dealing with complex biological matrices.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and accurately identify and differentiate linezolid and its N-oxide metabolite, contributing to the integrity and robustness of their scientific findings.

References

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1165-1174. [Link]

  • PubChem. (n.d.). Linezolid N-oxide. National Center for Biotechnology Information. [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(7), 1352-1359. [Link]

  • Souza, C. G. S., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 178, 112968. [Link]

  • ResearchGate. (n.d.). Product ion mass spectra and proposed fragmentation of linezolid and linezolid-d3. [Link]

  • Al-Tannak, N. F., & Al-Hasawi, N. A. (2002). Determination of linezolid in human plasma by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 565-572. [Link]

Sources

A Senior Application Scientist's Guide to Mitigating Inter-Laboratory Variability in the Quantification of Linezolid N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Crucial Metabolite

Linezolid is a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.[1] Its clinical efficacy and safety are closely monitored through therapeutic drug monitoring (TDM). However, the focus is often solely on the parent drug, while its metabolites, which can accumulate, particularly in patients with renal impairment, are overlooked.[2] Linezolid N-Oxide (PNU-142586) is a primary metabolite of Linezolid, formed through the oxidation of the morpholine ring.[3] While generally considered less active than the parent compound, its accumulation has been correlated with the myelosuppression seen in some patients, making its accurate quantification a matter of clinical significance.[2]

Section 1: Understanding the Analyte - The Instability of N-Oxides

The primary challenge in quantifying Linezolid N-Oxide stems from its inherent chemical nature. N-oxide metabolites are prone to in-vitro reduction back to the parent drug, Linezolid.[4] This back-conversion can occur at multiple stages of the analytical process, from sample collection and storage to sample preparation and even within the ion source of a mass spectrometer.[5][6] Failure to control for this instability is a primary driver of erroneously low N-oxide concentrations and, consequently, high inter-laboratory variability.

Key Causality: The tertiary nitrogen on the morpholine ring of Linezolid is oxidized to form the N-oxide. This N-O bond is relatively weak and can be cleaved under various conditions, particularly heat and the presence of reducing agents, reverting the molecule to its parent form.

PropertyValueSource
Chemical Name(S)-4-4-[5-(Acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenylmorpholine 4-oxide[7]
Molecular FormulaC16H20FN3O5[7]
CAS RN®189038-36-6[7]
Molecular Weight353.35 g/mol Derived
Stability ConcernsProne to in-vitro reduction to parent Linezolid; potential thermal lability.[4][5]

Table 1: Key Physicochemical Properties and Considerations for Linezolid N-Oxide.

Section 2: Sources of Inter-Laboratory Variability

Achieving reproducible quantification of Linezolid N-Oxide across different laboratories requires a meticulous examination of every potential source of error. These can be broadly categorized into pre-analytical, analytical, and post-analytical phases.

Sources_of_Variability cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase Pre1 Sample Collection (Anticoagulant Choice) Pre2 Sample Handling (Temperature, Light Exposure) Pre1->Pre2 Pre3 Storage Conditions (-80°C vs -20°C, Freeze-Thaw) Pre2->Pre3 Ana1 Sample Preparation (PPT vs. LLE vs. SPE) Pre3->Ana1 Ana2 Internal Standard (Stable-Isotope Labeled vs. Analog) Ana1->Ana2 Ana3 LC-MS/MS Conditions (Ion Source, Collision Energy) Ana2->Ana3 Ana4 Calibration Standards (Matrix, Purity) Ana3->Ana4 Post1 Integration Parameters Ana4->Post1 Post2 Data Analysis & Reporting Post1->Post2 End Final Concentration Post2->End Start Patient Sample Start->Pre1

Caption: Key phases in the bioanalytical workflow where variability can be introduced.

Pre-Analytical Variability
  • Sample Handling and Storage: Given the potential for degradation, samples must be immediately placed on ice after collection and centrifuged at refrigerated temperatures. Plasma should be promptly transferred and frozen at -70°C or lower. Multiple freeze-thaw cycles must be avoided. Studies on Linezolid itself show good stability at -20°C, but for its more labile N-oxide metabolite, ultra-low temperature storage is a prudent choice to minimize enzymatic or chemical degradation over long-term storage.[8]

Analytical Variability
  • Sample Preparation: This is arguably the most significant source of analytical variability.

    • Protein Precipitation (PPT): While fast and simple, it can be less "clean" than other methods, leading to significant matrix effects.[9]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but requires optimization of solvents and pH, which can vary between labs.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, minimizing matrix effects, but is more complex and costly.[8] The choice of sorbent and elution solvents must be rigorously standardized.

  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) internal standard for Linezolid N-Oxide. A SIL-IS co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and extraction variability.[4] Using a structural analog can introduce significant bias if its extraction recovery or ionization efficiency differs from the analyte.

  • LC-MS/MS Conditions:

    • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of Linezolid N-Oxide, leading to inaccurate quantification.[10] The degree of matrix effect can vary significantly between different plasma lots and, therefore, between labs using different sources for their calibration standards.[11]

    • In-Source Conversion: Aggressive ion source conditions (e.g., high temperatures) can cause the N-oxide to revert to Linezolid within the mass spectrometer, artificially lowering the metabolite concentration.[6] Soft ionization techniques like Electrospray Ionization (ESI) are preferred, and source parameters must be carefully optimized and standardized.[4]

Post-Analytical Variability
  • Peak Integration: Different analysts or different software algorithms may integrate chromatographic peaks differently, especially for peaks near the limit of quantification. Standardized integration parameters and rigorous manual review are essential.

  • Calibration Model: Most labs will use a weighted (1/x or 1/x²) linear regression, but inconsistencies in applying this model can lead to discrepancies.

Section 3: Strategies for Mitigation and Harmonization

Reducing inter-laboratory variability is not about forcing every lab to use identical equipment, but rather ensuring that their validated methods produce comparable results. This is achieved through harmonization, cross-validation, and adherence to global regulatory standards.

Method Standardization and Harmonization

While instruments may differ, key method parameters can be harmonized:

  • Internal Standard: Mandate the use of a specific, high-purity SIL-IS for Linezolid N-Oxide.

  • Calibration Matrix: Use a consistent source of blank biological matrix (e.g., pooled human plasma).

  • Quality Control (QC) Levels: Define identical nominal concentrations for low, medium, and high QCs.

Inter-Laboratory Cross-Validation

Cross-validation is the cornerstone of ensuring data comparability.[12] It is a formal process to determine if different bioanalytical methods/laboratories can produce equivalent quantitative results for the same set of samples. The European Medicines Agency (EMA) and other regulatory bodies provide clear guidance on this process.[6]

Cross_Validation cluster_results Results Comparison CoordinatingLab Coordinating Lab (Prepares & Distributes Samples) LabA Laboratory A (Reference Method) CoordinatingLab->LabA QC & Study Samples LabB Laboratory B (Comparator Method) CoordinatingLab->LabB QC & Study Samples LabC Laboratory C (Comparator Method) CoordinatingLab->LabC QC & Study Samples Comparison Statistical Analysis (% Bias vs. Reference Lab) LabA->Comparison LabB->Comparison LabC->Comparison

Caption: Workflow for a typical inter-laboratory cross-validation study.

Acceptance Criteria: For study samples, the percentage difference between the results from the comparator lab and the reference lab should be within ±20% for at least 67% of the samples analyzed.[6]

Illustrative Comparison: A Hypothetical Cross-Validation

The following table illustrates potential outcomes from a cross-validation study between three laboratories analyzing the same set of Quality Control (QC) samples for Linezolid N-Oxide.

QC Level (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Comments
50 (LQC) Lab A (Reference)51.5+3.0%4.5%Method uses SIL-IS and SPE.
Lab B42.5-15.0%6.8%Within acceptance criteria.
Lab C38.0-24.0% 13.5%Fails accuracy criterion. Potential issue with recovery or matrix effects at low end.
500 (MQC) Lab A (Reference)495.0-1.0%3.1%
Lab B488.5-2.3%4.5%Good agreement.
Lab C455.0-9.0%8.9%Acceptable, but higher CV suggests some variability.
4000 (HQC) Lab A (Reference)4080+2.0%2.5%
Lab B4150+3.8%3.9%Good agreement.
Lab C4200+5.0%7.2%Acceptable.

Table 2: Representative data from a hypothetical inter-laboratory cross-validation for Linezolid N-Oxide. This data is for illustrative purposes only.

In this example, Lab C shows a significant negative bias at the Low QC (LQC) level, falling outside the typical ±20% acceptance window for accuracy. This would trigger an investigation, potentially revealing issues like inefficient extraction recovery at low concentrations or significant ion suppression that is not adequately corrected by their chosen internal standard.

Appendix: Reference Protocol for LC-MS/MS Quantification

This protocol is a self-validating system, incorporating best practices to minimize variability. It is based on established methods and principles from authoritative guidelines.[2][5][8]

Objective: To accurately quantify Linezolid N-Oxide in human plasma with minimized variability.

1. Materials and Reagents

  • Reference Standards: Linezolid N-Oxide, Linezolid N-Oxide-d4 (Stable Isotope Labeled Internal Standard).

  • Blank Matrix: Pooled, screened human plasma (K2EDTA).

  • Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, >99%), Water (Type 1).

2. Preparation of Standards and QCs

  • Causality: Preparing stock solutions in a non-aqueous solvent (like ACN or DMSO) enhances stability. Subsequent dilutions into the biological matrix to create calibration standards and QCs ensure that these standards are subject to the same extraction and matrix effects as the unknown samples.

    • Prepare 1 mg/mL primary stock solutions of Linezolid N-Oxide and Linezolid N-Oxide-d4 (IS) in ACN.

    • Create a series of working standard solutions by serially diluting the primary stock with 50:50 ACN:Water.

    • Prepare a 1 µg/mL IS working solution.

    • Spike blank plasma with working standard solutions to create calibration standards (e.g., 10-5000 ng/mL) and QC samples (e.g., Low, Medium, High).

3. Sample Preparation (Protein Precipitation)

  • Causality: This method is chosen for its speed and high recovery of the polar N-oxide metabolite. The addition of the IS prior to precipitation is critical as it ensures the IS tracks the analyte through the entire process, correcting for any variability in protein crashing or subsequent handling.

    • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the IS working solution to all tubes except the blank matrix.

    • Add 200 µL of cold (4°C) ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of water containing 0.1% FA. This dilution step helps prevent peak distortion by ensuring the sample solvent is weaker than the initial mobile phase.

4. LC-MS/MS Conditions

  • Causality: A C18 reversed-phase column provides good retention for Linezolid and its metabolites. The gradient elution ensures that matrix components are separated from the analyte of interest, reducing ion suppression. The use of formic acid promotes protonation for positive ion mode ESI.

    • LC System: UPLC/HPLC system.

    • Column: Waters X-bridge C18, 2.1 x 50 mm, 3.5 µm or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1.5 minutes.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MRM Transitions (example):

      • Linezolid N-Oxide: Q1 354.1 -> Q3 336.1

      • Linezolid N-Oxide-d4 (IS): Q1 358.1 -> Q3 340.1

    • Source Parameters: Optimize source gas flow, temperature, and capillary voltage to maximize signal while monitoring for in-source conversion (i.e., appearance of a Linezolid signal in the N-oxide channel).

5. Acceptance Criteria for an Analytical Run

  • Causality: These criteria ensure that the analytical system is performing correctly during the analysis of unknown samples, providing confidence in the reported results.

    • Correlation coefficient (r²) of the calibration curve must be ≥0.99.

    • At least 75% of non-zero calibrators must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • At least 67% of all QC samples and at least 50% at each concentration level must be within ±15% of their nominal values.

Conclusion

Inter-laboratory variability in the quantification of Linezolid N-Oxide is a significant but manageable challenge. It is driven primarily by the analyte's inherent instability and the myriad of factors that can influence LC-MS/MS analysis, particularly sample preparation and matrix effects. By understanding the causality behind these sources of error, laboratories can design robust, self-validating protocols. The implementation of harmonized methods, the mandatory use of stable isotope-labeled internal standards, and, most importantly, the execution of formal inter-laboratory cross-validation studies are not merely best practices—they are essential for generating reliable, comparable data that can be confidently used in multi-site clinical trials and drug development programs.

References

  • Journal of American Science. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Its Alkaline and Oxidative Degradation Products. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharmaceutical Dosage Forms. Available at: [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Available at: [Link]

  • PubMed. (2001). Determination of linezolid in human plasma by LC-MS-MS. Available at: [Link]

  • PubMed. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Available at: [Link]

  • PubMed. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Available at: [Link]

  • PubMed. (2024). Extreme variability in linezolid concentrations in the ICU: A case for routine therapeutic drug monitoring. Available at: [Link]

  • ResearchGate. (2015). Validated stability indicating assay of linezolid by spectrophotometric and high performance liquid chromatographic methods. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • PubMed Central. (2014). Metabolomics in Epidemiology: Sources of Variability in Metabolite Measurements and Implications. Available at: [Link]

  • ACS Publications. (2017). Statistical Methods for Handling Unwanted Variation in Metabolomics Data. Available at: [Link]

  • ResearchGate. (2019). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Available at: [Link]

  • PubMed Central. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available at: [Link]

  • MDPI. (2024). Linezolid Serum Concentration Variability Among Critically Ill Patients Based on Renal Function and Continuous Renal Replacement Therapy Administration. Available at: [Link]

  • PubMed. (2010). Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection. Available at: [Link]

  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Available at: [Link]

  • PubMed Central. (2014). Variability of linezolid concentrations after standard dosing in critically ill patients: a prospective observational study. Available at: [Link]

  • MDPI. (2020). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Available at: [Link]

  • PLOS ONE. (2014). Sources of Variability in Metabolite Measurements from Urinary Samples. Available at: [Link]

  • World Health Organization. (2022). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available at: [Link]

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Available at: [Link]

  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Available at: [Link]

  • ResearchGate. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Available at: [Link]

  • Future Science. (2023). Bioanalysis of tucatinib and metabolite, and a five-way cross-validation to support clinical pharmacokinetic analysis. Available at: [Link]

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  • Semantic Scholar. (2000). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Available at: [Link]

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A Comparative Guide to Linezolid Metabolite Profiling Across Preclinical Species and Humans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical and clinical development. This guide provides an in-depth comparative analysis of the metabolite profile of linezolid, a critical oxazolidinone antibiotic. We will delve into the key metabolic pathways, the enzymatic players involved, and provide actionable experimental protocols for robust metabolite profiling. This guide is designed to offer not just data, but a foundational understanding of the causal factors driving interspecies differences in drug metabolism, thereby empowering more informed decision-making in your research.

Introduction: The "Why" Behind Comparative Metabolite Profiling

Linezolid is a synthetic antibiotic effective against a range of Gram-positive bacteria, including resistant strains. Its therapeutic efficacy and safety are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. While the overall ADME characteristics of linezolid are found to be broadly similar across commonly used preclinical species such as rats, dogs, and mice, subtle yet significant differences in metabolic pathways can have profound implications for toxicology studies and the prediction of human pharmacokinetics.[1]

The primary objective of comparative metabolite profiling is to identify and quantify the metabolites of a drug in both preclinical species and humans. This allows for the assessment of whether animal models are exposed to the same major metabolites as humans, a critical consideration for the validation of toxicology studies. Any human metabolite that is absent or present at significantly lower levels in preclinical species (a "disproportionate human metabolite") may require additional safety qualification.

The Metabolic Landscape of Linezolid: A Cross-Species Overview

The metabolism of linezolid is primarily characterized by the oxidation of its morpholine ring, leading to the formation of two main, pharmacologically inactive metabolites.[2]

  • PNU-142586 (Metabolite B): A hydroxyethyl glycine metabolite.

  • PNU-142300 (Metabolite A): An aminoethoxyacetic acid metabolite.

Beyond these two major players, other minor metabolites have also been characterized.[1] The metabolic clearance of linezolid is a key determinant of its overall elimination from the body.[1]

Visualizing the Metabolic Pathway

The metabolic transformation of linezolid is depicted in the following pathway diagram:

Linezolid_Metabolism Linezolid Linezolid PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation (Non-enzymatic in humans) PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation (Enzymatic) Minor_Metabolites Minor Metabolites Linezolid->Minor_Metabolites Other pathways

Caption: Metabolic pathway of linezolid.

The Enzymatic Machinery: A Human-Centric View

In humans, the oxidative metabolism of linezolid is a complex process involving several cytochrome P450 (CYP) enzymes. Notably, the key players are not the most common drug-metabolizing CYPs, which explains linezolid's relatively low potential for drug-drug interactions.

Recent studies have identified that CYP2J2, CYP4F2, and CYP1B1 are the primary enzymes responsible for the 2-hydroxylation and de-ethyleneation of the morpholine moiety of linezolid.[3] Further investigations have shown that CYP2J2 and CYP4F2 each contribute to approximately 50% of the hepatic metabolism of linezolid.[3] Other CYPs, including CYP1A1, CYP2C8, CYP2D6, CYP3A4, and CYP3A5 , have been shown to metabolize linezolid to a lesser extent.[3]

While comprehensive data on the specific CYP isoforms involved in linezolid metabolism in preclinical species is less detailed, it is understood that canine CYPs share many of the same substrate ranges as their human counterparts, suggesting some overlap in the enzymes involved.[4]

Comparative Quantitative Analysis: A Tale of Two Metabolites

The relative abundance of the two major metabolites of linezolid can vary between species, a critical factor in understanding potential differences in drug disposition and safety.

SpeciesPNU-142586 (% of dose in urine)PNU-142300 (% of dose in urine)Unchanged Linezolid (% of dose in urine)Key Insights
Human ~40%~10%~30%In humans, the formation of PNU-142586 is the rate-limiting step in the clearance of linezolid and is considered a non-enzymatic process.[2]
Rat Data not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literature~26-28%Linezolid is rapidly absorbed with a high oral bioavailability (>95%).[1][5]
Dog Data not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureExhibits high oral bioavailability (>95%).[1] The ADME profile is considered consistent with other species.
Mouse Data not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureOral bioavailability is greater than 70%.[1]
Monkey Data not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureData not explicitly quantified in reviewed literatureIn vitro studies using monkey liver microsomes have been conducted to investigate metabolic pathways.[6]

Note: The table highlights the need for more direct comparative studies to quantify the urinary excretion of the major metabolites in preclinical species to provide a more complete picture for risk assessment.

Experimental Protocols: A Guide to Robust Metabolite Profiling

A well-designed experimental workflow is crucial for obtaining reliable and reproducible data in comparative metabolite profiling studies. The following sections outline a comprehensive approach, from in vitro investigations to in vivo sample analysis.

In Vitro Metabolism Using Liver Microsomes

In vitro studies using liver microsomes from different species are a cornerstone for predicting the metabolic fate of a drug candidate.[7][8]

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Microsomes Thaw Liver Microsomes (Human, Rat, Dog, Monkey) Incubate Incubate Microsomes, Linezolid, and Cofactors at 37°C Microsomes->Incubate Cofactors Prepare NADPH Regenerating System Cofactors->Incubate Drug Prepare Linezolid Stock Solution Drug->Incubate Quench Quench Reaction with Acetonitrile Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: In vitro metabolism experimental workflow.

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, dog, monkey) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a stock solution of linezolid in a suitable solvent (e.g., DMSO or methanol).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and linezolid solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at various time points.

  • Reaction Termination:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify the metabolites formed.

In Vivo Sample Analysis: A Detailed LC-MS/MS Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[9][10]

  • Sample Collection: Collect plasma or serum samples from subjects (human or animal) at predetermined time points after linezolid administration.[11][12]

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.[12]

  • Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of linezolid) to each sample to correct for variability in sample processing and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 4,000 x g for 8 minutes at room temperature.[11][12]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.

  • Column: A reversed-phase C18 column is commonly used for the separation of linezolid and its metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of linezolid and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • MRM Transitions (Example):

    • Linezolid: m/z 338.2 → 296.2

    • PNU-142586: m/z 314.2 → 254.2

    • PNU-142300: m/z 298.2 → 238.2 (Note: These are example transitions and should be optimized on the specific mass spectrometer being used.)

Conclusion: Bridging the Gap Between Preclinical and Clinical Findings

The comparative metabolite profiling of linezolid reveals a generally consistent ADME profile across preclinical species and humans, supporting the use of rats and dogs in safety assessment studies.[1] However, the nuanced differences in the rate-limiting steps of metabolite formation underscore the importance of conducting thorough comparative studies.

For researchers in drug development, a deep understanding of these interspecies differences is not merely an academic exercise. It is a critical component of a robust, data-driven approach to drug safety assessment. By employing the detailed experimental protocols outlined in this guide, scientists can generate high-quality, comparative data that will de-risk drug development programs and ultimately contribute to the development of safer and more effective medicines.

References

  • Slatter, J. G., Adams, L. A., Bush, E. C., Chiba, K., Daley-Yates, P. T., Feenstra, K. L., ... & Yamazaki, S. (2002). Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog. Xenobiotica, 32(10), 907-924. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. (2014). ResearchGate. [Link]

  • Liu, J., Pang, Y., Li, W., & Dong, J. (2021). The concentration-time curves of linezolid, PNU-142586, and PNU-142300 after incubation of normal, CCl4-induced, and 5/6 Nx rat hepatocytes with linezolid (1 µM). ResearchGate. [Link]

  • Trepanier, L. A. (2006). Cytochrome P450 and its role in veterinary drug interactions. Veterinary Clinics of North America: Small Animal Practice, 36(5), 975-985. [Link]

  • Li, X., Wang, C., Zhu, Z., Li, J., & Li, Y. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 660893. [Link]

  • Wienkers, L. C., & Hanzlik, R. P. (1998). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug Metabolism and Disposition, 26(11), 1143-1148. [Link]

  • Li, X., Wang, C., Zhu, Z., Li, J., & Li, Y. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. PMC. [Link]

  • Matsumoto, K., Takeshita, A., Ikawa, K., Morikawa, N., Takeda, K., & Tateda, K. (2019). Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method. Chemical and Pharmaceutical Bulletin, 67(5), 439-444. [Link]

  • Wienkers, L. C., & Hanzlik, R. P. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition, 50(4), 435-443. [Link]

  • Matsumoto, K., Takeshita, A., Ikawa, K., Morikawa, N., Takeda, K., & Tateda, K. (2022). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 42(9), 745-754. [Link]

  • Al-Hassawi, N. A., & Al-Tannak, N. F. (2003). Determination of linezolid in human plasma by LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1047-1054. [Link]

  • Bamfo, N. A., Remsberg, C. M., Hosey, C. L., & Benet, L. Z. (2022). Examination of Urinary Excretion of Unchanged Drug in Humans and Preclinical Animal Models. Pharmaceutical Research, 39(1), 143-151. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, X., & Sun, J. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 573. [Link]

  • Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Sams, J. P., ... & Shobe, E. M. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136-1145. [Link]

  • Matsumoto, K., Takeshita, A., Ikawa, K., Morikawa, N., Takeda, K., & Tateda, K. (2022). Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients. PubMed. [Link]

  • Ishii, T., Asai, T., & Sugiyama, Y. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Biological and Pharmaceutical Bulletin, 45(4), 488-494. [Link]

  • Wang, Y., Li, Y., Zhang, Y., & Sun, J. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 531. [Link]

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Safety Operating Guide

Navigating the Disposal of Linezolid N-Oxide: A Comprehensive Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the intricate world of drug discovery and development, the lifecycle of a chemical entity extends far beyond its synthesis and application. The responsible management of laboratory byproducts is a critical component of ensuring a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of Linezolid N-oxide, a key metabolite and degradation product of the oxazolidinone antibiotic, Linezolid. By understanding the chemical nature of this compound and adhering to established safety and regulatory protocols, you can mitigate risks and uphold the principles of responsible chemical stewardship.

Understanding Linezolid N-Oxide: A Profile

Table 1: Physicochemical Properties of Linezolid (as a reference for Linezolid N-oxide)

PropertyValueSource
Molecular FormulaC16H20FN3O5[2]
Molecular Weight353.35 g/mol [2]
AppearanceWhite to off-white solid[1]
SolubilitySlightly soluble in chloroform and methanol[2]
Stability of Parent Compound (Linezolid)Unstable at high pH and elevated temperatures[3]

The Disposal Decision Matrix: A Step-by-Step Approach

The appropriate disposal route for Linezolid N-oxide depends on the quantity of waste, the capabilities of your institution's waste management program, and regulatory requirements. The following flowchart provides a decision-making framework to guide you through this process.

Disposal_Decision_Matrix start Start: Linezolid N-oxide Waste Generated is_small Small Quantity? (< 1g) start->is_small small_protocol Follow Small-Scale Chemical Inactivation Protocol is_small->small_protocol Yes is_large Large Quantity? (> 1g or bulk) is_small->is_large No verify Verify Inactivation (e.g., TLC, LC-MS) small_protocol->verify large_protocol Treat as Hazardous Pharmaceutical Waste is_large->large_protocol Yes end_disposal Dispose via Certified Hazardous Waste Vendor large_protocol->end_disposal end_disposal_final end_disposal_final inactive_waste Dispose of Inactivated Mixture as Non-Hazardous Chemical Waste (check local regulations) verify->inactive_waste Successful active_waste Repeat Inactivation or Treat as Hazardous Waste verify->active_waste Unsuccessful active_waste->end_disposal

Caption: Disposal decision matrix for Linezolid N-oxide.

Standard Operating Procedure for Hazardous Waste Disposal (Large Quantities)

For bulk quantities of Linezolid N-oxide or when chemical inactivation is not feasible, the material must be treated as hazardous pharmaceutical waste.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

3.2. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "Linezolid N-oxide," and the associated hazards (e.g., "Pharmaceutical Waste," "Chemical Waste").

  • Segregation: Do not mix Linezolid N-oxide waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3.3. Storage and Pickup

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources.

  • Contact your institution's EHS office to schedule a pickup for disposal by a certified hazardous waste vendor.

Chemical Inactivation for Small Quantities: Reduction of the N-Oxide Moiety

For small, manageable quantities of Linezolid N-oxide, chemical degradation to a less hazardous compound can be a viable and responsible disposal method. The N-oxide functional group is susceptible to reduction back to the parent amine, Linezolid. This transformation effectively removes the reactive N-oxide moiety. A common and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄).

4.1. The Underlying Chemistry: A Self-Validating System

The reduction of an N-oxide with sodium dithionite is a well-established chemical transformation. The successful conversion of Linezolid N-oxide to Linezolid can be readily verified using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing a self-validating system for the disposal protocol.

Chemical_Reduction Linezolid_N_Oxide Linezolid N-Oxide (C16H20FN3O5) Reaction + Sodium_Dithionite Sodium Dithionite (Na₂S₂O₄) Linezolid Linezolid (C16H20FN3O4) Sodium_Bisulfite Sodium Bisulfite (NaHSO₃) Reaction_Arrow H₂O

Caption: Chemical reduction of Linezolid N-oxide to Linezolid.

4.2. Experimental Protocol for Chemical Reduction

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Materials:

  • Linezolid N-oxide waste

  • Sodium dithionite (Na₂S₂O₄)

  • Water (H₂O)

  • Methanol (MeOH) or another suitable solvent in which Linezolid N-oxide is soluble

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • TLC plates and developing chamber (for verification)

  • LC-MS vials (for verification, if available)

Procedure:

  • Dissolution: Dissolve the Linezolid N-oxide waste in a minimal amount of a suitable solvent (e.g., methanol).

  • Addition of Water: Add an equal volume of water to the solution.

  • Addition of Reducing Agent: While stirring, slowly add an excess of sodium dithionite (approximately 3-5 molar equivalents relative to the estimated amount of Linezolid N-oxide).

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Verification of Inactivation:

    • TLC Analysis: Spot the reaction mixture alongside a standard of Linezolid (if available) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the Linezolid N-oxide spot and the appearance of a spot corresponding to Linezolid indicates a successful reaction.

    • LC-MS Analysis: Dilute a small aliquot of the reaction mixture and analyze by LC-MS to confirm the conversion of Linezolid N-oxide to Linezolid.

  • Disposal of Inactivated Mixture: Once the reaction is complete, the resulting mixture, containing Linezolid and inorganic salts, should be disposed of as non-hazardous chemical waste according to your institution's guidelines. It is crucial to consult with your EHS office for the final disposal of the treated solution.

Regulatory Compliance: Adhering to EPA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[1]. It is imperative that all disposal procedures align with these federal regulations, as well as any state and local requirements. When treating Linezolid N-oxide as a hazardous pharmaceutical waste, ensure that all documentation and handling procedures are in strict compliance with RCRA guidelines.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Linezolid N-oxide is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By implementing the protocols outlined in this guide, researchers can confidently manage this chemical byproduct, ensuring the well-being of their colleagues and the preservation of our environment.

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (n.d.). Dove Medical Press. Retrieved January 26, 2026, from [Link]

  • LINEZOLID Draft proposal for inclusion for The International Pharmacopoeia (May 2022) DRAFT FOR COMMENTS. (2022, May 1). World Health Organization (WHO). Retrieved January 26, 2026, from [Link]

  • Linezolid N-oxide | C16H20FN3O5 | CID 486305. (n.d.). PubChem - NIH. Retrieved January 26, 2026, from [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved January 26, 2026, from [Link]

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